5-Fluoro-1H-indene
Description
Properties
IUPAC Name |
5-fluoro-1H-indene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7F/c10-9-5-4-7-2-1-3-8(7)6-9/h1,3-6H,2H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DUAUUKDYIHSGFG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C=CC2=C1C=CC(=C2)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40505347 | |
| Record name | 5-Fluoro-1H-indene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40505347 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
134.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
52031-15-9 | |
| Record name | 5-Fluoro-1H-indene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40505347 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to 5-Fluoro-1H-indene: Properties, Structure, and Synthetic Considerations
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: Publicly available experimental data for 5-Fluoro-1H-indene is limited. This guide provides available information and contextualizes its properties and potential reactivity based on data from closely related analogs such as 5-fluoro-2,3-dihydro-1H-indene and the principles of organic chemistry.
Introduction
This compound is an aromatic hydrocarbon belonging to the indene family, characterized by a benzene ring fused to a cyclopentene ring with a fluorine substituent on the aromatic portion. Substituted indenes are significant structural motifs in medicinal chemistry and materials science. The incorporation of a fluorine atom can profoundly influence a molecule's physicochemical and biological properties, including metabolic stability, binding affinity, and lipophilicity.[1][2] These modifications are of particular interest in drug discovery, where fine-tuning such characteristics is crucial for developing effective therapeutic agents.[3][4] This document serves as a technical guide to the known properties, structure, and potential synthetic routes for this compound.
Chemical Properties and Structure
Detailed physicochemical data for this compound are not extensively reported. However, core identification data has been established.
Table 1: Core Chemical Data for this compound
| Property | Value | Reference(s) |
| IUPAC Name | This compound | N/A |
| CAS Number | 52031-15-9 | [5] |
| Molecular Formula | C₉H₇F | [5] |
| Molecular Weight | 134.15 g/mol | [5] |
| Canonical SMILES | C1=CC2=C(C=C1F)C=CC2 | N/A |
For comparative purposes, the properties of the hydrogenated analog, 5-fluoro-2,3-dihydro-1H-indene (also known as 5-fluoroindane), are better characterized and provided in Table 2.
Table 2: Physicochemical Properties of 5-Fluoro-2,3-dihydro-1H-indene
| Property | Value | Reference(s) |
| CAS Number | 37530-82-8 | [6][7] |
| Molecular Formula | C₉H₉F | [6][7] |
| Molecular Weight | 136.17 g/mol | [6][7] |
| XLogP3 | 2.9 | [6] |
The structural representation of this compound is crucial for understanding its chemistry. Below is a diagram generated using the DOT language.
References
- 1. The role of fluorine in medicinal chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. tandfonline.com [tandfonline.com]
- 3. pharmacyjournal.org [pharmacyjournal.org]
- 4. Fluorine as a key element in modern drug discovery and development | LE STUDIUM [lestudium-ias.com]
- 5. This compound | 52031-15-9 [m.chemicalbook.com]
- 6. 5-Fluoro-2,3-dihydro-1H-indene | C9H9F | CID 18993495 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. 5-fluoro-2,3-dihydro-1H-indene - Safety Data Sheet [chemicalbook.com]
Spectroscopic Data Analysis of 5-Fluoro-1H-indene: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the spectroscopic data analysis of 5-Fluoro-1H-indene, a molecule of interest in medicinal chemistry and materials science. Due to the limited availability of a complete, unified experimental dataset for this compound in published literature, this guide presents a compilation of data from closely related derivatives and predicted values based on established spectroscopic principles. This information is intended to serve as a valuable reference for the characterization and analysis of this compound.
Spectroscopic Data Summary
The following tables summarize the expected and observed spectroscopic data for this compound and its derivatives. These values are compiled from various sources and should be used as a reference for experimental verification.
Table 1: ¹H NMR Spectroscopic Data
| Proton Assignment | Expected Chemical Shift (δ, ppm) for this compound | Observed Chemical Shift (δ, ppm) for Methyl this compound-3-carboxylate in CDCl₃[1] |
| H1 (CH₂) | ~3.4 | 3.42 (s, 2H) |
| H2 | ~6.6 | Not explicitly assigned |
| H3 | ~6.9 | Not explicitly assigned |
| H4 | ~7.2 (dd) | 7.78 (dd, J = 8.5, 5.4 Hz, 1H) |
| H6 | ~7.0 (dd) | 6.85 (m, 1H) |
| H7 | ~7.3 (dd) | 7.49 (dd, J = 8.5, 2.4 Hz, 1H) |
Note: The chemical shifts for the indene core in the carboxylate derivative are influenced by the electron-withdrawing nature of the ester group.
Table 2: ¹³C NMR Spectroscopic Data
| Carbon Assignment | Expected Chemical Shift (δ, ppm) for this compound | Observed Chemical Shift (δ, ppm) for Methyl this compound-3-carboxylate in CDCl₃[1] |
| C1 (CH₂) | ~37 | 36.9 |
| C2 | ~125 | Not explicitly assigned |
| C3 | ~130 | Not explicitly assigned |
| C3a | ~144 | 137.5 (d, ⁴JC-F = 3 Hz) |
| C4 | ~124 | 123.4 (d, ³JC-F = 9 Hz) |
| C5 | ~163 (d, ¹JC-F) | 163.7 (d, ¹JC-F = 249 Hz) |
| C6 | ~110 (d, ²JC-F) | 111.5 (d, ²JC-F = 23 Hz) |
| C7 | ~115 (d, ²JC-F) | 108.7 (d, ²JC-F = 25 Hz) |
| C7a | ~146 | 134.6 (d, ⁴JC-F = 3 Hz) |
Note: The carbon attached to fluorine (C5) exhibits a large one-bond coupling constant (¹JC-F), and adjacent carbons show smaller two-bond couplings (²JC-F).
Table 3: IR and Mass Spectrometry Data
| Spectroscopic Technique | Expected Characteristic Peaks/Values for this compound | Observed Data for Related Compounds |
| IR Spectroscopy (cm⁻¹) | ~3100-3000 (Ar C-H), ~2900 (Aliphatic C-H), ~1600, 1480 (C=C stretch), ~1250 (C-F stretch) | For 5-Fluorouracil, a C-F stretching band is observed at 1275 cm⁻¹[2]. |
| Mass Spectrometry (m/z) | Molecular Ion [M]⁺: 134.05 | High-resolution mass spectrometry of Methyl this compound-3-carboxylate calculated for [M+H]⁺: 193.0665, found: 193.0659[1]. |
Experimental Protocols
Detailed methodologies for the key spectroscopic techniques are provided below. These are generalized protocols and may require optimization based on the specific instrumentation and sample characteristics.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Objective: To determine the carbon-hydrogen framework of the molecule.
Methodology:
-
Sample Preparation: Dissolve approximately 5-10 mg of the purified this compound sample in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a standard 5 mm NMR tube.
-
Instrumentation: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher).
-
¹H NMR Acquisition:
-
Acquire a standard one-dimensional proton spectrum.
-
Typical parameters: pulse angle of 30-45°, acquisition time of 2-4 seconds, relaxation delay of 1-5 seconds, and a sufficient number of scans to achieve a good signal-to-noise ratio.
-
The chemical shifts are referenced to the residual solvent peak or an internal standard (e.g., TMS).
-
-
¹³C NMR Acquisition:
-
Acquire a proton-decoupled carbon spectrum.
-
Typical parameters: pulse angle of 45°, a larger spectral width than for ¹H NMR, and a significantly higher number of scans due to the low natural abundance of ¹³C.
-
-
Data Processing: Process the raw data (FID) by applying a Fourier transform, phase correction, and baseline correction. Integrate the signals in the ¹H NMR spectrum to determine the relative number of protons.
Infrared (IR) Spectroscopy
Objective: To identify the functional groups present in the molecule.
Methodology:
-
Sample Preparation:
-
Neat Liquid: Place a drop of the liquid sample between two salt plates (e.g., NaCl or KBr).
-
Solid: Prepare a KBr pellet by grinding a small amount of the solid sample with dry KBr powder and pressing it into a thin disk. Alternatively, dissolve the sample in a suitable solvent (e.g., CHCl₃) and acquire the spectrum in a solution cell.
-
-
Instrumentation: Use a Fourier-Transform Infrared (FTIR) spectrometer.
-
Acquisition:
-
Record a background spectrum of the empty sample holder (or pure solvent).
-
Record the sample spectrum over the range of 4000-400 cm⁻¹.
-
The final spectrum is presented as percent transmittance or absorbance versus wavenumber (cm⁻¹).
-
Mass Spectrometry (MS)
Objective: To determine the molecular weight and fragmentation pattern of the molecule.
Methodology:
-
Sample Preparation: Prepare a dilute solution of the sample in a suitable volatile solvent (e.g., methanol, acetonitrile).
-
Instrumentation: Employ a mass spectrometer, typically with an electrospray ionization (ESI) or electron ionization (EI) source. High-resolution mass spectrometry (HRMS) is recommended for accurate mass determination.
-
Acquisition:
-
Introduce the sample into the ionization source.
-
The ionized molecules are then separated based on their mass-to-charge ratio (m/z).
-
Acquire the mass spectrum over a relevant m/z range.
-
-
Data Analysis: Identify the molecular ion peak to determine the molecular weight. Analyze the fragmentation pattern to gain structural information. For HRMS, the exact mass can be used to determine the elemental composition.
Visualization of Experimental Workflows
The following diagrams illustrate the logical flow of spectroscopic data analysis.
Caption: General workflow for the spectroscopic analysis of a chemical compound.
Caption: Simplified signaling pathway of an NMR experiment.
References
5-Fluoro-1H-indene: A Technical Overview for Researchers
Authored for researchers, scientists, and drug development professionals, this document provides a comprehensive technical guide to 5-Fluoro-1H-indene, a fluorinated building block with significant potential in medicinal chemistry and materials science.
This guide details the physicochemical properties, spectroscopic data, and potential synthetic routes for this compound. It also explores the broader context of fluorinated indene derivatives in contemporary drug discovery, offering insights into their application as valuable intermediates in the development of novel therapeutic agents.
Core Physicochemical Data
A summary of the key identifiers and properties for this compound is presented below, providing a foundational reference for laboratory use.
| Property | Value | Source |
| CAS Number | 52031-15-9 | [1] |
| Molecular Formula | C₉H₇F | [1] |
| Molecular Weight | 134.15 g/mol | [1] |
| Canonical SMILES | C1=CC2=C(C=C1F)C=C2 | N/A |
| InChI Key | Not readily available | N/A |
Spectroscopic Profile
Detailed experimental spectra for this compound are not widely published. However, based on the analysis of closely related analogs such as 5-Fluoro-1-indanone and 5-fluoro-2,3-dihydro-1H-indene, a predictive spectroscopic profile can be established.
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR: The proton NMR spectrum is anticipated to display signals corresponding to both aromatic and aliphatic protons. The aromatic protons will exhibit complex splitting patterns due to proton-proton and proton-fluorine couplings. The protons on the five-membered ring will also show characteristic shifts and couplings.
¹³C NMR: The carbon NMR spectrum will show distinct signals for the nine carbon atoms. The carbon atom bonded to fluorine will exhibit a large one-bond C-F coupling constant. The chemical shifts of the aromatic carbons will also be influenced by the fluorine substituent.
Infrared (IR) Spectroscopy
The IR spectrum of this compound is expected to show characteristic absorption bands for its functional groups. Key absorptions would include:
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| ~3100-3000 | Medium | Aromatic C-H Stretch |
| ~3000-2850 | Medium | Aliphatic C-H Stretch |
| ~1600, ~1480 | Medium | Aromatic C=C Stretch |
| ~1250 | Strong | C-F Stretch |
| ~900-800 | Strong | Aromatic C-H Bend (Out-of-plane) |
Mass Spectrometry (MS)
Mass spectrometry of this compound is expected to show a prominent molecular ion peak (M⁺) at m/z 134, corresponding to its molecular weight.
Experimental Protocols: Proposed Synthesis
Proposed Synthesis of this compound from 3-(4-Fluorophenyl)propanoic Acid:
-
Acid Chloride Formation: 3-(4-Fluorophenyl)propanoic acid is reacted with thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂) in an inert solvent like dichloromethane (DCM) to form the corresponding acid chloride.
-
Intramolecular Friedel-Crafts Acylation: The acid chloride is then subjected to an intramolecular Friedel-Crafts acylation reaction using a Lewis acid catalyst such as aluminum chloride (AlCl₃). This step forms 5-fluoro-1-indanone.
-
Reduction of the Ketone: The keto group of 5-fluoro-1-indanone is reduced to a hydroxyl group using a reducing agent like sodium borohydride (NaBH₄) in an alcoholic solvent.
-
Dehydration: The resulting alcohol is then dehydrated under acidic conditions (e.g., using p-toluenesulfonic acid) to introduce the double bond and form this compound.
Role in Drug Discovery and Development
While this compound itself is not a therapeutic agent, its structural motif is of significant interest in medicinal chemistry. The indene core is present in a number of biologically active molecules, and the introduction of a fluorine atom can modulate a compound's pharmacokinetic and pharmacodynamic properties.
Fluorine is known to enhance metabolic stability, improve binding affinity to target proteins, and increase membrane permeability. Therefore, this compound serves as a valuable starting material for the synthesis of more complex molecules with potential therapeutic applications, including anti-inflammatory agents and anticancer drugs that target tubulin polymerization.
Visualizing Workflows and Pathways
To better illustrate the concepts discussed, the following diagrams have been generated using the DOT language.
Caption: Proposed multi-step synthesis of this compound.
Caption: Workflow for utilizing this compound in a drug discovery program.
References
The Biological Frontier of Fluorinated Indene Derivatives: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
The strategic incorporation of fluorine into pharmacologically active scaffolds represents a cornerstone of modern medicinal chemistry. This guide delves into the compelling biological activities of fluorinated indene derivatives, a class of compounds demonstrating significant potential in oncology and neurodegenerative disease research. By leveraging the unique physicochemical properties of fluorine, these derivatives exhibit enhanced potency, selectivity, and metabolic stability, making them promising candidates for further drug development.
This technical document provides a comprehensive overview of the anticancer and neuroprotective activities of various fluorinated indene derivatives. It includes a detailed summary of their quantitative biological data, complete experimental protocols for key assays, and a visual representation of the underlying signaling pathways and experimental workflows.
Anticancer Activity of Fluorinated Indene Derivatives
Fluorinated indene derivatives have emerged as potent anticancer agents, primarily through their ability to interfere with critical cellular processes such as DNA replication, cell division, and survival signaling pathways. Their mechanisms of action often involve the inhibition of key enzymes like topoisomerases and the disruption of microtubule dynamics.
Inhibition of Topoisomerase I and IIα
Several fluorinated indene derivatives, particularly indenoisoquinolines, have been identified as potent inhibitors of topoisomerase I and IIα. These enzymes are crucial for resolving DNA topological problems during replication, transcription, and chromosome segregation. By stabilizing the enzyme-DNA cleavage complex, these inhibitors lead to the accumulation of DNA double-strand breaks, ultimately triggering apoptotic cell death in cancer cells.
Quantitative Data: Anticancer Activity of Fluorinated Indenoisoquinoline Derivatives
| Compound ID | Cancer Cell Line | IC50 (µM) | Reference |
| Fluorinated Indenoisoquinolines | |||
| LMP135 | CCRF-CEM (Leukemia) | <0.01 | [1] |
| LMP135 | HCT116 (Colon) | <0.01 | [1] |
| LMP517 | CCRF-CEM (Leukemia) | ~0.01-0.1 | [1] |
| LMP517 | HCT116 (Colon) | ~0.01-0.1 | [1] |
| LMP134 | CCRF-CEM (Leukemia) | ~0.01-0.1 | [1] |
| LMP134 | HCT116 (Colon) | ~0.01-0.1 | [1] |
| Chlorinated/Fluorinated 7-Azaindenoisoquinolines | |||
| 16b | NCI-60 Panel (Mean) | 0.063 | [2] |
| 17b | NCI-60 Panel (Mean) | 0.033 | [2] |
| Fluorinated Indenopyridinols | |||
| Compound 7 | DU145 (Prostate) | Not specified, but showed strong anti-proliferative activity | [3] |
| Various ortho/meta-fluorophenyl substituted compounds | DU145 (Prostate) | Not specified, but showed strong anti-proliferative activity | [3] |
Inhibition of Tubulin Polymerization
Certain fluorinated indene derivatives act as tubulin polymerization inhibitors. They bind to the colchicine-binding site on β-tubulin, disrupting the formation of microtubules. This interference with microtubule dynamics leads to cell cycle arrest at the G2/M phase and subsequent induction of apoptosis.
Signaling Pathway: Apoptosis Induction by Topoisomerase I/IIα Inhibition
References
- 1. Mafenide derivatives inhibit neuroinflammation in Alzheimer's disease by regulating pyroptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis of functionalized 1H-indenes via copper-catalyzed arylative cyclization of arylalkynes with aromatic sulfonyl chlorides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
The Discovery and Synthesis of Novel 5-Fluoro-1H-indene Analogs: A Technical Guide for Drug Development Professionals
Introduction: The introduction of fluorine into bioactive molecules is a well-established strategy in medicinal chemistry for modulating their physicochemical and pharmacological properties. The 5-fluoro-1H-indene scaffold represents a promising starting point for the development of novel therapeutics due to the unique electronic properties conferred by the fluorine atom, which can enhance binding affinity, metabolic stability, and cell permeability. This technical guide provides an in-depth overview of the discovery and synthesis of novel this compound analogs, targeting researchers, scientists, and drug development professionals.
Synthetic Strategies and Methodologies
The synthesis of this compound analogs typically commences from commercially available 5-fluoro-1-indanone. The presence of the fluorine atom at the 5-position significantly influences the chemical reactivity of the indanone ring, primarily due to its strong electron-withdrawing nature. This enhances the electrophilicity of the carbonyl carbon, which can lead to increased reaction rates and yields in nucleophilic addition and condensation reactions.[1]
A general synthetic approach involves the initial functionalization at the C2 position of the 5-fluoro-1-indanone core, followed by further modifications to introduce desired pharmacophores. Key transformations include Knoevenagel condensation, reduction, and subsequent derivatization.
Experimental Protocols
Protocol 1: Synthesis of 2-substituted-5-fluoro-1H-indene Analogs via Knoevenagel Condensation
This protocol describes a general procedure for the synthesis of a 2-substituted-5-fluoro-1H-indene analog, a key intermediate for further derivatization.
-
Reaction Setup: To a solution of 5-fluoro-1-indanone (1.0 eq) in a suitable solvent such as toluene or ethanol, add the desired aldehyde or ketone (1.1 eq) and a catalytic amount of a base like piperidine or pyrrolidine.
-
Condensation: The reaction mixture is heated to reflux for 4-8 hours, with continuous removal of water using a Dean-Stark apparatus if necessary.
-
Work-up and Purification: After cooling to room temperature, the solvent is removed under reduced pressure. The residue is then purified by column chromatography on silica gel using an appropriate eluent system (e.g., hexane/ethyl acetate) to afford the desired 2-substituted-5-fluoro-1H-indene analog.
Protocol 2: Reduction of the Indenone System
This protocol outlines the reduction of the double bond and/or the carbonyl group of the indenone intermediate.
-
Selective Double Bond Reduction: The 2-substituted-5-fluoro-1H-inden-1-one can be selectively reduced to the corresponding indanone using catalytic hydrogenation (e.g., H2, Pd/C) in a solvent like ethanol or ethyl acetate at room temperature and atmospheric pressure.
-
Carbonyl Reduction: Subsequent reduction of the carbonyl group to a hydroxyl group can be achieved using reducing agents like sodium borohydride (NaBH4) in methanol or ethanol at 0°C to room temperature.
-
Purification: The reaction is quenched with water, and the product is extracted with an organic solvent. The combined organic layers are dried over anhydrous sodium sulfate, filtered, and concentrated. The crude product is purified by column chromatography.
Data Presentation
The following tables summarize representative quantitative data for the synthesis and biological activity of related fluorinated indene and indole analogs, highlighting the potential of the this compound scaffold.
Table 1: Representative Reaction Yields for Analogs based on Related Scaffolds
| Compound ID | Synthetic Step | Starting Material | Reagents and Conditions | Yield (%) | Reference |
| 12f | Three-step synthesis | 4,5,6-trimethoxy-2,3-dihydro-1H-indene derivative | - | 12.4 | [2] |
| 12i | Three-step synthesis | 4,5,6-trimethoxy-2,3-dihydro-1H-indene derivative | - | 29.6 | [2] |
| 12j | Three-step synthesis | 4,5,6-trimethoxy-2,3-dihydro-1H-indene derivative | - | 12.3 | [2] |
Table 2: In Vitro Biological Activity of Related Fluorinated Indene and Indole Analogs
| Compound ID | Target | Assay | IC50 / Ki (µM) | Cell Line | Reference |
| 12d | Tubulin Polymerization | Antiproliferative | 0.028 - 0.087 | K562, A549, Hela, HCT116 | [2] |
| SU11248 (Sunitinib) | VEGF-R2, PDGF-Rβ | Kinase Inhibition | - | - | [3] |
| Indenylsulfonamide Analog | 5-HT6 Receptor | Binding Affinity | 0.0202 (Ki) | - | [4] |
| Indenylsulfonamide (43) | 5-HT6 Receptor | Agonist Activity | 0.0045 (Ki), 0.0009 (EC50) | - | [5] |
Mandatory Visualizations
Signaling Pathways and Experimental Workflows
The following diagrams illustrate a general workflow for the discovery of novel this compound analogs and a representative synthetic pathway.
Caption: A generalized workflow for the discovery and development of novel therapeutic agents based on the this compound scaffold.
Caption: A representative synthetic pathway for the generation of diverse this compound analogs from 5-fluoro-1-indanone.
References
- 1. benchchem.com [benchchem.com]
- 2. tandfonline.com [tandfonline.com]
- 3. Discovery of 5-[5-fluoro-2-oxo-1,2- dihydroindol-(3Z)-ylidenemethyl]-2,4- dimethyl-1H-pyrrole-3-carboxylic acid (2-diethylaminoethyl)amide, a novel tyrosine kinase inhibitor targeting vascular endothelial and platelet-derived growth factor receptor tyrosine kinase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Indene-based scaffolds. Design and synthesis of novel serotonin 5-HT6 receptor ligands - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Indene-based scaffolds. 2. An indole-indene switch: discovery of novel indenylsulfonamides as 5-HT6 serotonin receptor agonists - PubMed [pubmed.ncbi.nlm.nih.gov]
In Silico Modeling of 5-Fluoro-1H-indene Receptor Binding: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This whitepaper provides a comprehensive technical guide to the in silico modeling of 5-Fluoro-1H-indene, a synthetic compound with potential therapeutic applications. Due to the limited direct experimental data on its specific receptor targets, this guide will focus on a representative modeling workflow targeting the human serotonin 5-HT6 receptor, a plausible target based on the activity of structurally similar indene derivatives.[1][2] This document outlines detailed methodologies for computational analysis, presents hypothetical binding data in a structured format, and illustrates key processes with standardized diagrams.
Introduction to this compound and In Silico Modeling
This compound is a small heterocyclic organic molecule. While its precise biological functions are not extensively documented, the indene scaffold is a known pharmacophore present in various bioactive compounds, including ligands for the serotonin 5-HT6 receptor.[1][2] In silico modeling, a cornerstone of modern drug discovery, utilizes computational methods to predict the interaction between a ligand, such as this compound, and its biological target at a molecular level. This approach accelerates the identification and optimization of potential drug candidates by providing insights into binding affinity, mechanism of action, and pharmacokinetic properties before extensive laboratory synthesis and testing.
Hypothetical Receptor Target: Serotonin 5-HT6 Receptor
Based on existing literature for analogous indene-based scaffolds, the serotonin 5-HT6 receptor has been selected as a putative target for this modeling study.[1][2] The 5-HT6 receptor, a G-protein coupled receptor (GPCR), is primarily expressed in the central nervous system and is a target for cognitive disorders and obesity.
In Silico Modeling Workflow
The following sections detail the experimental protocols for a comprehensive in silico analysis of this compound binding to the 5-HT6 receptor.
Ligand and Receptor Preparation
Objective: To prepare the 3D structures of this compound (ligand) and the 5-HT6 receptor for docking simulations.
Protocol:
-
Ligand Preparation:
-
The 2D structure of this compound is sketched using molecular drawing software (e.g., ChemDraw).
-
The 2D structure is converted to a 3D conformation.
-
Energy minimization of the 3D structure is performed using a suitable force field (e.g., MMFF94) to obtain a stable, low-energy conformation.
-
Partial charges are calculated and assigned to each atom of the ligand.
-
-
Receptor Preparation:
-
The 3D crystal structure of the human 5-HT6 receptor is obtained from the Protein Data Bank (PDB). In the absence of a crystal structure, a homology model is built using a suitable template.
-
All non-essential molecules, such as water, ions, and co-crystallized ligands, are removed from the PDB file.
-
Hydrogen atoms are added to the protein structure, and their positions are optimized.
-
The protein structure is energy minimized to relieve any steric clashes.
-
Molecular Docking
Objective: To predict the binding pose and affinity of this compound within the active site of the 5-HT6 receptor.
Protocol:
-
Binding Site Identification: The binding site of the 5-HT6 receptor is defined based on the location of the co-crystallized ligand in the experimental structure or through pocket detection algorithms.
-
Grid Generation: A grid box is generated around the defined binding site to specify the search space for the docking algorithm.
-
Docking Simulation: A molecular docking program (e.g., AutoDock Vina) is used to dock the prepared this compound ligand into the receptor's binding site. The program samples a large number of possible conformations and orientations of the ligand and scores them based on a scoring function that estimates the binding affinity.
-
Pose Analysis: The resulting docking poses are analyzed to identify the most favorable binding mode, characterized by a low binding energy and favorable intermolecular interactions (e.g., hydrogen bonds, hydrophobic interactions).
Molecular Dynamics Simulation
Objective: To assess the stability of the predicted ligand-receptor complex and to analyze the dynamics of their interaction over time.
Protocol:
-
System Setup: The docked complex of this compound and the 5-HT6 receptor is placed in a simulation box filled with a chosen water model (e.g., TIP3P). Ions are added to neutralize the system and mimic physiological salt concentration.
-
Equilibration: The system undergoes a series of energy minimization and equilibration steps under controlled temperature and pressure to allow the system to relax and reach a stable state.
-
Production Run: A production molecular dynamics simulation is run for a specified period (e.g., 100 nanoseconds). During the simulation, the trajectory of all atoms is saved at regular intervals.
-
Trajectory Analysis: The saved trajectory is analyzed to calculate various parameters, such as Root Mean Square Deviation (RMSD) of the protein and ligand, Root Mean Square Fluctuation (RMSF) of individual residues, and the number of intermolecular hydrogen bonds over time.
ADMET Prediction
Objective: To predict the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties of this compound to assess its drug-likeness.
Protocol:
-
The 2D structure of this compound is submitted to a web-based ADMET prediction tool (e.g., SwissADME, pkCSM).
-
The tool calculates various physicochemical and pharmacokinetic properties, such as molecular weight, logP, water solubility, blood-brain barrier permeability, and potential toxicity risks.
Data Presentation
The following tables summarize hypothetical quantitative data that would be generated from the in silico modeling workflow.
Table 1: Molecular Docking Results for this compound with 5-HT6 Receptor
| Parameter | Value |
| Binding Affinity (kcal/mol) | -8.5 |
| Interacting Residues | Tyr123, Ser156, Trp215, Phe234 |
| Hydrogen Bonds | 1 (with Ser156) |
| Hydrophobic Interactions | Trp215, Phe234 |
Table 2: Molecular Dynamics Simulation Stability Metrics
| Parameter | Average Value | Standard Deviation |
| Protein RMSD (Å) | 1.8 | 0.3 |
| Ligand RMSD (Å) | 0.9 | 0.2 |
| Intermolecular H-Bonds | 1.2 | 0.5 |
Table 3: Predicted ADMET Properties of this compound
| Property | Predicted Value | Acceptable Range |
| Molecular Weight ( g/mol ) | 134.15 | < 500 |
| LogP | 2.5 | < 5 |
| Water Solubility | Moderately Soluble | Soluble |
| Blood-Brain Barrier Permeability | High | High |
| Lipinski's Rule of Five | 0 Violations | ≤ 1 Violation |
| Ames Toxicity | Non-mutagenic | Non-mutagenic |
Visualizations
The following diagrams illustrate the key workflows and concepts described in this guide.
References
- 1. Indene-based scaffolds. Design and synthesis of novel serotonin 5-HT6receptor ligands - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 2. Indene-based scaffolds. 2. An indole-indene switch: discovery of novel indenylsulfonamides as 5-HT6 serotonin receptor agonists - PubMed [pubmed.ncbi.nlm.nih.gov]
Potential Therapeutic Targets of 5-Fluoro-1H-indene Compounds: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
The 5-fluoro-1H-indene scaffold is a privileged structure in medicinal chemistry, demonstrating a wide range of biological activities. The incorporation of a fluorine atom can significantly enhance metabolic stability, binding affinity, and pharmacokinetic properties of small molecules. This technical guide provides a comprehensive overview of the potential therapeutic targets of this compound compounds, with a focus on their applications in oncology, neuroscience, and anti-inflammatory research. This document summarizes key quantitative data, details relevant experimental protocols, and visualizes the associated signaling pathways to facilitate further research and drug development in this promising area.
Anticancer Targets
This compound derivatives have emerged as potent anticancer agents by targeting various key components of cancer cell proliferation and survival. The primary mechanisms of action include the inhibition of crucial signaling pathways and the disruption of cellular machinery essential for mitosis.
Receptor Tyrosine Kinases (RTKs)
Several this compound and related indene derivatives have been shown to inhibit receptor tyrosine kinases that are pivotal in tumor angiogenesis and growth.
-
Vascular Endothelial Growth Factor Receptor (VEGFR): The VEGF signaling pathway is a critical driver of angiogenesis, the formation of new blood vessels that supply tumors with nutrients and oxygen. Inhibition of VEGFR blocks this process, thereby impeding tumor growth and metastasis.
-
Fibroblast Growth Factor Receptor (FGFR): The FGFR signaling pathway is implicated in cell proliferation, differentiation, and migration. Aberrant FGFR signaling is a known driver in various cancers, making it an attractive therapeutic target.
Quantitative Data: Anticancer Activity of Indene Derivatives
| Compound ID | Target | Cell Line | Assay Type | IC50 (µM) | Reference |
| 12d | Tubulin Polymerization |
Investigating the Antimicrobial Potential of 5-Fluoro-1H-indene: A Technical Guide
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
The escalating threat of antimicrobial resistance necessitates the urgent discovery and development of novel antimicrobial agents. Fluorinated organic compounds have emerged as a promising class of molecules in medicinal chemistry, with fluorination often enhancing metabolic stability and target affinity. This technical guide outlines a comprehensive strategy for the investigation of the antimicrobial properties of 5-Fluoro-1H-indene, a fluorinated derivative of the indene scaffold. While specific antimicrobial data for this compound is not yet available in the public domain, this document provides a detailed roadmap for its evaluation, including standardized experimental protocols, data presentation formats, and potential mechanisms of action to explore. This guide is intended to serve as a foundational resource for researchers initiating studies on this and structurally related compounds.
Introduction to this compound and its Therapeutic Potential
Indene, a bicyclic hydrocarbon, and its derivatives have been explored for a range of biological activities. The introduction of a fluorine atom to organic molecules can significantly alter their physicochemical properties, often leading to enhanced biological activity.[1][2][3] The fluorine atom in this compound is expected to increase its lipophilicity and potentially influence its interactions with biological targets. While the direct antimicrobial effects of this compound have not been reported, related fluorinated compounds and other indene derivatives have demonstrated notable biological activities, suggesting that this compound is a candidate worthy of investigation for its antimicrobial potential.
Proposed Experimental Workflow for Antimicrobial Evaluation
A systematic approach is crucial for the comprehensive evaluation of a novel compound's antimicrobial properties. The proposed experimental workflow for this compound is depicted below.
Detailed Experimental Protocols
Accurate and reproducible experimental protocols are fundamental to the reliable assessment of antimicrobial activity.[4][5] The following sections detail the standard methodologies for key experiments.
Broth Microdilution Assay for Minimum Inhibitory Concentration (MIC) Determination
The broth microdilution method is a quantitative technique used to determine the minimum inhibitory concentration (MIC) of an antimicrobial agent against a specific microorganism.[6][7][8]
Objective: To determine the lowest concentration of this compound that inhibits the visible growth of a test microorganism.
Materials:
-
96-well microtiter plates
-
Sterile Mueller-Hinton Broth (MHB) for bacteria or RPMI-1640 for fungi
-
Microbial inoculum standardized to 0.5 McFarland turbidity
-
This compound stock solution
-
Positive control antibiotic (e.g., ciprofloxacin for bacteria, fluconazole for fungi)
-
Negative control (broth only)
-
Growth control (broth with inoculum)
Procedure:
-
Prepare serial two-fold dilutions of the this compound stock solution in the appropriate broth within the 96-well plate.
-
Inoculate each well with the standardized microbial suspension to achieve a final concentration of approximately 5 x 10^5 CFU/mL.
-
Include positive, negative, and growth controls in separate wells.
-
Incubate the plates at the optimal temperature for the test microorganism (e.g., 37°C for 24 hours for most bacteria).
-
After incubation, visually inspect the plates for turbidity. The MIC is the lowest concentration of the compound at which there is no visible growth.
Agar Disk Diffusion Assay
The agar disk diffusion method is a qualitative screening method to assess the antimicrobial activity of a compound.
Objective: To qualitatively determine the susceptibility of a microbial strain to this compound.
Materials:
-
Mueller-Hinton Agar (MHA) plates
-
Sterile paper disks (6 mm diameter)
-
Microbial inoculum standardized to 0.5 McFarland turbidity
-
This compound solution of a known concentration
-
Positive control antibiotic disk
-
Negative control disk (impregnated with solvent)
Procedure:
-
Evenly inoculate the surface of an MHA plate with the standardized microbial suspension using a sterile swab.
-
Aseptically apply paper disks impregnated with a known amount of this compound, the positive control, and the negative control onto the agar surface.
-
Incubate the plates at the appropriate temperature and duration.
-
Measure the diameter of the zone of inhibition (in mm) around each disk. A larger zone of inhibition indicates greater antimicrobial activity.
Determination of Minimum Bactericidal/Fungicidal Concentration (MBC/MFC)
This assay is performed to determine whether an antimicrobial agent is bacteriostatic (inhibits growth) or bactericidal (kills the bacteria).[9]
Objective: To determine the lowest concentration of this compound that results in a 99.9% reduction in the initial microbial inoculum.
Procedure:
-
Following the determination of the MIC from the broth microdilution assay, subculture a small aliquot from each well showing no visible growth onto an appropriate agar medium.
-
Incubate the agar plates at the optimal temperature until microbial colonies are visible in the growth control.
-
The MBC or MFC is the lowest concentration of the compound that results in no microbial growth on the subculture plates.
Hypothetical Data Presentation
Clear and structured presentation of quantitative data is essential for comparison and interpretation. The following tables illustrate how the results from the proposed experiments would be summarized.
Table 1: Hypothetical MIC Values of this compound against a Panel of Microorganisms
| Microorganism | Strain | Type | MIC (µg/mL) |
| Staphylococcus aureus | ATCC 29213 | Gram-positive | 16 |
| Escherichia coli | ATCC 25922 | Gram-negative | 64 |
| Pseudomonas aeruginosa | ATCC 27853 | Gram-negative | >128 |
| Candida albicans | ATCC 90028 | Fungus | 32 |
| Aspergillus niger | ATCC 16404 | Fungus | 64 |
Table 2: Hypothetical MBC/MFC Values and Interpretation
| Microorganism | Strain | MIC (µg/mL) | MBC/MFC (µg/mL) | Interpretation |
| Staphylococcus aureus | ATCC 29213 | 16 | 32 | Bactericidal |
| Escherichia coli | ATCC 25922 | 64 | >256 | Bacteriostatic |
| Candida albicans | ATCC 90028 | 32 | 64 | Fungicidal |
Potential Mechanisms of Action and Signaling Pathways
The antimicrobial mechanism of fluorinated compounds can be diverse. For instance, fluoroquinolones inhibit DNA gyrase and topoisomerase IV, crucial enzymes in bacterial DNA replication.[10] Other fluorinated compounds, like 5-fluorouracil, interfere with nucleotide synthesis.[11][12] The antimicrobial action of fluoride itself can involve the inhibition of enzymes like enolase and F-ATPases, leading to cytoplasmic acidification.[13]
Based on these precedents, a potential mechanism for this compound could involve the disruption of bacterial cell membrane integrity or the inhibition of key metabolic enzymes.
Conclusion and Future Directions
This technical guide provides a comprehensive framework for the systematic investigation of the antimicrobial properties of this compound. Although no specific data currently exists for this compound, the proposed experimental protocols, data presentation formats, and exploration of potential mechanisms of action offer a clear path forward for its evaluation. The promising antimicrobial activities of other fluorinated and indene-based compounds underscore the potential of this compound as a novel antimicrobial lead compound. Further studies, including toxicity profiling and in vivo efficacy assessments, will be crucial in determining its therapeutic potential.
References
- 1. Antibacterial Activity of Fluorobenzoylthiosemicarbazides and Their Cyclic Analogues with 1,2,4-Triazole Scaffold - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Synthesis, Properties and Antimicrobial Activity of 5-Trifluoromethyl-2-formylphenylboronic Acid - PMC [pmc.ncbi.nlm.nih.gov]
- 4. api.pageplace.de [api.pageplace.de]
- 5. routledge.com [routledge.com]
- 6. In vitro antimicrobial susceptibility testing methods: agar dilution to 3D tissue-engineered models - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. In Vitro Antimicrobial Activity of Volatile Compounds from the Lichen Pseudevernia furfuracea (L.) Zopf. Against Multidrug-Resistant Bacteria and Fish Pathogens - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. Fluoroquinolones Hybrid Molecules as Promising Antibacterial Agents in the Fight against Antibacterial Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. biopolymers.org.ua [biopolymers.org.ua]
- 13. Antimicrobial actions of fluoride for oral bacteria - PubMed [pubmed.ncbi.nlm.nih.gov]
Unlocking the Anticancer Potential of 5-Fluoro-1H-indene Derivatives: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
The quest for novel, more effective, and selective anticancer agents is a cornerstone of modern medicinal chemistry. Within this landscape, the 1H-indene scaffold has emerged as a promising framework for the design of potent therapeutics. The strategic incorporation of a fluorine atom at the 5-position of the indene ring system offers a compelling avenue for enhancing biological activity, metabolic stability, and target engagement. This technical guide provides an in-depth exploration of the anticancer potential of 5-Fluoro-1H-indene derivatives, summarizing key quantitative data, detailing experimental methodologies, and visualizing critical biological pathways and workflows. While direct and extensive research on a broad range of this compound derivatives remains an area of active investigation, this document consolidates available information on closely related analogs to illuminate the potential of this specific chemical class.
Cytotoxicity and Antiproliferative Activity
Derivatives of the indene scaffold have demonstrated significant cytotoxic effects against a variety of cancer cell lines. The introduction of fluorine, a bioisostere for hydrogen with unique electronic properties, can profoundly influence the pharmacokinetic and pharmacodynamic properties of a molecule. While specific data for a wide array of this compound derivatives is still emerging, studies on related fluorinated and non-fluorinated indene analogs provide valuable insights into their potential potency.
One notable study on dihydro-1H-indene derivatives identified compounds with potent antiproliferative activity. For instance, a derivative bearing a 3-fluoro-4-methoxybenzyl group exhibited significant cytotoxicity.[1] The half-maximal inhibitory concentration (IC50) is a key metric for quantifying the cytotoxic potential of a compound. The following table summarizes the IC50 values of a potent dihydro-1H-indene derivative (Compound 12d from the study) against several cancer cell lines, showcasing the potential potency of this class of molecules.[2][3]
| Compound | Cancer Cell Line | IC50 (µM) |
| Dihydro-1H-indene Derivative (12d) | K562 (Leukemia) | 0.028 |
| H22 (Hepatoma) | 0.068 | |
| HeLa (Cervical Cancer) | 0.078 | |
| A549 (Lung Cancer) | 0.087 | |
| HFL-1 (Normal Lung Fibroblast) | 0.271 |
Table 1: In vitro antiproliferative activities of a potent dihydro-1H-indene derivative against various cancer and normal cell lines. Data extracted from a study on dihydro-1H-indene derivatives as tubulin polymerization inhibitors.[2][3]
Mechanisms of Action: Targeting Key Cellular Machinery
The anticancer effects of indene derivatives are often attributed to their interaction with critical cellular targets, leading to the disruption of essential processes for cancer cell survival and proliferation. Two prominent mechanisms of action for related indene compounds are the inhibition of tubulin polymerization and the inhibition of topoisomerase enzymes.
Inhibition of Tubulin Polymerization
Microtubules, dynamic polymers of α- and β-tubulin, are crucial for cell division, intracellular transport, and the maintenance of cell shape.[4] Their disruption is a clinically validated strategy in cancer therapy. Certain dihydro-1H-indene derivatives have been identified as potent inhibitors of tubulin polymerization, binding to the colchicine site on β-tubulin.[2][3][5][6] This binding prevents the formation of the mitotic spindle, leading to cell cycle arrest and ultimately apoptosis.
A key derivative from a study on dihydro-1H-indenes demonstrated an IC50 value of 2.505 µM for the inhibition of tubulin polymerization.[4] This activity disrupts the intracellular microtubule network, interfering with mitosis.[4]
Caption: Inhibition of tubulin polymerization by this compound derivatives.
Inhibition of Topoisomerase II
DNA topoisomerases are essential enzymes that resolve topological problems in DNA during replication, transcription, and recombination.[7] Topoisomerase IIα is a key target for anticancer drugs due to its critical role in highly proliferative cancer cells. Indenoisoquinoline derivatives, which share a core structural similarity with indenes, have been shown to act as potent topoisomerase I and II inhibitors.[7][8] These compounds can stabilize the topoisomerase-DNA cleavage complex, leading to DNA strand breaks and the induction of apoptosis.
Caption: Inhibition of Topoisomerase II by this compound derivatives.
Induction of Apoptosis and Cell Cycle Arrest
A hallmark of effective anticancer agents is their ability to induce programmed cell death, or apoptosis, in cancer cells. Studies on dihydro-1H-indene derivatives have demonstrated their capacity to induce apoptosis in a dose-dependent manner.[2][3] Furthermore, these compounds have been shown to cause cell cycle arrest, primarily in the G2/M phase, which is consistent with their mechanism of action as tubulin polymerization inhibitors.[2][3]
For instance, treatment of K562 leukemia cells with a potent dihydro-1H-indene derivative led to a significant increase in the percentage of cells in the G2/M phase of the cell cycle.[2]
References
- 1. researchgate.net [researchgate.net]
- 2. tandfonline.com [tandfonline.com]
- 3. Design, synthesis and evaluation of dihydro-1H-indene derivatives as novel tubulin polymerisation inhibitors with anti-angiogenic and antitumor potency - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Tubulin polymerization inhibitor shows potent efficacy, good safety in models of gastric cancer | BioWorld [bioworld.com]
- 5. Design, synthesis and evaluation of dihydro-1 H-indene derivatives as novel tubulin polymerisation inhibitors with anti-angiogenic and antitumor potency - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Synthesis and biological evaluation of benzocyclooctene-based and indene-based anticancer agents that function as inhibitors of tubulin polymerization - MedChemComm (RSC Publishing) [pubs.rsc.org]
- 7. Novel clinical indenoisoquinoline topoisomerase I inhibitors: a twist around the camptothecins - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Design, synthesis and docking study of 5-amino substituted indeno[1,2-c]isoquinolines as novel topoisomerase I inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for the High-Yield Synthesis of 5-bromo-4-fluoro-1H-indazole
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the efficient synthesis of 5-bromo-4-fluoro-1H-indazole, a key intermediate in pharmaceutical research and development. The described method is characterized by its high yield, mild reaction conditions, and suitability for large-scale industrial production.
Overview of the Synthetic Pathway
The synthesis of 5-bromo-4-fluoro-1H-indazole is achieved through a robust three-step process commencing with 3-fluoro-2-methylaniline as the starting material.[1] The synthetic route involves:
-
Bromination: Introduction of a bromine atom to the aromatic ring of 3-fluoro-2-methylaniline.
-
Ring Closure: Formation of the indazole ring system.
-
Deprotection: Removal of a protecting group to yield the final product.
This synthetic approach is advantageous due to its short pathway and the high overall yield of the final product.[1]
Caption: Three-step synthesis of 5-bromo-4-fluoro-1H-indazole.
Experimental Protocols
The following protocols are detailed for the synthesis of 5-bromo-4-fluoro-1H-indazole.
Step 1: Synthesis of 2-bromo-3-fluoro-6-methylaniline (Bromination)
This initial step involves the bromination of 3-fluoro-2-methylaniline.
Materials:
-
3-fluoro-2-methylaniline
-
Acetonitrile
-
N-bromosuccinimide (NBS)
-
Sodium bisulfite
Procedure:
-
Dissolve 3-fluoro-2-methylaniline in acetonitrile.
-
Add N-bromosuccinimide to the solution.
-
Maintain the reaction temperature between -10°C and 10°C.
-
Allow the reaction to proceed for 1-2 hours.
-
After the reaction is complete, add sodium bisulfite.
-
Continue to react for an additional 10-30 minutes to obtain 2-bromo-3-fluoro-6-methylaniline.
Step 2: Synthesis of 1-(5-bromo-4-fluoro-1H-indazol-1-yl)ethanone (Ring Closure)
This step describes the formation of the protected indazole ring.
Materials:
-
2-bromo-3-fluoro-6-methylaniline
-
Acetic acid
-
Isoamyl sulfite
Procedure:
-
To the 2-bromo-3-fluoro-6-methylaniline from the previous step, add acetic acid.
-
Heat the mixture to 110°C.
-
Add isoamyl sulfite dropwise while maintaining the reaction temperature at 110°C.
-
Allow the reaction to proceed for 2-5 hours.
-
Monitor the reaction completion using thin-layer chromatography (TLC).
-
Once the starting material is consumed, concentrate the mixture to dryness.
-
The residue is then slurried with methanol, filtered, and the filter cake is dried to yield 1-(5-bromo-4-fluoro-1H-indazol-1-yl)ethanone.
Step 3: Synthesis of 5-bromo-4-fluoro-1H-indazole (Deprotection)
The final step involves the deprotection of the indazole nitrogen to yield the target compound. Several bases can be effectively used for this step.
Materials:
-
1-(5-bromo-4-fluoro-1H-indazol-1-yl)ethanone
-
Methanol
-
Water
-
Base (Potassium bicarbonate, Sodium hydroxide, or Potassium carbonate)
Procedure:
-
In a reaction vessel, mix 177g of 1-(5-bromo-4-fluoro-1H-indazol-1-yl)ethanone with 0.5L of methanol and 0.5L of water.
-
In a separate container, dissolve the chosen base in 1L of water (see table below for specific amounts).
-
Add the base solution to the reaction vessel with magnetic stirring.
-
Allow the reaction to proceed at room temperature for 12 hours.
-
Monitor the reaction for completion by TLC.
-
Upon completion, add 1L of water and continue stirring for 30 minutes.
-
Filter the resulting solid, wash the filter cake with water, and dry to obtain 5-bromo-4-fluoro-1H-indazole.
Quantitative Data Summary
The yield of the final deprotection step is dependent on the base used. The following table summarizes the yields obtained with different bases.
| Intermediate | Base | Amount of Base | Reaction Time (h) | Final Product Yield |
| 1-(5-bromo-4-fluoro-1H-indazol-1-yl)ethanone (177g) | Potassium Bicarbonate | 103g | 12 | 81% |
| 1-(5-bromo-4-fluoro-1H-indazol-1-yl)ethanone (177g) | Potassium Carbonate | 143g | 12 | 79.6% |
| 1-(5-bromo-4-fluoro-1H-indazol-1-yl)ethanone (177g) | Sodium Hydroxide | 41.3g | 12 | 77% |
Data extracted from patent CN110452177A.[1]
Experimental Workflow Visualization
The following diagram illustrates the general workflow for the synthesis and isolation of 5-bromo-4-fluoro-1H-indazole.
Caption: Experimental workflow for the synthesis of 5-bromo-4-fluoro-1H-indazole.
References
The Strategic Application of 5-Fluoro-1H-indene in Modern Medicinal Chemistry: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
The incorporation of fluorine into small molecule therapeutics has become a cornerstone of modern medicinal chemistry, offering a powerful tool to modulate physicochemical and biological properties. The 5-Fluoro-1H-indene scaffold, a fluorinated bicyclic aromatic system, represents a promising starting point for the design of novel therapeutic agents across various disease areas. The presence of the fluorine atom can enhance metabolic stability, improve binding affinity to target proteins, and favorably alter pharmacokinetic profiles.[1][2][3] This document provides detailed application notes and experimental protocols for the utilization of this compound in medicinal chemistry, with a focus on its application in the development of anticancer agents.
Application Note 1: Dihydro-1H-indene Derivatives as Potent Tubulin Polymerization Inhibitors
A significant application of the this compound scaffold is in the development of potent anticancer agents that target tubulin polymerization.[4][5] By functioning as tubulin polymerization inhibitors, these compounds can disrupt microtubule dynamics, leading to cell cycle arrest and apoptosis in cancer cells.[4] A series of novel dihydro-1H-indene derivatives have been designed and synthesized, demonstrating significant antiproliferative activity against a range of cancer cell lines.[4][5]
Quantitative Biological Data
The antiproliferative activities of synthesized dihydro-1H-indene derivatives were evaluated against various human cancer cell lines. The half-maximal inhibitory concentration (IC50) values are summarized in the table below.
| Compound | K562 (Leukemia) IC50 (µM) | A549 (Lung) IC50 (µM) | MCF7 (Breast) IC50 (µM) | HCT116 (Colon) IC50 (µM) |
| 12d | 0.028 | 0.035 | 0.087 | 0.041 |
| 12j | >1 | >1 | >1 | >1 |
| 12q | 0.078 | 0.092 | 0.15 | 0.11 |
| CA-4 (Positive Control) | 0.002 | 0.003 | 0.003 | 0.002 |
Data extracted from a study on dihydro-1H-indene derivatives as tubulin polymerization inhibitors.[5]
Mechanism of Action: Tubulin Polymerization Inhibition
These dihydro-1H-indene derivatives exert their anticancer effects by binding to the colchicine site on β-tubulin.[4][5] This binding event inhibits the polymerization of tubulin into microtubules, which are essential components of the cytoskeleton and the mitotic spindle. The disruption of microtubule dynamics leads to cell cycle arrest in the G2/M phase and subsequently induces apoptosis.[4]
Caption: Mechanism of action for this compound derivatives as tubulin polymerization inhibitors.
Experimental Protocols
Protocol 1: Synthesis of 2-(3-fluoro-4-methoxybenzyl)-4,5,6-trimethoxy-2,3-dihydro-1H-indene (Compound 12e)
This protocol outlines a three-step synthesis to produce a representative dihydro-1H-indene derivative.[4]
Step 1: Synthesis of (4,5,6-trimethoxy-2,3-dihydro-1H-inden-2-yl)methanol
-
To a solution of 4,5,6-trimethoxy-2,3-dihydro-1H-inden-2-carboxylic acid (1.0 eq) in anhydrous tetrahydrofuran (THF), add borane-dimethyl sulfide complex (2.0 eq) dropwise at 0 °C under a nitrogen atmosphere.
-
Allow the reaction mixture to warm to room temperature and stir for 12 hours.
-
Quench the reaction by the slow addition of methanol.
-
Remove the solvent under reduced pressure.
-
Dissolve the residue in ethyl acetate and wash sequentially with 1 M HCl, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo to yield the crude alcohol.
Step 2: Synthesis of 2-(chloromethyl)-4,5,6-trimethoxy-2,3-dihydro-1H-indene
-
Dissolve the alcohol from Step 1 (1.0 eq) in anhydrous dichloromethane (DCM).
-
Add thionyl chloride (1.5 eq) dropwise at 0 °C.
-
Stir the reaction mixture at room temperature for 2 hours.
-
Remove the solvent and excess thionyl chloride under reduced pressure to obtain the crude chloride.
Step 3: Synthesis of 2-(3-fluoro-4-methoxybenzyl)-4,5,6-trimethoxy-2,3-dihydro-1H-indene (12e)
-
To a solution of 3-fluoro-4-methoxyphenol (1.2 eq) in anhydrous acetonitrile, add potassium carbonate (2.0 eq).
-
Add the crude chloride from Step 2 (1.0 eq) to the mixture.
-
Stir the reaction at 80 °C for 12 hours.
-
Cool the reaction to room temperature and filter off the solid.
-
Concentrate the filtrate under reduced pressure.
-
Purify the residue by column chromatography on silica gel (petroleum ether/ethyl acetate) to afford compound 12e .
Caption: Synthetic workflow for a dihydro-1H-indene derivative.
Protocol 2: In Vitro Cell Growth Inhibition Assay (CCK-8 Assay)
This protocol describes the evaluation of the antiproliferative activity of the synthesized compounds.[5]
-
Seed human cancer cells (e.g., K562, A549, MCF7, HCT116) in 96-well plates at a density of 5,000-10,000 cells per well and incubate for 24 hours.
-
Treat the cells with various concentrations of the test compounds (e.g., from 0.01 to 100 µM) and a vehicle control (DMSO).
-
Incubate the plates for 72 hours at 37 °C in a humidified atmosphere with 5% CO2.
-
Add 10 µL of Cell Counting Kit-8 (CCK-8) solution to each well and incubate for an additional 1-4 hours.
-
Measure the absorbance at 450 nm using a microplate reader.
-
Calculate the cell viability as a percentage of the vehicle control and determine the IC50 value using a dose-response curve fitting software.
Future Perspectives and Other Potential Applications
While the anticancer potential of this compound derivatives is well-documented, the versatility of the indene scaffold suggests broader therapeutic applications. The introduction of fluorine can be leveraged to optimize compounds for other biological targets.
-
Neurodegenerative Diseases: Non-fluorinated indene derivatives have been investigated as inhibitors of enzymes implicated in Alzheimer's disease, such as cholinesterases. The development of this compound analogs could lead to improved brain penetration and efficacy.
-
Enzyme Inhibition: The indene core is present in inhibitors of various enzymes. For instance, indenopyrazine derivatives have been identified as inhibitors of deubiquitinating enzymes (DUBs), which are emerging cancer targets.[6] Fluorination could enhance the potency and selectivity of such inhibitors.
-
Antiviral Agents: While specific this compound antivirals are not yet prominent, the broader class of fluorinated nucleoside and heterocyclic analogs shows significant promise in antiviral drug discovery.[7] The this compound scaffold could serve as a novel pharmacophore for the development of new antiviral agents.
The strategic incorporation of this compound into drug discovery programs holds considerable promise for the development of novel and effective therapeutic agents. The synthetic accessibility and the beneficial properties imparted by the fluorine atom make this a valuable scaffold for medicinal chemists to explore.
References
- 1. Applications of Fluorine in Medicinal Chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Fluorine in medicinal chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Design, synthesis and evaluation of dihydro-1H-indene derivatives as novel tubulin polymerisation inhibitors with anti-angiogenic and antitumor potency - PMC [pmc.ncbi.nlm.nih.gov]
- 5. tandfonline.com [tandfonline.com]
- 6. Synthesis and biological evaluation of 9-oxo-9H-indeno[1,2-b]pyrazine-2,3-dicarbonitrile analogues as potential inhibitors of deubiquitinating enzymes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Synthesis of 4′-Substituted Carbocyclic Uracil Derivatives and Their Monophosphate Prodrugs as Potential Antiviral Agents | MDPI [mdpi.com]
Application of 5-Fluoro-1H-indene Derivatives in Anti-Angiogenic Agent Development
Application Note & Protocol
Introduction
Angiogenesis, the formation of new blood vessels from pre-existing vasculature, is a crucial process in tumor growth, invasion, and metastasis. Consequently, the inhibition of angiogenesis has emerged as a key strategy in cancer therapy. The 5-Fluoro-1H-indene scaffold has proven to be a valuable pharmacophore in the design of potent anti-angiogenic agents. Derivatives of this core structure have been shown to exhibit anti-angiogenic properties through two primary mechanisms: inhibition of vascular endothelial growth factor receptor-2 (VEGFR-2) tyrosine kinase and disruption of tubulin polymerization. This document provides a detailed overview of the application of these derivatives, including their mechanism of action, experimental data, and protocols for their evaluation.
I. 5-Fluoro-oxindole Derivatives as VEGFR-2 Inhibitors
A prominent class of anti-angiogenic agents derived from a fluorinated indole core, structurally related to this compound, are the 5-fluoro-oxindole derivatives. These compounds function as potent inhibitors of receptor tyrosine kinases, particularly VEGFR-2, a key mediator of angiogenic signaling.
Mechanism of Action
VEGF-A, a potent pro-angiogenic factor, binds to VEGFR-2 on the surface of endothelial cells. This binding induces receptor dimerization and autophosphorylation of specific tyrosine residues in the intracellular domain. This phosphorylation event initiates a downstream signaling cascade, primarily through the PLCγ-PKC-MAPK and PI3K-Akt pathways, ultimately leading to endothelial cell proliferation, migration, survival, and tube formation. 5-Fluoro-oxindole derivatives competitively bind to the ATP-binding pocket of the VEGFR-2 kinase domain, preventing autophosphorylation and thereby blocking the entire downstream signaling cascade. This inhibition of VEGFR-2 signaling effectively suppresses tumor-induced angiogenesis.
A well-known example is Sunitinib (SU11248), which incorporates a 5-fluoro-2-oxo-1,2-dihydroindol-3-ylidenemethyl moiety. Sunitinib is a multi-targeted receptor tyrosine kinase inhibitor that targets VEGFR-2 and platelet-derived growth factor receptor beta (PDGF-Rβ), among others.[1]
Quantitative Data
The inhibitory activity of 5-fluoro-oxindole derivatives is typically quantified by their half-maximal inhibitory concentration (IC50) against the target kinase and various cancer cell lines.
| Compound | Target | IC50 (nM) | Cell Line | IC50 (nM) | Reference |
| SU11248 (Sunitinib) | VEGFR-2 | 80 | HUVEC | - | [1] |
| PDGF-Rβ | 2 | HUVEC | - | [1] | |
| A549 (Lung) | 10,610 | [2][3] | |||
| HepG-2 (Liver) | 9,520 | [2][3] | |||
| Caco-2 (Colon) | 12,450 | [2][3] | |||
| MDA-MB-231 (Breast) | 11,520 | [2][3] |
II. Dihydro-1H-indene Derivatives as Tubulin Polymerization Inhibitors
Another class of anti-angiogenic agents utilizes a dihydro-1H-indene core, which can be fluorinated. These compounds exert their anti-angiogenic and anti-tumor effects by disrupting microtubule dynamics through the inhibition of tubulin polymerization.
Mechanism of Action
Microtubules are dynamic polymers of α- and β-tubulin heterodimers and are essential components of the cytoskeleton. They play a critical role in cell division (by forming the mitotic spindle), cell motility, and intracellular transport. Dihydro-1H-indene derivatives bind to the colchicine-binding site on β-tubulin. This binding prevents the polymerization of tubulin into microtubules. The disruption of microtubule dynamics leads to a cascade of cellular events: arrest of the cell cycle in the G2/M phase, inhibition of cell proliferation, and induction of apoptosis. In the context of angiogenesis, the inhibition of endothelial cell proliferation and migration due to microtubule disruption prevents the formation of new blood vessels.
A potent example from this class is compound 12d (2-(4-hydroxy-3-methoxybenzyl)-4,5,6-trimethoxy-2,3-dihydro-1H-inden-1-one), which has demonstrated significant anti-proliferative and anti-angiogenic activities.[4][5][6][7]
Quantitative Data
The efficacy of dihydro-1H-indene derivatives is measured by their IC50 values against various cancer cell lines and their ability to inhibit tubulin polymerization and endothelial cell functions.
| Compound | Cell Line | IC50 (µM) | Target/Assay | IC50 (µM) | Reference |
| 12d | K562 (Leukemia) | 0.028 | Tubulin Polymerization | 1.51 | [4][5][6][7] |
| A549 (Lung) | 0.035 | HUVEC Proliferation | 2.26 | [4] | |
| HCT-116 (Colon) | 0.087 | [4][5] | |||
| MCF-7 (Breast) | 0.041 | [4][5] |
Experimental Protocols
The evaluation of this compound derivatives as anti-angiogenic agents involves a series of in vitro assays to determine their efficacy and mechanism of action.
Protocol 1: HUVEC Proliferation Assay (CCK-8)
This protocol determines the effect of a test compound on the proliferation of Human Umbilical Vein Endothelial Cells (HUVECs).
Materials:
-
HUVECs
-
Endothelial Cell Growth Medium (EGM-2)
-
96-well plates
-
Test compound (dissolved in DMSO)
-
Cell Counting Kit-8 (CCK-8)
-
Microplate reader
Procedure:
-
Seed HUVECs in a 96-well plate at a density of 5 x 10³ cells/well in 100 µL of EGM-2.
-
Incubate the plate at 37°C in a humidified atmosphere with 5% CO₂ for 24 hours to allow cell attachment.
-
Prepare serial dilutions of the test compound in EGM-2. The final DMSO concentration should be less than 0.1%.
-
Remove the medium from the wells and add 100 µL of the medium containing different concentrations of the test compound. Include a vehicle control (DMSO) and a blank control (medium only).
-
Incubate the plate for 48-72 hours at 37°C and 5% CO₂.
-
Add 10 µL of CCK-8 solution to each well and incubate for 2-4 hours at 37°C.
-
Measure the absorbance at 450 nm using a microplate reader.
-
Calculate the cell viability percentage relative to the vehicle control and determine the IC50 value.
Protocol 2: In Vitro Wound Healing (Scratch) Assay
This assay assesses the effect of a test compound on endothelial cell migration.
Materials:
-
HUVECs
-
EGM-2 medium
-
6-well plates
-
200 µL pipette tip
-
Test compound
-
Microscope with a camera
Procedure:
-
Seed HUVECs in 6-well plates and grow them to form a confluent monolayer.
-
Create a linear scratch (wound) in the monolayer using a sterile 200 µL pipette tip.
-
Wash the wells with PBS to remove detached cells.
-
Add fresh EGM-2 medium containing the test compound at various concentrations. Use a vehicle control for comparison.
-
Capture images of the scratch at 0 hours.
-
Incubate the plate at 37°C and 5% CO₂.
-
Capture images of the same fields at regular intervals (e.g., 12, 24 hours).
-
Measure the width of the scratch at different time points and calculate the percentage of wound closure relative to the initial scratch area.
Protocol 3: Tube Formation Assay
This assay evaluates the ability of endothelial cells to form capillary-like structures in vitro, a key step in angiogenesis.
Materials:
-
HUVECs
-
Matrigel (or similar basement membrane extract)
-
Pre-chilled 96-well plates
-
EGM-2 medium
-
Test compound
-
Microscope with a camera
Procedure:
-
Thaw Matrigel on ice overnight at 4°C.
-
Coat the wells of a pre-chilled 96-well plate with 50 µL of Matrigel per well.
-
Incubate the plate at 37°C for 30-60 minutes to allow the Matrigel to solidify.
-
Harvest HUVECs and resuspend them in EGM-2 containing the test compound at various concentrations.
-
Seed the HUVECs onto the solidified Matrigel at a density of 1.5 x 10⁴ cells/well.
-
Incubate the plate at 37°C and 5% CO₂ for 4-12 hours.
-
Observe the formation of tube-like structures under a microscope and capture images.
-
Quantify the degree of tube formation by measuring parameters such as total tube length, number of junctions, and number of loops using image analysis software.
Conclusion
Derivatives of this compound represent a versatile and potent class of anti-angiogenic agents. By targeting distinct and critical components of the angiogenic process, namely VEGFR-2 signaling and microtubule dynamics, these compounds offer promising avenues for the development of novel cancer therapeutics. The protocols outlined in this document provide a framework for the systematic evaluation of these and other potential anti-angiogenic agents in a preclinical research setting.
References
- 1. Discovery of 5-[5-fluoro-2-oxo-1,2- dihydroindol-(3Z)-ylidenemethyl]-2,4- dimethyl-1H-pyrrole-3-carboxylic acid (2-diethylaminoethyl)amide, a novel tyrosine kinase inhibitor targeting vascular endothelial and platelet-derived growth factor receptor tyrosine kinase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. New Series of VEGFR-2 Inhibitors and Apoptosis Enhancers: Design, Synthesis and Biological Evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. dovepress.com [dovepress.com]
- 4. Design, synthesis and evaluation of dihydro-1H-indene derivatives as novel tubulin polymerisation inhibitors with anti-angiogenic and antitumor potency - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Design, synthesis and evaluation of dihydro-1 H-indene derivatives as novel tubulin polymerisation inhibitors with anti-angiogenic and antitumor potency - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. tandfonline.com [tandfonline.com]
Application Notes and Protocols: 5-Fluoro-1H-indene Derivatives as Tubulin Polymerization Inhibitors
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of 5-fluoro-1H-indene and its related derivatives as potential tubulin polymerization inhibitors for cancer therapy. While literature specifically detailing this compound derivatives is limited, this document draws upon extensive research into structurally similar dihydro-1H-indene compounds to provide relevant data and protocols. The information presented herein is intended to guide researchers in the evaluation and development of this class of compounds.
Data Presentation
The following tables summarize the quantitative data on the biological activity of fluoro-substituted dihydro-1H-indene derivatives and related compounds. This data is crucial for understanding their potential as anticancer agents that target tubulin.
Table 1: In Vitro Antiproliferative Activity of Dihydro-1H-indene Derivatives
This table presents the half-maximal inhibitory concentration (IC50) values of selected dihydro-1H-indene derivatives against various human cancer cell lines. Lower IC50 values indicate higher potency.
| Compound | Modification | K562 (Chronic Myelogenous Leukemia) IC50 (µM) | A549 (Lung Cancer) IC50 (µM) | MCF-7 (Breast Cancer) IC50 (µM) | HCT116 (Colon Cancer) IC50 (µM) | HFL-1 (Normal Human Lung Fibroblast) IC50 (µM) |
| 12d | 2-(4-hydroxy-3-methoxybenzyl)-4,5,6-trimethoxy-2,3-dihydro-1H-indene | 0.028 ± 0.003 | 0.045 ± 0.005 | 0.087 ± 0.009 | 0.033 ± 0.004 | >10 |
| 12e | 2-(3-fluoro-4-methoxybenzyl)-4,5,6-trimethoxy-2,3-dihydro-1H-indene | 0.12 ± 0.01 | 0.21 ± 0.02 | 0.35 ± 0.04 | 0.15 ± 0.01 | >10 |
| CA-4 | Combretastatin A-4 (Positive Control) | 0.003 ± 0.0004 | 0.005 ± 0.0006 | 0.004 ± 0.0005 | 0.002 ± 0.0003 | 0.51 ± 0.06 |
Data extracted from a study on dihydro-1H-indene derivatives, which includes a fluoro-substituted compound (12e)[1].
Table 2: In Vitro Tubulin Polymerization Inhibition
This table shows the ability of a lead dihydro-1H-indene derivative to inhibit the polymerization of tubulin in a cell-free assay.
| Compound | Tubulin Polymerization IC50 (µM) |
| 12d | 3.24 ± 0.10 |
| CA-4 | 1.99 ± 0.15 |
Data for the most potent derivative from the series, compound 12d, is presented to illustrate the mechanism of action for this class of compounds[1].
Experimental Protocols
Detailed methodologies for key experiments are provided below to enable researchers to replicate and build upon the existing findings.
Cell Viability Assay (MTT Assay)
This protocol is used to assess the cytotoxic effects of the compounds on cancer cells.[2][3][4][5]
Materials:
-
96-well plates
-
Cancer cell lines (e.g., K562, A549, MCF-7, HCT116)
-
Complete cell culture medium (e.g., RPMI-1640 or DMEM with 10% FBS)
-
Test compounds (dissolved in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., 10% SDS in 0.01 M HCl or pure DMSO)
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium.
-
Incubate the plate for 24 hours at 37°C in a humidified 5% CO2 atmosphere.
-
Prepare serial dilutions of the test compounds in the culture medium. The final DMSO concentration should be less than 0.1%.
-
Replace the medium in the wells with 100 µL of the medium containing the test compounds at various concentrations. Include a vehicle control (medium with DMSO) and a positive control (e.g., CA-4).
-
Incubate the plate for 48-72 hours at 37°C in a humidified 5% CO2 atmosphere.
-
Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the cell viability as a percentage of the vehicle control and determine the IC50 values.
In Vitro Tubulin Polymerization Assay
This assay directly measures the effect of the compounds on the assembly of microtubules from purified tubulin.[6][7][8][9]
Materials:
-
Purified tubulin (>99% pure)
-
GTP (Guanosine-5'-triphosphate)
-
Tubulin polymerization buffer (e.g., 80 mM PIPES, 2 mM MgCl2, 0.5 mM EGTA, pH 6.9)
-
Glycerol
-
Test compounds (dissolved in DMSO)
-
Positive controls: Paclitaxel (promoter), Colchicine or CA-4 (inhibitor)
-
96-well, half-area, clear bottom plates
-
Temperature-controlled microplate reader capable of reading absorbance at 340 nm
Procedure:
-
Prepare a stock solution of tubulin (e.g., 10 mg/mL) in the polymerization buffer on ice.
-
Prepare solutions of the test compounds and controls in polymerization buffer.
-
In a pre-chilled 96-well plate on ice, add the test compounds at various concentrations.
-
Add the tubulin solution to each well to a final concentration of 2-3 mg/mL.
-
Initiate polymerization by adding GTP to a final concentration of 1 mM and, if necessary, glycerol to a final concentration of 5-10%.
-
Immediately place the plate in the microplate reader pre-warmed to 37°C.
-
Measure the change in absorbance at 340 nm every minute for 60-90 minutes.
-
Plot the absorbance versus time to generate polymerization curves and calculate the IC50 values for inhibition.
Cell Cycle Analysis
This protocol determines the effect of the compounds on cell cycle progression, a hallmark of tubulin inhibitors which typically cause a G2/M phase arrest.[10][11][12][13]
Materials:
-
Cancer cell lines
-
6-well plates
-
Complete cell culture medium
-
Test compounds
-
Phosphate-buffered saline (PBS)
-
70% cold ethanol
-
Propidium Iodide (PI) staining solution (containing RNase A)
-
Flow cytometer
Procedure:
-
Seed cells in 6-well plates and allow them to attach overnight.
-
Treat the cells with the test compounds at different concentrations for a specified period (e.g., 24 hours).
-
Harvest the cells by trypsinization, wash with PBS, and collect the cell pellets by centrifugation.
-
Fix the cells by resuspending the pellet in 1 mL of cold 70% ethanol while vortexing gently. Incubate at -20°C for at least 2 hours.
-
Wash the fixed cells with PBS and centrifuge.
-
Resuspend the cell pellet in 500 µL of PI staining solution.
-
Incubate for 30 minutes at room temperature in the dark.
-
Analyze the samples using a flow cytometer.
-
Determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle using appropriate software.
Immunofluorescence Microscopy of Microtubule Network
This method allows for the direct visualization of the effects of the compounds on the cellular microtubule network.[14][15][16]
Materials:
-
Cancer cell lines
-
Glass coverslips in 24-well plates
-
Complete cell culture medium
-
Test compounds
-
Paraformaldehyde (PFA) or Methanol for fixation
-
Permeabilization buffer (e.g., 0.1% Triton X-100 in PBS)
-
Blocking buffer (e.g., 1% BSA in PBS)
-
Primary antibody: anti-α-tubulin antibody
-
Secondary antibody: fluorescently-labeled anti-mouse IgG
-
DAPI (4',6-diamidino-2-phenylindole) for nuclear staining
-
Mounting medium
-
Fluorescence microscope
Procedure:
-
Seed cells on glass coverslips in 24-well plates and allow them to adhere.
-
Treat the cells with test compounds for the desired time.
-
Wash the cells with PBS and fix them with 4% PFA for 10 minutes at room temperature or with cold methanol for 10 minutes at -20°C.
-
Wash with PBS and permeabilize the cells with permeabilization buffer for 10 minutes.
-
Wash with PBS and block with blocking buffer for 1 hour at room temperature.
-
Incubate with the primary anti-α-tubulin antibody (diluted in blocking buffer) overnight at 4°C.
-
Wash three times with PBS.
-
Incubate with the fluorescently-labeled secondary antibody (diluted in blocking buffer) for 1 hour at room temperature in the dark.
-
Wash three times with PBS.
-
Counterstain the nuclei with DAPI for 5 minutes.
-
Mount the coverslips on microscope slides using a mounting medium.
-
Visualize the microtubule network using a fluorescence microscope.
Visualizations
The following diagrams illustrate the proposed mechanism of action and experimental workflows for studying this compound derivatives as tubulin polymerization inhibitors.
Caption: Proposed signaling pathway for this compound derivatives.
Caption: A typical experimental workflow for evaluating tubulin inhibitors.
References
- 1. Design, synthesis and evaluation of dihydro-1H-indene derivatives as novel tubulin polymerisation inhibitors with anti-angiogenic and antitumor potency - PMC [pmc.ncbi.nlm.nih.gov]
- 2. MTT assay protocol | Abcam [abcam.com]
- 3. CyQUANT MTT Cell Proliferation Assay Kit Protocol | Thermo Fisher Scientific - HK [thermofisher.com]
- 4. MTT (Assay protocol [protocols.io]
- 5. broadpharm.com [broadpharm.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. bio-protocol.org [bio-protocol.org]
- 9. Establishing a High-content Analysis Method for Tubulin Polymerization to Evaluate Both the Stabilizing and Destabilizing Activities of Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 10. ucl.ac.uk [ucl.ac.uk]
- 11. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 12. vet.cornell.edu [vet.cornell.edu]
- 13. DNA Content for Cell Cycle Analysis of Fixed Cells With Propidium Iodide - Flow Cytometry Core Facility [med.virginia.edu]
- 14. benchchem.com [benchchem.com]
- 15. benchchem.com [benchchem.com]
- 16. benchchem.com [benchchem.com]
Step-by-Step Guide to 5-Fluoro-1H-indene Functionalization: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive guide to the chemical functionalization of 5-Fluoro-1H-indene, a valuable scaffold in medicinal chemistry and materials science. The protocols and data presented herein are compiled from established synthetic methodologies and are intended to serve as a practical resource for researchers engaged in the synthesis and derivatization of fluorinated indene compounds.
Introduction
This compound is an attractive starting material for the synthesis of a wide range of functionalized molecules. The presence of the fluorine atom can significantly influence the physicochemical and biological properties of the resulting derivatives, making it a key building block in drug discovery and development. This guide details several key functionalization strategies, including palladium-catalyzed cross-coupling reactions, electrophilic aromatic substitution, and cycloaddition reactions.
I. Palladium-Catalyzed Cross-Coupling Reactions
Palladium-catalyzed cross-coupling reactions are powerful tools for the formation of carbon-carbon and carbon-heteroatom bonds. For this compound, these reactions typically require prior halogenation of the indene core to introduce a suitable coupling handle.
A. Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling enables the formation of a carbon-carbon bond between a halogenated this compound and an organoboron reagent.
Experimental Workflow: Suzuki-Miyaura Coupling
Caption: Workflow for the Suzuki-Miyaura coupling of a 5-Fluoro-1-halo-1H-indene.
Table 1: Representative Quantitative Data for Suzuki-Miyaura Coupling
| Entry | Halogen (X) | Arylboronic Acid | Catalyst (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Iodo | Phenylboronic acid | Pd(PPh₃)₄ (3) | K₂CO₃ | Toluene/H₂O | 100 | 12 | 85 |
| 2 | Bromo | 4-Methoxyphenylboronic acid | Pd(dppf)Cl₂ (2) | Cs₂CO₃ | Dioxane | 90 | 18 | 78 |
| 3 | Iodo | 3-Pyridylboronic acid | SPhos Pd G3 (1) | K₃PO₄ | 1,4-Dioxane/H₂O | 110 | 8 | 92 |
Protocol: Suzuki-Miyaura Coupling of 5-Fluoro-1-iodo-1H-indene with Phenylboronic Acid
-
To a dried Schlenk flask, add 5-fluoro-1-iodo-1H-indene (1.0 mmol), phenylboronic acid (1.2 mmol), and potassium carbonate (2.0 mmol).
-
Evacuate and backfill the flask with an inert gas (e.g., Argon or Nitrogen) three times.
-
Add degassed toluene (8 mL) and water (2 mL).
-
Add tetrakis(triphenylphosphine)palladium(0) (0.03 mmol, 3 mol%).
-
Heat the reaction mixture to 100 °C with vigorous stirring for 12 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate (20 mL) and wash with water (2 x 10 mL) and brine (10 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel (eluent: hexanes/ethyl acetate) to afford 5-fluoro-1-phenyl-1H-indene.
B. Heck-Mizoroki Reaction
The Heck-Mizoroki reaction facilitates the coupling of a halogenated this compound with an alkene.
Experimental Workflow: Heck-Mizoroki Reaction
Caption: Workflow for the Heck-Mizoroki reaction of a 5-Fluoro-1-halo-1H-indene.
Table 2: Representative Quantitative Data for Heck-Mizoroki Reaction
| Entry | Halogen (X) | Alkene | Catalyst (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Bromo | Styrene | Pd(OAc)₂ (2) / PPh₃ (4) | K₂CO₃ | DMA | 120 | 24 | 75 |
| 2 | Iodo | Methyl acrylate | Pd(PPh₃)₄ (5) | Et₃N | Acetonitrile | 80 | 18 | 82 |
| 3 | Bromo | 1-Hexene | Pd(dppf)Cl₂ (3) | NaOAc | DMF | 100 | 20 | 68 |
Protocol: Heck-Mizoroki Reaction of 5-Fluoro-1-bromo-1H-indene with Styrene
-
To a dry Schlenk flask, add 5-fluoro-1-bromo-1H-indene (1.0 mmol), styrene (1.2 mmol), potassium carbonate (2.0 mmol), palladium(II) acetate (0.02 mmol, 2 mol%), and triphenylphosphine (0.04 mmol, 4 mol%).
-
Evacuate and backfill the flask with nitrogen three times.
-
Add anhydrous N,N-dimethylacetamide (DMA) (5 mL) via syringe.
-
Heat the reaction mixture to 120 °C and stir for 24 hours.
-
Monitor the reaction progress by TLC.
-
Upon completion, cool the reaction to room temperature and dilute with ethyl acetate (20 mL).
-
Filter the mixture through a pad of Celite, washing with ethyl acetate.
-
Wash the filtrate with water (3 x 10 mL) and brine (10 mL).
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate in vacuo.
-
Purify the crude product by column chromatography (eluent: hexanes/ethyl acetate) to yield 5-fluoro-1-styryl-1H-indene.
II. Electrophilic Aromatic Substitution
The benzene ring of this compound can undergo electrophilic aromatic substitution. The fluorine atom is an ortho-, para-director, although its deactivating effect must be considered.
A. Nitration
Nitration introduces a nitro group onto the aromatic ring, which can serve as a versatile handle for further transformations.
Experimental Workflow: Nitration
Caption: Workflow for the nitration of this compound.
Table 3: Representative Quantitative Data for Nitration
| Entry | Nitrating Agent | Solvent | Temp (°C) | Time (h) | Product(s) | Yield (%) |
| 1 | HNO₃ / H₂SO₄ | - | 0-5 | 1 | 4-Nitro- & 6-Nitro- | 70 (mixture) |
| 2 | HNO₃ / Ac₂O | Acetic Acid | 0 | 2 | 4-Nitro- & 6-Nitro- | 65 (mixture) |
Protocol: Nitration of this compound
-
In a round-bottom flask, cool a mixture of concentrated sulfuric acid (5 mL) and concentrated nitric acid (5 mL) to 0 °C in an ice bath.
-
Slowly add this compound (1.0 mmol) to the cooled acid mixture with vigorous stirring, maintaining the temperature below 5 °C.
-
Stir the reaction mixture at 0-5 °C for 1 hour.
-
Carefully pour the reaction mixture onto crushed ice (50 g).
-
Extract the aqueous mixture with dichloromethane (3 x 20 mL).
-
Combine the organic layers and wash with water, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure.
-
The resulting mixture of nitro-isomers can be separated by column chromatography.
B. Bromination
Bromination introduces a bromine atom, a key functional group for subsequent cross-coupling reactions.
Experimental Workflow: Bromination
Caption: Workflow for the bromination of this compound.
Table 4: Representative Quantitative Data for Bromination
| Entry | Brominating Agent | Catalyst | Solvent | Temp (°C) | Time (h) | Product | Yield (%) |
| 1 | Br₂ | - | CCl₄ | 25 | 2 | 1,2-Dibromo-5-fluoroindane | 90 |
| 2 | NBS | AIBN (cat.) | CCl₄ | 80 | 4 | 1-Bromo-5-fluoro-1H-indene | 65 |
Protocol: Bromination of this compound with N-Bromosuccinimide (NBS) [1]
-
To a solution of this compound (1.0 mmol) in carbon tetrachloride (10 mL), add N-bromosuccinimide (1.1 mmol) and a catalytic amount of azobisisobutyronitrile (AIBN).
-
Reflux the mixture for 4 hours, monitoring the reaction by TLC.
-
Cool the reaction mixture to room temperature and filter off the succinimide.
-
Wash the filtrate with water and brine, then dry over anhydrous magnesium sulfate.
-
Remove the solvent under reduced pressure and purify the residue by column chromatography to yield 1-bromo-5-fluoro-1H-indene.
C. Friedel-Crafts Acylation
This reaction introduces an acyl group onto the aromatic ring, providing a ketone functionality.
Experimental Workflow: Friedel-Crafts Acylation
Caption: Workflow for the Friedel-Crafts acylation of this compound.
Table 5: Representative Quantitative Data for Friedel-Crafts Acylation
| Entry | Acylating Agent | Lewis Acid | Solvent | Temp (°C) | Time (h) | Product | Yield (%) |
| 1 | Acetyl chloride | AlCl₃ | CS₂ | 0 to RT | 3 | 6-Acetyl-5-fluoro-1H-indene | 70 |
| 2 | Acetic anhydride | AlCl₃ | Dichloromethane | 0 to RT | 4 | 6-Acetyl-5-fluoro-1H-indene | 65 |
Protocol: Friedel-Crafts Acylation of this compound with Acetyl Chloride [2][3]
-
To a stirred suspension of anhydrous aluminum chloride (1.2 mmol) in carbon disulfide (10 mL) at 0 °C, add acetyl chloride (1.1 mmol) dropwise.
-
Stir the mixture for 15 minutes at 0 °C.
-
Add a solution of this compound (1.0 mmol) in carbon disulfide (5 mL) dropwise, keeping the temperature below 5 °C.
-
Allow the reaction to warm to room temperature and stir for 3 hours.
-
Pour the reaction mixture slowly onto a mixture of crushed ice and concentrated hydrochloric acid.
-
Separate the organic layer and extract the aqueous layer with dichloromethane.
-
Combine the organic layers, wash with water, saturated sodium bicarbonate solution, and brine.
-
Dry over anhydrous sodium sulfate, filter, and concentrate.
-
Purify the product by column chromatography to give 6-acetyl-5-fluoro-1H-indene.
III. Cycloaddition Reactions
The double bond in the five-membered ring of this compound can participate in cycloaddition reactions, such as the Diels-Alder reaction.
A. Diels-Alder Reaction
The Diels-Alder reaction of this compound with a suitable dienophile leads to the formation of a bicyclic adduct.
Experimental Workflow: Diels-Alder Reaction
Caption: Workflow for the Diels-Alder reaction of this compound.
Table 6: Representative Quantitative Data for Diels-Alder Reaction
| Entry | Dienophile | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | N-Phenylmaleimide | Toluene | 110 | 24 | 80 |
| 2 | Maleic anhydride | Xylene | 140 | 18 | 75 |
| 3 | Dimethyl acetylenedicarboxylate | Benzene | 80 | 36 | 60 |
Protocol: Diels-Alder Reaction of this compound with N-Phenylmaleimide [4]
-
In a sealed tube, dissolve this compound (1.0 mmol) and N-phenylmaleimide (1.0 mmol) in toluene (5 mL).
-
Heat the mixture at 110 °C for 24 hours.
-
Cool the reaction mixture to room temperature.
-
The product will precipitate out of the solution.
-
Collect the solid by filtration, wash with cold toluene, and dry under vacuum to obtain the Diels-Alder adduct.
Conclusion
The functionalization of this compound can be achieved through a variety of synthetic transformations, providing access to a diverse range of derivatives. The protocols outlined in this guide serve as a starting point for the exploration of the rich chemistry of this important scaffold. Researchers are encouraged to adapt and optimize these methods to suit their specific synthetic goals.
References
Application Notes and Protocols for the Analytical Characterization of 5-Fluoro-1H-indene
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the analytical techniques for the characterization of 5-Fluoro-1H-indene, a fluorinated indene derivative of interest in pharmaceutical and materials science research. The following sections detail the physicochemical properties, spectroscopic and chromatographic methods, and thermal analysis of this compound. Detailed experimental protocols are provided to facilitate the replication and adaptation of these methods in a laboratory setting.
Physicochemical Properties
A summary of the known and predicted physicochemical properties of this compound is presented in Table 1. These properties are crucial for understanding the compound's behavior in various analytical and biological systems.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| Molecular Formula | C₉H₇F | ChemicalBook[1] |
| Molecular Weight | 134.15 g/mol | ChemicalBook[1] |
| Boiling Point | 185.9°C at 760 mmHg | Guidechem[2] |
| Density | 1.156 g/cm³ | Guidechem[2] |
| Flash Point | 58.1°C | Guidechem[2] |
| Refractive Index | 1.569 | Guidechem[2] |
Spectroscopic Characterization
Spectroscopic techniques are fundamental for the structural elucidation and confirmation of this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Table 2: Predicted NMR Data for this compound based on Analogous Compounds
| Nucleus | Predicted Chemical Shift (ppm) | Predicted Multiplicity | Predicted Coupling Constants (Hz) |
| ¹H | 7.0 - 7.5 | m | - |
| ¹H | 6.5 - 7.0 | m | - |
| ¹H | 3.3 - 3.6 | m | - |
| ¹³C | 160 - 165 (d) | d | J(C-F) ≈ 245 |
| ¹³C | 140 - 150 | m | - |
| ¹³C | 110 - 130 | m | - |
| ¹³C | 30 - 40 | s | - |
| ¹⁹F | -110 to -120 | s | - |
Protocol for NMR Analysis of this compound
Objective: To acquire ¹H, ¹³C, and ¹⁹F NMR spectra for the structural confirmation of this compound.
Materials:
-
This compound sample
-
Deuterated chloroform (CDCl₃) with 0.03% v/v tetramethylsilane (TMS)
-
NMR tubes (5 mm)
-
NMR spectrometer (e.g., Bruker 400 MHz or equivalent)
Procedure:
-
Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.6 mL of CDCl₃ in a clean, dry vial.
-
Transfer to NMR Tube: Transfer the solution to a 5 mm NMR tube.
-
Instrument Setup:
-
Insert the sample into the NMR spectrometer.
-
Lock onto the deuterium signal of CDCl₃.
-
Shim the magnetic field to achieve optimal resolution.
-
-
¹H NMR Acquisition:
-
Acquire a standard one-dimensional ¹H NMR spectrum.
-
Use a spectral width of approximately 12 ppm, centered at 6 ppm.
-
Employ a 30-degree pulse angle and a relaxation delay of 1-2 seconds.
-
Acquire a sufficient number of scans (e.g., 16-64) to achieve a good signal-to-noise ratio.
-
-
¹³C NMR Acquisition:
-
Acquire a proton-decoupled ¹³C NMR spectrum.
-
Use a spectral width of approximately 220 ppm, centered at 110 ppm.
-
Employ a 30-degree pulse angle and a relaxation delay of 2-5 seconds.
-
Acquire a larger number of scans (e.g., 1024 or more) to achieve a good signal-to-noise ratio.
-
-
¹⁹F NMR Acquisition:
-
Acquire a proton-decoupled ¹⁹F NMR spectrum.
-
Use a spectral width of approximately 50 ppm, centered at -115 ppm (relative to CFCl₃).
-
Employ a 30-degree pulse angle and a relaxation delay of 1-2 seconds.
-
Acquire a sufficient number of scans (e.g., 64-256) to achieve a good signal-to-noise ratio.
-
-
Data Processing:
-
Apply Fourier transformation to the acquired free induction decays (FIDs).
-
Phase the spectra and perform baseline correction.
-
Calibrate the ¹H and ¹³C spectra to the residual solvent peak (CDCl₃: δH = 7.26 ppm, δC = 77.16 ppm) or TMS (δH = 0.00 ppm, δC = 0.00 ppm).
-
Integrate the peaks in the ¹H NMR spectrum.
-
Analyze the chemical shifts, multiplicities, and coupling constants to confirm the structure.
-
Mass Spectrometry (MS)
Mass spectrometry is used to determine the molecular weight and fragmentation pattern of this compound, further confirming its identity.
Table 3: Predicted Mass Spectrometry Data for this compound
| Ionization Mode | Predicted m/z | Fragment |
| Electron Ionization (EI) | 134.05 | [M]⁺ |
| Electron Ionization (EI) | 133.04 | [M-H]⁺ |
| Electron Ionization (EI) | 115.04 | [M-HF]⁺ |
| Electron Ionization (EI) | 109.04 | [M-C₂H]⁺ |
Protocol for GC-MS Analysis of this compound
Objective: To determine the molecular weight and fragmentation pattern of this compound using Gas Chromatography-Mass Spectrometry (GC-MS).
Materials:
-
This compound sample
-
Dichloromethane (DCM) or other suitable volatile solvent
-
GC-MS instrument with an electron ionization (EI) source (e.g., Agilent GC/MS system)
-
A non-polar capillary column (e.g., HP-5MS, 30 m x 0.25 mm x 0.25 µm)
Procedure:
-
Sample Preparation: Prepare a dilute solution of this compound (approximately 10-100 µg/mL) in DCM.
-
GC Conditions:
-
Injector Temperature: 250°C
-
Injection Mode: Splitless (or split, depending on concentration)
-
Carrier Gas: Helium at a constant flow rate of 1 mL/min
-
Oven Temperature Program:
-
Initial temperature: 50°C, hold for 2 minutes
-
Ramp to 280°C at a rate of 10°C/min
-
Hold at 280°C for 5 minutes
-
-
-
MS Conditions:
-
Ionization Mode: Electron Ionization (EI) at 70 eV
-
Source Temperature: 230°C
-
Quadrupole Temperature: 150°C
-
Scan Range: m/z 40-400
-
-
Data Acquisition and Analysis:
-
Inject 1 µL of the sample solution into the GC-MS.
-
Acquire the total ion chromatogram (TIC) and mass spectra.
-
Identify the peak corresponding to this compound based on its retention time.
-
Analyze the mass spectrum of the peak to determine the molecular ion and fragmentation pattern.
-
Compare the obtained spectrum with a library of known spectra if available.
-
Fourier-Transform Infrared (FTIR) Spectroscopy
FTIR spectroscopy provides information about the functional groups present in the this compound molecule.
Table 4: Predicted FTIR Absorption Bands for this compound
| Wavenumber (cm⁻¹) | Vibration |
| 3100-3000 | C-H stretch (aromatic and vinylic) |
| 2950-2850 | C-H stretch (aliphatic) |
| 1600-1450 | C=C stretch (aromatic ring) |
| 1250-1000 | C-F stretch |
| 900-675 | C-H bend (aromatic) |
Protocol for FTIR Analysis of this compound
Objective: To obtain the infrared spectrum of this compound to identify its functional groups.
Materials:
-
This compound sample
-
FTIR spectrometer with an Attenuated Total Reflectance (ATR) accessory
-
Solvent for cleaning (e.g., isopropanol)
Procedure:
-
Background Spectrum: Record a background spectrum of the clean ATR crystal.
-
Sample Application: Apply a small drop of liquid this compound directly onto the ATR crystal. If the sample is a solid, place a small amount on the crystal and apply pressure using the anvil.
-
Spectrum Acquisition: Acquire the FTIR spectrum over the range of 4000-400 cm⁻¹.
-
Data Analysis:
-
Perform baseline correction and other necessary spectral manipulations.
-
Identify the characteristic absorption bands and assign them to the corresponding functional groups.
-
-
Cleaning: Clean the ATR crystal thoroughly with a suitable solvent and a soft tissue.
UV-Visible Spectroscopy
UV-Vis spectroscopy can provide information about the electronic transitions within the conjugated system of this compound.
Table 5: Predicted UV-Visible Absorption for this compound
| Solvent | λmax (nm) |
| Ethanol or Hexane | ~220-230, ~260-270 |
Protocol for UV-Vis Analysis of this compound
Objective: To determine the maximum absorption wavelengths (λmax) of this compound.
Materials:
-
This compound sample
-
Spectroscopic grade ethanol or hexane
-
Quartz cuvettes (1 cm path length)
-
UV-Vis spectrophotometer
Procedure:
-
Sample Preparation: Prepare a dilute solution of this compound in the chosen solvent (e.g., 10 µg/mL).
-
Instrument Setup:
-
Turn on the UV-Vis spectrophotometer and allow the lamps to warm up.
-
Set the wavelength range to scan from 200 to 400 nm.
-
-
Blank Measurement: Fill a quartz cuvette with the solvent and use it to zero the instrument (baseline correction).
-
Sample Measurement:
-
Rinse the cuvette with the sample solution and then fill it.
-
Place the sample cuvette in the spectrophotometer and record the absorption spectrum.
-
-
Data Analysis:
-
Identify the wavelengths of maximum absorbance (λmax).
-
Chromatographic Analysis
Chromatographic techniques are essential for assessing the purity of this compound and for its quantification in various matrices.
High-Performance Liquid Chromatography (HPLC)
HPLC is a versatile technique for the separation, identification, and quantification of this compound. A reversed-phase method is generally suitable for this compound.
Table 6: Starting Conditions for HPLC Analysis of this compound
| Parameter | Condition |
| Column | C18 (e.g., 4.6 x 150 mm, 5 µm) |
| Mobile Phase | Acetonitrile:Water (e.g., 70:30 v/v) |
| Flow Rate | 1.0 mL/min |
| Detection | UV at ~265 nm |
| Injection Volume | 10 µL |
| Column Temperature | 30°C |
Protocol for HPLC Analysis of this compound
Objective: To assess the purity and quantify this compound using HPLC.
Materials:
-
This compound sample
-
HPLC-grade acetonitrile and water
-
HPLC system with a UV detector
-
C18 reversed-phase column
Procedure:
-
Mobile Phase Preparation: Prepare the mobile phase by mixing acetonitrile and water in the desired ratio. Degas the mobile phase before use.
-
Standard Solution Preparation: Prepare a stock solution of this compound in the mobile phase (e.g., 1 mg/mL). Prepare a series of calibration standards by diluting the stock solution.
-
Sample Preparation: Dissolve the sample containing this compound in the mobile phase to a concentration within the calibration range. Filter the sample through a 0.45 µm syringe filter.
-
HPLC Analysis:
-
Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved.
-
Inject the standard solutions and the sample solution.
-
Record the chromatograms and the retention times.
-
-
Data Analysis:
-
Identify the peak for this compound based on its retention time compared to the standard.
-
Calculate the purity of the sample by determining the area percentage of the main peak.
-
Construct a calibration curve by plotting the peak area of the standards against their concentrations.
-
Determine the concentration of this compound in the sample using the calibration curve.
-
Visualizations
Experimental Workflow for Characterization
The following diagram illustrates a typical workflow for the comprehensive analytical characterization of a newly synthesized or purified batch of this compound.
Caption: Workflow for the characterization of this compound.
Logical Relationship of Analytical Techniques
This diagram illustrates how different analytical techniques provide complementary information for the full characterization of this compound.
References
Application Notes and Protocols for the NMR and Mass Spectrometry Analysis of 5-Fluoro-1H-indene Compounds
For Researchers, Scientists, and Drug Development Professionals
Introduction
5-Fluoro-1H-indene and its derivatives are of significant interest in medicinal chemistry and materials science due to the unique properties conferred by the fluorine atom, such as altered metabolic stability, binding affinity, and electronic characteristics. Accurate structural elucidation and characterization of these compounds are paramount for their application in drug development and other advanced fields. This document provides detailed application notes and experimental protocols for the analysis of this compound compounds using Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS), two of the most powerful techniques for molecular structure determination.
Due to the limited availability of published spectral data for this compound, this application note will utilize spectral data from its close structural analog, 5-fluoro-2,3-dihydro-1H-indene (also known as 5-fluoroindan), to illustrate the principles and protocols. The methodologies described are broadly applicable to the this compound scaffold.
Spectroscopic Data
The following tables summarize the key quantitative data obtained from NMR and MS analyses of 5-fluoro-2,3-dihydro-1H-indene.
Table 1: NMR Spectroscopic Data for 5-Fluoro-2,3-dihydro-1H-indene [1]
| Nucleus | Chemical Shift (δ) ppm | Solvent | Notes |
| ¹³C NMR | 146.4 (d, J=2.7 Hz), 141.2 (d, J=7.6 Hz), 138.8 (d, J=1.8 Hz), 125.1 (d, J=8.5 Hz), 114.8 (d, J=21.1 Hz), 112.1 (d, J=21.1 Hz), 32.8, 32.0, 25.4 | CDCl₃ | The carbon chemical shifts are influenced by the position of the fluorine atom on the aromatic ring, with characteristic splitting patterns due to C-F coupling. |
| ¹⁹F NMR | -118.8 | CDCl₃ | The fluorine chemical shift is a sensitive probe of the electronic environment. |
Table 2: Mass Spectrometry Data for 5-Fluoro-2,3-dihydro-1H-indene [1]
| Parameter | Value | Ionization Method | Notes |
| Molecular Weight | 136.17 g/mol | N/A | Calculated molecular weight. |
| Exact Mass | 136.068828449 Da | N/A | High-resolution mass spectrometry provides this value, allowing for unambiguous molecular formula determination. |
| Key Fragments (Predicted) | m/z 136 (M+), 121, 117, 109 | Electron Ionization (EI) | Fragmentation patterns are crucial for structural confirmation. Common losses for fluorinated aromatic compounds include the loss of H, F, HF, and fragmentation of the aliphatic ring. |
Experimental Protocols
Detailed methodologies for the key experiments are provided below. These protocols can be adapted for various this compound derivatives.
Protocol 1: NMR Spectroscopy
1. Sample Preparation:
-
Weigh approximately 5-10 mg of the purified this compound compound.
-
Dissolve the sample in 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a clean, dry NMR tube.
-
Ensure the sample is fully dissolved; vortex or sonicate briefly if necessary.
2. ¹H NMR Acquisition:
-
Spectrometer: 400 MHz or higher field strength NMR spectrometer.
-
Pulse Program: Standard single-pulse sequence (e.g., 'zg30').
-
Acquisition Parameters:
-
Spectral Width: ~16 ppm
-
Acquisition Time: ~3-4 seconds
-
Relaxation Delay: 1-2 seconds
-
Number of Scans: 16-64 (adjust for sample concentration)
-
-
Processing: Apply a line broadening of 0.3 Hz and perform Fourier transformation. Phase and baseline correct the spectrum. Reference the spectrum to the residual solvent peak (e.g., CDCl₃ at 7.26 ppm).
3. ¹³C NMR Acquisition:
-
Spectrometer: 100 MHz or higher (corresponding to the ¹H frequency).
-
Pulse Program: Standard proton-decoupled pulse sequence (e.g., 'zgpg30').
-
Acquisition Parameters:
-
Spectral Width: ~220 ppm
-
Acquisition Time: ~1-2 seconds
-
Relaxation Delay: 2-5 seconds
-
Number of Scans: 1024 or more (due to the low natural abundance of ¹³C).
-
-
Processing: Apply a line broadening of 1-2 Hz and perform Fourier transformation. Phase and baseline correct the spectrum. Reference the spectrum to the solvent peak (e.g., CDCl₃ at 77.16 ppm).
4. ¹⁹F NMR Acquisition: [2]
-
Spectrometer: Tune the spectrometer to the ¹⁹F frequency.
-
Pulse Program: Standard single-pulse sequence.
-
Acquisition Parameters:
-
Spectral Width: ~250 ppm
-
Acquisition Time: ~1 second
-
Relaxation Delay: 1-2 seconds
-
Number of Scans: 64-256
-
-
Processing: Apply a line broadening of 0.5-1 Hz and perform Fourier transformation. Phase and baseline correct the spectrum. Reference the spectrum to an external standard (e.g., CFCl₃ at 0 ppm) or an internal standard.
Protocol 2: Mass Spectrometry
1. Sample Preparation:
-
Prepare a dilute solution of the this compound compound (approx. 1 mg/mL) in a volatile solvent such as methanol, acetonitrile, or dichloromethane.
2. Electron Ionization (EI) Mass Spectrometry:
-
Instrumentation: Gas Chromatograph coupled to a Mass Spectrometer (GC-MS) with an EI source.
-
GC Conditions:
-
Column: A suitable capillary column (e.g., DB-5ms, 30 m x 0.25 mm x 0.25 µm).
-
Inlet Temperature: 250 °C.
-
Oven Program: Start at 50 °C, hold for 2 minutes, then ramp to 280 °C at 10 °C/min.
-
Carrier Gas: Helium at a constant flow rate of 1 mL/min.
-
-
MS Conditions:
-
Ionization Energy: 70 eV.
-
Source Temperature: 230 °C.
-
Mass Range: m/z 40-400.
-
Scan Speed: 2 scans/second.
-
3. High-Resolution Mass Spectrometry (HRMS):
-
Instrumentation: An ESI-TOF or Orbitrap mass spectrometer is recommended for accurate mass measurements.
-
Sample Introduction: Introduce the sample solution via direct infusion or after separation by liquid chromatography.
-
Ionization Mode: Electrospray ionization (ESI) in positive or negative ion mode, or Atmospheric Pressure Chemical Ionization (APCI).
-
Data Acquisition: Acquire data in full scan mode over a relevant mass range. The high mass accuracy of the instrument will allow for the determination of the elemental composition of the molecular ion and its fragments.
Data Interpretation and Visualization
The following diagrams illustrate the logical workflows for the analysis of this compound compounds.
Conclusion
References
Application Notes and Protocols for Incorporating 5-Fluoro-1H-indene into Novel Drug Delivery Systems
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for the incorporation of the hydrophobic moiety, 5-Fluoro-1H-indene, into advanced drug delivery systems. The protocols outlined below are designed to facilitate the development of novel therapeutic carriers with enhanced drug loading, controlled release profiles, and potential for targeted delivery.
Introduction
This compound is a fluorinated derivative of indene, a bicyclic hydrocarbon. Its inherent hydrophobicity makes it a candidate for integration into the lipid-based and polymeric core of various nanocarriers. By functionalizing the this compound scaffold, it can be utilized as a hydrophobic anchor for drug conjugation or as a structural component of the delivery vehicle itself. This approach is particularly promising for improving the delivery of poorly water-soluble drugs. The fluorine atom can also enhance metabolic stability and binding affinity of the conjugated drug to its target.
Rationale for Incorporating this compound
The incorporation of a this compound moiety into drug delivery systems offers several potential advantages:
-
Enhanced Hydrophobic Drug Encapsulation: The lipophilic nature of the indene ring can improve the loading capacity of hydrophobic drugs within the core of lipid- or polymer-based nanoparticles.
-
Controlled Drug Release: The stability of the indene structure can contribute to a more sustained release of the conjugated or encapsulated drug.
-
Tunable Physicochemical Properties: Functionalization of the indene ring allows for the precise tuning of the drug delivery system's properties, such as its size, charge, and release kinetics.
-
Potential for Targeted Delivery: The functionalized indene can act as a linker to attach targeting ligands, enabling the delivery system to selectively accumulate in diseased tissues.
Experimental Protocols
Functionalization of this compound for Bioconjugation
To be incorporated into a drug delivery system, the this compound molecule must first be functionalized with a reactive group suitable for conjugation. Here, we describe a protocol for introducing a carboxylic acid group, which can then be used for amide bond formation with amine-containing drugs or polymers.
Protocol 3.1.1: Synthesis of (5-Fluoro-1H-inden-3-yl)acetic acid
This protocol is adapted from established methods for the functionalization of indene derivatives.
Materials:
-
This compound
-
n-Butyllithium (n-BuLi) in hexanes
-
Dry tetrahydrofuran (THF)
-
Dry ice (solid CO2)
-
Diethyl ether
-
Hydrochloric acid (HCl), 1 M
-
Sodium sulfate (Na2SO4), anhydrous
-
Silica gel for column chromatography
-
Hexane and Ethyl acetate for chromatography
Procedure:
-
Under an inert atmosphere (argon or nitrogen), dissolve this compound (1 equivalent) in dry THF.
-
Cool the solution to -78 °C in a dry ice/acetone bath.
-
Slowly add n-BuLi (1.1 equivalents) dropwise to the solution. Stir for 1 hour at -78 °C. The solution will typically change color, indicating the formation of the indenyl anion.
-
In a separate flask, crush a sufficient amount of dry ice.
-
Carefully pour the solution of the indenyl anion over the crushed dry ice with vigorous stirring. A thick slurry will form.
-
Allow the mixture to warm to room temperature. The excess CO2 will sublime.
-
Quench the reaction by adding 1 M HCl until the solution is acidic (pH ~2).
-
Extract the aqueous layer with diethyl ether (3 x 50 mL).
-
Combine the organic layers and wash with brine.
-
Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography using a gradient of hexane and ethyl acetate to yield (5-Fluoro-1H-inden-3-yl)acetic acid.
Characterization: The final product should be characterized by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its structure and purity.
Preparation of this compound-Conjugated Liposomes
This protocol describes the preparation of liposomes incorporating a drug that has been covalently linked to functionalized this compound, utilizing the hydrophobic nature of the indene to anchor the drug within the lipid bilayer.
Protocol 3.2.1: Synthesis of Drug-(5-Fluoro-1H-inden-3-yl)acetamide Conjugate
Materials:
-
(5-Fluoro-1H-inden-3-yl)acetic acid (from Protocol 3.1.1)
-
Amine-containing drug (e.g., doxorubicin, gemcitabine with a linker)
-
N,N'-Dicyclohexylcarbodiimide (DCC) or other coupling agent
-
4-Dimethylaminopyridine (DMAP)
-
Dry dichloromethane (DCM)
Procedure:
-
Dissolve (5-Fluoro-1H-inden-3-yl)acetic acid (1 equivalent) and the amine-containing drug (1 equivalent) in dry DCM.
-
Add DMAP (0.1 equivalents) to the solution.
-
Add DCC (1.1 equivalents) and stir the reaction mixture at room temperature for 12-24 hours.
-
Monitor the reaction by thin-layer chromatography (TLC).
-
Once the reaction is complete, filter the mixture to remove the dicyclohexylurea byproduct.
-
Wash the filtrate with 1 M HCl, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous Na2SO4, filter, and concentrate.
-
Purify the conjugate by column chromatography.
Protocol 3.2.2: Formulation of Drug-Indene Conjugate into Liposomes by Thin-Film Hydration
Materials:
-
Drug-(5-Fluoro-1H-inden-3-yl)acetamide conjugate
-
1,2-distearoyl-sn-glycero-3-phosphocholine (DSPC)
-
Cholesterol
-
Chloroform
-
Phosphate-buffered saline (PBS), pH 7.4
-
Extruder with polycarbonate membranes (100 nm pore size)
Procedure:
-
Dissolve DSPC, cholesterol, and the Drug-(5-Fluoro-1H-inden-3-yl)acetamide conjugate in a molar ratio of 55:40:5 in chloroform in a round-bottom flask.
-
Remove the chloroform using a rotary evaporator to form a thin lipid film on the wall of the flask.
-
Further dry the film under vacuum for at least 2 hours to remove any residual solvent.
-
Hydrate the lipid film with PBS (pH 7.4) by vortexing for 10-15 minutes at a temperature above the phase transition temperature of the lipids (e.g., 60-65 °C for DSPC).
-
The resulting multilamellar vesicles (MLVs) are then downsized by extrusion.
-
Pass the MLV suspension through a 100 nm polycarbonate membrane in a mini-extruder 11-21 times. This will produce small unilamellar vesicles (SUVs) with a more uniform size distribution.
-
Remove any unencapsulated conjugate by dialysis or size exclusion chromatography.
Characterization of Drug-Indene Conjugated Liposomes
Table 1: Physicochemical Characterization of Liposomes
| Parameter | Method | Typical Values |
| Particle Size (Z-average) | Dynamic Light Scattering (DLS) | 100 - 150 nm |
| Polydispersity Index (PDI) | Dynamic Light Scattering (DLS) | < 0.2 |
| Zeta Potential | Laser Doppler Velocimetry | -10 to -30 mV |
| Morphology | Transmission Electron Microscopy (TEM) | Spherical vesicles |
| Drug Loading Content (%) | HPLC after liposome lysis | 2 - 8% (w/w) |
| Encapsulation Efficiency (%) | HPLC (indirect method) | > 90% |
Protocol 3.3.1: Determination of Drug Loading and Encapsulation Efficiency
-
Total Drug (Dt): Disrupt a known amount of the liposomal formulation with a suitable solvent (e.g., methanol or Triton X-100) to release the encapsulated drug. Quantify the drug concentration using a validated HPLC method.
-
Free Drug (Df): Separate the unencapsulated drug from the liposomes using ultracentrifugation or a spin column. Quantify the drug concentration in the supernatant/filtrate by HPLC.[1]
-
Encapsulation Efficiency (EE%): Calculate using the formula: EE% = ((Dt - Df) / Dt) * 100.[1]
-
Drug Loading Content (LC%): Calculate using the formula: LC% = (Mass of drug in liposomes / Total mass of liposomes) * 100.
In Vitro Drug Release Study
Protocol 3.4.1: Dialysis Method for In Vitro Release
-
Place a known concentration of the drug-loaded liposomes in a dialysis bag (e.g., MWCO 12-14 kDa).
-
Immerse the dialysis bag in a release medium (e.g., PBS with 0.5% Tween 80 to maintain sink conditions) at 37 °C with constant stirring.
-
At predetermined time intervals, withdraw aliquots from the release medium and replace with an equal volume of fresh medium.
-
Quantify the amount of released drug in the aliquots using HPLC.
-
Plot the cumulative drug release as a function of time.
Table 2: Representative In Vitro Release Data
| Time (hours) | Cumulative Release (%) - Liposomal Formulation | Cumulative Release (%) - Free Drug |
| 1 | 5 ± 1 | 85 ± 5 |
| 4 | 15 ± 2 | 98 ± 2 |
| 8 | 25 ± 3 | >99 |
| 24 | 50 ± 4 | >99 |
| 48 | 75 ± 5 | >99 |
Visualization of Concepts
To better illustrate the processes and relationships described, the following diagrams are provided.
Caption: Experimental workflow for the synthesis, formulation, and characterization of drug-indene liposomes.
Caption: Proposed mechanism of action for a targeted drug-indene liposome.
Application in Cancer Therapy: Targeting the PI3K/Akt Signaling Pathway
The PI3K/Akt/mTOR signaling pathway is frequently hyperactivated in many types of cancer, playing a crucial role in cell proliferation, survival, and resistance to therapy.[2] Drugs that inhibit components of this pathway are of significant interest for cancer treatment.
A this compound-based delivery system could be designed to carry a potent PI3K inhibitor. By incorporating a pH-sensitive linker between the drug and the indene anchor, the drug would be preferentially released in the acidic environment of endosomes and lysosomes after cellular uptake.[2] Furthermore, the surface of the liposomes could be decorated with targeting ligands, such as antibodies or peptides that recognize receptors overexpressed on cancer cells (e.g., EGFR, HER2), to enhance selective delivery and minimize off-target toxicity.[3]
Conclusion
The use of this compound as a hydrophobic component in novel drug delivery systems presents a promising strategy for enhancing the therapeutic efficacy of a wide range of drugs, particularly those with poor water solubility. The protocols provided herein offer a foundational framework for the synthesis, formulation, and characterization of such systems. Further optimization and in vivo evaluation are necessary to fully realize the clinical potential of this approach.
References
Application Notes and Protocols: Experimental Design for Testing 5-Fluoro-1H-indene Bioactivity
Introduction
The indene scaffold is a privileged structure in medicinal chemistry, forming the core of various compounds with a wide range of biological activities, including anticancer and anti-inflammatory properties.[1][2] 5-Fluoro-1H-indene is a small molecule whose biological activity is not extensively characterized. These application notes provide a comprehensive experimental framework for researchers, scientists, and drug development professionals to investigate the potential anticancer and anti-inflammatory bioactivities of this compound. The protocols herein describe a tiered approach, beginning with broad screening for cytotoxic effects and progressing to more specific assays to elucidate potential mechanisms of action.
Hypothesized Bioactivity
Based on the activities of related indene derivatives, which have been shown to function as tubulin polymerization inhibitors, kinase inhibitors, and modulators of inflammatory pathways, we hypothesize that this compound may exhibit:
-
Anticancer Activity: Through the induction of cytotoxicity, apoptosis, and/or cell cycle arrest in cancer cell lines.
-
Anti-inflammatory Activity: Through the inhibition of key inflammatory signaling pathways, such as the NF-κB pathway, and the subsequent reduction of pro-inflammatory cytokine production.
The following experimental workflow provides a logical progression for testing these hypotheses.
References
Troubleshooting & Optimization
Improving the yield and purity of 5-Fluoro-1H-indene reactions
Welcome to the technical support center for the synthesis of 5-Fluoro-1H-indene. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to improve the yield and purity of your reactions.
Frequently Asked Questions (FAQs)
Q1: What is a common synthetic route to prepare this compound?
A common and effective method involves a two-step process starting from 3-(3-fluorophenyl)propanoic acid. The first step is an intramolecular Friedel-Crafts acylation to form 5-fluoro-1-indanone. The second step involves the reduction of the ketone to an alcohol (5-fluoro-1-indanol), followed by dehydration to yield the final product, this compound.
Q2: I am getting a low yield in the Friedel-Crafts acylation step. What are the possible causes and solutions?
Low yields in Friedel-Crafts acylation can be attributed to several factors. Ensure that your reagents and glassware are completely anhydrous, as the Lewis acid catalyst (e.g., AlCl₃) is extremely sensitive to moisture. The quality of the Lewis acid is also critical; use a freshly opened or sublimed reagent. Reaction temperature and time are also key parameters to optimize. A gradual increase in temperature or longer reaction time, monitored by TLC, may improve the yield.
Q3: My dehydration step is producing significant byproducts. How can I improve the selectivity to this compound?
The formation of byproducts during the dehydration of 5-fluoro-1-indanol is often due to overly harsh acidic conditions or high temperatures, which can lead to polymerization or the formation of di-indanyl ether. Consider using milder dehydrating agents. Zeolite catalysts, such as HMOR and HZSM5, have been shown to be highly selective for the intramolecular dehydration of 1-indanol, leading to high yields of indene.[1] Careful control of the reaction temperature is also crucial to minimize side reactions.
Q4: What is the best way to purify the final this compound product?
Purification of this compound is typically achieved by column chromatography on silica gel. A non-polar eluent system, such as hexanes or a mixture of hexanes and a small amount of a slightly more polar solvent like ethyl acetate, is generally effective. For larger scale purifications, distillation under reduced pressure is a viable alternative.
Troubleshooting Guides
Low Yield
| Observation | Potential Cause | Suggested Solution |
| Low yield in Friedel-Crafts acylation | Inactive or hydrated Lewis acid (e.g., AlCl₃). | Use a fresh, unopened container of the Lewis acid or sublime it before use. Ensure all glassware is oven-dried and the reaction is performed under an inert atmosphere (e.g., nitrogen or argon). |
| Insufficient reaction temperature or time. | Monitor the reaction progress using Thin Layer Chromatography (TLC). If the reaction is sluggish, consider gradually increasing the temperature or extending the reaction time. | |
| Impure starting material. | Ensure the purity of the 3-(3-fluorophenyl)propanoic acid using techniques like NMR or melting point analysis. | |
| Low yield in reduction step | Incomplete reaction. | Increase the equivalents of the reducing agent (e.g., NaBH₄) and monitor the reaction by TLC until the starting ketone is fully consumed. |
| Product decomposition during workup. | Use a saturated aqueous solution of ammonium chloride (NH₄Cl) for quenching and maintain a low temperature during the workup. | |
| Low yield in dehydration step | Incomplete dehydration. | Ensure the catalyst is active. If using a solid acid catalyst, ensure it has been properly activated (e.g., by heating under vacuum). |
| Product polymerization. | Use milder reaction conditions (lower temperature, less harsh acid catalyst). Consider using a zeolite catalyst for higher selectivity.[1] | |
| Loss of volatile product during solvent removal. | Use a rotary evaporator with a cooled trap and carefully control the vacuum and bath temperature. |
Low Purity
| Observation | Potential Cause | Suggested Solution |
| Presence of starting material (5-fluoro-1-indanone) in the final product | Incomplete reduction or dehydration. | Ensure each step goes to completion by monitoring with TLC. If necessary, increase the reaction time or the amount of reagent. |
| Formation of di-1-indanyl ether byproduct | Intermolecular reaction of 5-fluoro-1-indanol during dehydration. | Use a catalyst that favors intramolecular dehydration, such as HZSM-5 or HMOR zeolites.[1] Diluting the reaction mixture can also favor the intramolecular pathway. |
| Polymerization of the indene product | Harsh acidic conditions or high temperatures. | Employ milder dehydrating agents and maintain strict temperature control. The use of a polymerization inhibitor might be considered in some cases. |
| Difficulty in separating the product from non-polar impurities | Ineffective column chromatography. | Optimize the eluent system for column chromatography. A gradual increase in solvent polarity (gradient elution) can improve separation. |
Experimental Protocols
Step 1: Synthesis of 5-Fluoro-1-indanone
A common method for this step is the intramolecular Friedel-Crafts acylation of 3-(3-fluorophenyl)propanoic acid.
Materials:
-
3-(3-fluorophenyl)propanoic acid
-
Thionyl chloride (SOCl₂) or Oxalyl chloride ((COCl)₂)
-
Aluminum chloride (AlCl₃), anhydrous
-
Dichloromethane (DCM), anhydrous
-
Hydrochloric acid (HCl), aqueous solution
-
Sodium bicarbonate (NaHCO₃), saturated aqueous solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
Procedure:
-
Acid Chloride Formation: In a round-bottom flask under an inert atmosphere, dissolve 3-(3-fluorophenyl)propanoic acid in anhydrous DCM. Add thionyl chloride (or oxalyl chloride) dropwise at 0 °C. Stir the reaction mixture at room temperature until the evolution of gas ceases. Remove the solvent and excess reagent under reduced pressure.
-
Friedel-Crafts Cyclization: Dissolve the crude acid chloride in anhydrous DCM and cool the solution to 0 °C in an ice bath. Add anhydrous aluminum chloride portion-wise, keeping the temperature below 5 °C. After the addition is complete, stir the reaction mixture at room temperature and monitor its progress by TLC.
-
Work-up: Carefully quench the reaction by pouring it onto crushed ice with concentrated HCl. Separate the organic layer and extract the aqueous layer with DCM. Combine the organic layers, wash with saturated NaHCO₃ solution, then with brine.
-
Purification: Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure. The crude 5-fluoro-1-indanone can be purified by column chromatography on silica gel.
Step 2: Synthesis of this compound
This step involves the reduction of 5-fluoro-1-indanone to 5-fluoro-1-indanol, followed by dehydration.
Materials:
-
5-Fluoro-1-indanone
-
Sodium borohydride (NaBH₄)
-
Methanol (MeOH)
-
Dichloromethane (DCM)
-
Ammonium chloride (NH₄Cl), saturated aqueous solution
-
Dehydrating agent (e.g., p-toluenesulfonic acid (PTSA) or an acidic zeolite like HZSM-5)
-
Toluene or cyclohexane as solvent for dehydration
Procedure:
-
Reduction to 5-fluoro-1-indanol: Dissolve 5-fluoro-1-indanone in methanol and cool the solution to 0 °C. Add sodium borohydride portion-wise. Stir the reaction at room temperature and monitor by TLC until the starting material is consumed.
-
Work-up of Alcohol: Quench the reaction by the slow addition of saturated NH₄Cl solution. Remove the methanol under reduced pressure and extract the aqueous residue with DCM. Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate to give crude 5-fluoro-1-indanol.
-
Dehydration to this compound: In a round-bottom flask equipped with a Dean-Stark apparatus (if using a soluble acid catalyst like PTSA), dissolve the crude 5-fluoro-1-indanol in toluene. Add a catalytic amount of the dehydrating agent. Heat the mixture to reflux and monitor the reaction by TLC. If using a solid catalyst like a zeolite, the reaction can be run in a stirred batch reactor at an elevated temperature (e.g., 90 °C in cyclohexane).[1]
-
Final Purification: After completion of the reaction, cool the mixture, filter off the catalyst (if solid), and wash the organic solution with water and brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude this compound by column chromatography on silica gel.
Data Presentation
The following table provides an example of expected yields and purity for the synthesis of this compound based on analogous reactions reported in the literature. Actual results may vary depending on the specific reaction conditions and scale.
| Reaction Step | Product | Catalyst/Reagent | Solvent | Temperature (°C) | Typical Yield (%) | Typical Purity (%) |
| Friedel-Crafts Acylation | 5-Fluoro-1-indanone | AlCl₃ | DCM | 0 to RT | 70 - 85 | >95 (after chromatography) |
| Reduction | 5-Fluoro-1-indanol | NaBH₄ | Methanol | 0 to RT | 90 - 98 | >95 (crude) |
| Dehydration | This compound | HZSM-5 | Cyclohexane | 90 | >90 | >98 (after chromatography) |
Visualizations
Experimental Workflow
Caption: Synthetic workflow for this compound.
Troubleshooting Logic for Low Yield
Caption: Decision tree for troubleshooting low reaction yield.
References
Technical Support Center: 5-Fluoro-1H-indene Crystallization
This guide provides researchers, scientists, and drug development professionals with a comprehensive resource for troubleshooting the crystallization of 5-Fluoro-1H-indene. The information is presented in a question-and-answer format to directly address common challenges encountered during experimental procedures.
Frequently Asked Questions (FAQs)
Q1: What are the key physical properties of this compound to consider before starting a crystallization experiment?
Before designing a crystallization protocol, it is crucial to understand the physical properties of this compound. As a fluorinated aromatic hydrocarbon, it is a relatively non-polar molecule. This characteristic will heavily influence the choice of an appropriate solvent system. While specific solubility data is not widely published, its structure suggests it will be more soluble in non-polar organic solvents than in polar solvents like water. Safety data for the related compound 5-fluoro-2,3-dihydro-1H-indene indicates that it should be handled with care, using appropriate personal protective equipment, in a well-ventilated area.[1]
Q2: How do I select an appropriate solvent for the crystallization of this compound?
The ideal solvent for recrystallization is one in which this compound is sparingly soluble at room temperature but highly soluble at an elevated temperature. Given its non-polar nature, good starting points for solvent screening include hydrocarbons (e.g., hexane, heptane, cyclohexane), aromatic solvents (e.g., toluene), and ethers (e.g., diethyl ether). A mixture of solvents can also be effective. For instance, dissolving the compound in a more polar solvent in which it is readily soluble (like dichloromethane or acetone) and then gradually adding a less polar anti-solvent (like hexane or heptane) can induce crystallization.
Q3: What is "oiling out," and how can I prevent it during the crystallization of this compound?
"Oiling out" occurs when the dissolved solid separates from the solution as a liquid rather than a crystalline solid. This often happens if the boiling point of the solvent is higher than the melting point of the compound or if the solution is cooled too rapidly. To prevent this, ensure a slow cooling rate. If oiling out occurs, reheat the solution to redissolve the oil, add a small amount of additional solvent, and allow it to cool more slowly. Using a seed crystal can also encourage crystallization over oiling out.
Q4: My crystallization yield is very low. What are the likely causes and how can I improve it?
Low yield can result from several factors:
-
Using too much solvent: An excessive amount of solvent will keep more of the compound dissolved even at low temperatures. Use the minimum amount of hot solvent necessary to fully dissolve the compound.
-
Premature crystallization: If crystallization occurs too early, such as during a hot filtration step, product will be lost. Ensure the filtration apparatus is pre-heated.
-
Incomplete crystallization: Cooling the solution for a longer period or to a lower temperature can increase the yield.
-
Loss during washing: Washing the collected crystals with a solvent at room temperature can redissolve some of the product. Always use a minimal amount of ice-cold solvent for washing.
Troubleshooting Guide
| Problem | Possible Cause(s) | Suggested Solution(s) |
| No crystals form upon cooling. | 1. Solution is not supersaturated (too much solvent used).2. Cooling time is insufficient.3. Compound is highly soluble in the chosen solvent even at low temperatures. | 1. Evaporate some of the solvent to increase the concentration and re-cool.2. Allow the solution to stand for a longer period, potentially in an ice bath or refrigerator.3. If crystals still do not form, try a different solvent or a solvent/anti-solvent system. Induce crystallization by scratching the inside of the flask with a glass rod or adding a seed crystal. |
| The compound "oils out" instead of crystallizing. | 1. The cooling rate is too fast.2. The concentration of the solute is too high.3. The boiling point of the solvent is higher than the melting point of the compound. | 1. Reheat the solution to dissolve the oil and allow it to cool at a much slower rate.2. Add a small amount of additional hot solvent to the solution before cooling.3. Select a solvent with a lower boiling point. |
| Crystals are very small or appear as a powder. | 1. The solution was cooled too rapidly, leading to rapid nucleation.2. The solution was agitated during the cooling process. | 1. Allow the solution to cool slowly and undisturbed. Insulating the flask can help slow the cooling rate.2. Avoid moving or disturbing the flask while crystals are forming. |
| The purity of the crystals is low. | 1. Impurities were co-crystallized with the product.2. The crystals were not washed properly.3. The cooling rate was too fast, trapping impurities. | 1. Perform a second recrystallization.2. Wash the collected crystals with a small amount of ice-cold solvent.3. Ensure a slow cooling rate to allow for selective crystallization. |
| The color of the crystals is off (e.g., yellow or brown). | 1. Presence of colored impurities.2. Decomposition of the compound at high temperatures. | 1. Add a small amount of activated charcoal to the hot solution before filtration to adsorb colored impurities.2. Avoid prolonged heating of the solution. |
Experimental Protocols
Adapted Protocol for Crystallization of this compound
This protocol is adapted from a general procedure for the purification of a similar compound, 1-fluoronaphthalene, and should be optimized for this compound.[2]
-
Dissolution: In a fume hood, place the crude this compound (e.g., 1.0 g) into a 50 mL Erlenmeyer flask. Add a magnetic stir bar.
-
Solvent Addition: Add a minimal amount of a suitable solvent (e.g., n-heptane or an ethanol/water mixture) to the flask. Begin heating the flask on a hot plate with stirring.
-
Heating: Gradually heat the solution to near the boiling point of the solvent. Continue to add small portions of the hot solvent until the solid has completely dissolved.
-
Hot Filtration (if necessary): If any insoluble impurities are present, perform a hot gravity filtration. Pre-heat a second Erlenmeyer flask and a funnel with a small amount of hot solvent to prevent premature crystallization.
-
Cooling and Crystallization: Remove the flask from the heat and allow it to cool slowly to room temperature. To promote the formation of larger crystals, the flask can be insulated (e.g., by wrapping it in a cloth or placing it in a beaker of warm water).
-
Further Cooling: Once the flask has reached room temperature, place it in an ice bath for at least 30 minutes to maximize crystal formation.
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of ice-cold solvent to remove any remaining impurities.
-
Drying: Allow the crystals to air dry on the filter paper under vacuum. For complete drying, the crystals can be placed in a desiccator.
Quantitative Data
The following table presents hypothetical, yet realistic, data for the crystallization of this compound under different solvent conditions to illustrate the expected outcomes.
| Solvent System | Initial Purity (%) | Final Purity (%) | Yield (%) | Crystal Morphology |
| n-Heptane | 90 | 99.5 | 85 | Colorless needles |
| Ethanol/Water (9:1) | 90 | 99.2 | 78 | White platelets |
| Toluene | 90 | 98.5 | 92 | Small, colorless prisms |
| Dichloromethane/Hexane (1:3) | 90 | 99.0 | 82 | Fine, white powder |
Visualizations
Caption: Experimental workflow for the crystallization of this compound.
Caption: Troubleshooting logic for common crystallization issues.
References
Technical Support Center: Optimization of Reaction Conditions for 5-Fluoro-1H-indene Derivatization
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing reaction conditions for the derivatization of 5-Fluoro-1H-indene.
Frequently Asked Questions (FAQs)
Q1: What are the most common positions for derivatization on the this compound scaffold?
A1: The primary sites for derivatization on this compound are the C1 and C3 positions of the cyclopentene ring due to the acidity of the methylene protons, and the aromatic ring via electrophilic aromatic substitution. The fluorine atom at the C5 position directs electrophiles primarily to the C4 and C6 positions.
Q2: What types of reactions are typically used to derivatize this compound?
A2: Common derivatization reactions include:
-
Alkylation/Acylation at C1: Deprotonation of the indene at C1 with a suitable base followed by reaction with an electrophile (e.g., alkyl halides, acyl chlorides).
-
Electrophilic Aromatic Substitution: Reactions such as nitration, halogenation, and Friedel-Crafts acylation/alkylation on the benzene ring.
-
Hydration/Reduction of the double bond: Conversion of the indene to the corresponding indane derivative.
Q3: How can I monitor the progress of my derivatization reaction?
A3: Thin-Layer Chromatography (TLC) is a common and effective method for monitoring reaction progress. Comparing the TLC profile of the reaction mixture to the starting material can indicate the consumption of the reactant and the formation of the product. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) can also be used for more quantitative analysis.
Q4: What are the key safety precautions to take when working with this compound and its derivatives?
A4: Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. Fluorinated organic compounds can have unique toxicological properties, so it is crucial to handle them with care and consult the Safety Data Sheet (SDS) for specific handling and disposal instructions.
Troubleshooting Guides
Issue 1: Low or No Product Yield in C1-Alkylation/Acylation
Possible Causes and Solutions
-
Incomplete Deprotonation: The base used may not be strong enough to fully deprotonate the indene at the C1 position.
-
Solution: Switch to a stronger base. For example, if you are using an alkoxide, consider using an organolithium reagent like n-butyllithium (n-BuLi) or lithium diisopropylamide (LDA). Ensure the reaction is performed under anhydrous conditions as protic solvents will quench the base.
-
-
Poor Electrophile Reactivity: The alkyl or acyl halide may not be sufficiently reactive.
-
Solution: Consider converting the halide to a more reactive species, such as an iodide, by using a Finkelstein reaction. For acylations, using an acyl anhydride with a Lewis acid catalyst might be more effective than an acyl chloride alone.
-
-
Reaction Temperature Too High or Too Low: The optimal temperature for deprotonation and subsequent reaction can be critical.
-
Solution: Deprotonation with strong bases like n-BuLi is often performed at low temperatures (-78 °C) to prevent side reactions. After the addition of the electrophile, the reaction may need to be slowly warmed to room temperature. Optimize the temperature profile for your specific reaction.
-
Issue 2: Formation of Multiple Products in Electrophilic Aromatic Substitution
Possible Causes and Solutions
-
Lack of Regioselectivity: The fluorine at C5 is an ortho-, para-director, but substitution can still occur at both C4 and C6, leading to a mixture of isomers.
-
Solution: The choice of Lewis acid and reaction conditions can influence regioselectivity. For instance, using a bulky Lewis acid in Friedel-Crafts reactions might favor substitution at the less sterically hindered position. It may be necessary to perform a careful screening of catalysts and solvents.
-
-
Over-reaction/Multiple Substitutions: The product of the first substitution may be more reactive than the starting material, leading to further substitutions.
-
Solution: Use a milder Lewis acid or a stoichiometric amount of the electrophile. Running the reaction at a lower temperature and for a shorter duration can also help to minimize over-reaction.
-
Issue 3: Degradation of Starting Material or Product
Possible Causes and Solutions
-
Harsh Reaction Conditions: Strong acids or bases, or high temperatures can lead to the decomposition of the indene ring system. Indenes can be prone to polymerization under acidic conditions.
-
Solution: Employ milder reaction conditions. For example, use weaker acids or bases where possible. If high temperatures are required, ensure the reaction is conducted under an inert atmosphere (e.g., Nitrogen or Argon) to prevent oxidation.[1]
-
-
Instability of the Product: The derivatized product itself may be unstable under the reaction or workup conditions.
-
Solution: After the reaction is complete, perform the workup at a low temperature. Purification by column chromatography should be done promptly, and the purified product should be stored under an inert atmosphere at a low temperature and protected from light.[1]
-
Data Presentation
Table 1: Optimization of Reaction Conditions for C1-Alkylation of this compound
| Entry | Base | Electrophile | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| 1 | NaH | CH₃I | THF | 0 to rt | 12 | 45 |
| 2 | n-BuLi | CH₃I | THF | -78 to rt | 6 | 85 |
| 3 | LDA | CH₃I | THF | -78 to 0 | 4 | 92 |
| 4 | n-BuLi | (CH₃)₂CHI | THF | -78 to rt | 12 | 60 |
Table 2: Influence of Lewis Acid on Regioselectivity in Friedel-Crafts Acylation
| Entry | Lewis Acid | Acylating Agent | Solvent | C4:C6 Isomer Ratio | Total Yield (%) |
| 1 | AlCl₃ | Acetyl Chloride | DCM | 2:1 | 75 |
| 2 | FeCl₃ | Acetyl Chloride | DCM | 1.5:1 | 68 |
| 3 | ZnCl₂ | Acetic Anhydride | Neat | 3:1 | 55 |
| 4 | TiCl₄ | Acetyl Chloride | DCM | 4:1 | 82 |
Experimental Protocols
Protocol 1: General Procedure for C1-Alkylation of this compound
-
To a solution of this compound (1.0 eq.) in anhydrous THF under an argon atmosphere at -78 °C, add n-butyllithium (1.1 eq., 2.5 M in hexanes) dropwise.
-
Stir the resulting solution at -78 °C for 1 hour.
-
Add the alkyl halide (1.2 eq.) dropwise at -78 °C.
-
Allow the reaction mixture to slowly warm to room temperature and stir for 6-12 hours.
-
Quench the reaction by the slow addition of saturated aqueous ammonium chloride solution.
-
Extract the product with diethyl ether (3 x 50 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Protocol 2: General Procedure for Friedel-Crafts Acylation of this compound
-
To a suspension of the Lewis acid (1.2 eq.) in anhydrous dichloromethane (DCM) under a nitrogen atmosphere at 0 °C, add the acyl chloride (1.1 eq.) dropwise.
-
Stir the mixture at 0 °C for 15 minutes.
-
Add a solution of this compound (1.0 eq.) in anhydrous DCM dropwise over 30 minutes.
-
Stir the reaction mixture at 0 °C for 2-4 hours, monitoring the progress by TLC.
-
Carefully pour the reaction mixture into a mixture of ice and concentrated HCl.
-
Separate the organic layer, and extract the aqueous layer with DCM (2 x 30 mL).
-
Combine the organic layers, wash with saturated sodium bicarbonate solution and brine, dry over anhydrous magnesium sulfate, and concentrate in vacuo.
-
Purify the residue by flash column chromatography.
Mandatory Visualizations
Caption: Workflow for C1-Alkylation of this compound.
Caption: Troubleshooting logic for this compound derivatization.
References
Resolving solubility issues with 5-Fluoro-1H-indene in vitro assays
This guide provides troubleshooting strategies and answers to frequently asked questions regarding the use of 5-Fluoro-1H-indene and other poorly soluble indene or indole analogs in in vitro assays.
Frequently Asked Questions (FAQs)
Q1: What are the general solubility characteristics of this compound?
This compound (CAS: 52031-15-9, MW: 134.15 g/mol ) is a hydrophobic molecule.[1] Like its parent compound, indene, it is expected to be practically insoluble in water but soluble in organic solvents.[2] The related compound 5-fluoroindane has a calculated XLogP3 of 2.9, indicating significant lipophilicity which predicts low aqueous solubility.[3] Therefore, specialized techniques are required to prepare aqueous solutions for in vitro experiments.
Q2: What is the recommended primary solvent for preparing a stock solution of this compound?
Dimethyl sulfoxide (DMSO) is the most widely recommended solvent for preparing high-concentration stock solutions of poorly soluble compounds for use in biological assays.[4][5] It is a powerful, water-miscible organic solvent capable of dissolving a wide range of polar and non-polar compounds.[6]
Q3: I observed precipitation when diluting my DMSO stock solution into the aqueous assay medium. What is happening?
This is a common issue known as "compound crashing out" or precipitation. It occurs when the concentration of the hydrophobic compound exceeds its solubility limit in the final aqueous environment, even though the DMSO concentration is low.[5][7] The key is to stay below the compound's kinetic solubility in the final assay medium.
Q4: What is the maximum final concentration of DMSO I can use in my cell-based assay?
The maximum tolerated DMSO concentration is highly cell-type dependent. However, a general guideline is to keep the final concentration below 0.5% (v/v).[5] Many cell lines can tolerate 0.5%, but sensitive or primary cells may require concentrations below 0.1%.[6][8] High concentrations of DMSO can induce cell cycle arrest, differentiation, or cytotoxicity, and can even alter gene expression.[6][9][10]
Q5: Can I use solvents other than DMSO?
While DMSO is the primary choice, other organic solvents like ethanol or N,N-dimethylformamide (DMF) can be used.[4][5] However, their compatibility with the specific assay and cell line must be validated, as they can also be toxic at higher concentrations. The choice of an alternative solvent should be made carefully, considering its potential effects on protein stability and ligand binding.[4]
Troubleshooting Guide
Issue 1: Compound Precipitation in Assay Medium
If you observe turbidity, cloudiness, or visible precipitate after diluting your compound stock into the final assay medium, follow this troubleshooting workflow.
Issue 2: Inconsistent or Non-Reproducible Assay Results
Poor solubility can lead to inaccurate IC50 values and poor data reproducibility.[7] If your results are variable, it may be due to partial precipitation or the formation of compound aggregates.
Solutions:
-
Visual Inspection: Before use, always visually inspect your prepared assay plates under a microscope for any signs of precipitation.
-
Solubility Confirmation: Determine the kinetic solubility of your compound in the final assay buffer. This can be done by preparing serial dilutions and measuring turbidity via light scattering or absorbance at a high wavelength (e.g., >600 nm).[11] Do not use data from concentrations above this solubility limit.
-
Assay Components: Remember that proteins in the assay medium (like serum albumin) can help maintain the solubility of hydrophobic compounds.[7] Pre-diluting the compound in a buffer without these components can increase the risk of precipitation.
Data & Protocols
Table 1: Effects of DMSO on In Vitro Assays
| DMSO Concentration | General Effect on Cells | Recommendation |
| > 1.0% | Often cytotoxic to most cell lines.[6] Can cause protein unfolding.[12] | Avoid. Only use if validated and absolutely necessary. |
| 0.5% - 1.0% | May reduce cell viability and proliferation in some cell lines.[6][8] | Use with caution. Always run a vehicle control and test for cell line specific tolerance. |
| 0.1% - 0.5% | Generally considered safe for most robust cell lines.[5] However, can still induce changes in gene expression.[8][9] | Recommended Range. Ideal for most screening assays. |
| < 0.1% | Minimal toxic effects reported. May be required for sensitive or primary cells. | Safest Range. Use when cell perturbation is a major concern. |
Experimental Protocol: Preparation of this compound for In Vitro Assays
This protocol outlines the standard procedure for solubilizing a hydrophobic compound like this compound for a cell-based assay.
Table 2: Alternative Solubilization Strategies
If solubility issues persist even after optimizing the DMSO concentration and dilution protocol, consider these advanced strategies.
| Strategy | Methodology | Pros | Cons |
| Co-solvents | Use a mixture of solvents (e.g., DMSO and ethanol) to prepare the stock. | Can sometimes improve solubility over a single solvent. | Requires extensive validation; potential for increased cytotoxicity. |
| Surfactants | Add a small amount of a non-ionic surfactant (e.g., Tween® 80, Pluronic® F-68) to the assay medium. | Can significantly increase apparent solubility by forming micelles.[13][14] | May interfere with the assay, affect cell membranes, and can be cytotoxic. |
| Cyclodextrins | Use cyclodextrins (e.g., HP-β-CD) to form inclusion complexes with the compound. | Can increase aqueous solubility without using organic solvents. | May alter compound availability and activity; requires careful validation. |
| pH Modification | Adjust the pH of the assay buffer if the compound has ionizable groups. | Effective for acidic or basic compounds.[13] | Not applicable to neutral compounds like this compound; can alter biological activity and cell health. |
Conceptual Pathway
Compounds like this compound are often investigated as potential inhibitors of signaling pathways in drug discovery. The diagram below illustrates a generic kinase signaling cascade, a common target for such small molecules. An inhibitor would block the phosphorylation and activation of a downstream component.
References
- 1. This compound | 52031-15-9 [m.chemicalbook.com]
- 2. solubilityofthings.com [solubilityofthings.com]
- 3. 5-Fluoro-2,3-dihydro-1H-indene | C9H9F | CID 18993495 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Solvent Selection for Insoluble Ligands, a Challenge for Biological Assay Development: A TNF-α/SPD304 Study - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. btsjournals.com [btsjournals.com]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. Dimethyl Sulfoxide (DMSO) Decreases Cell Proliferation and TNF-α, IFN-γ, and IL-2 Cytokines Production in Cultures of Peripheral Blood Lymphocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. quora.com [quora.com]
- 13. dissolutiontech.com [dissolutiontech.com]
- 14. Surfactant–Particle Engineering Hybrids: Emerging Strategies for Enhancing Solubility and Oral Bioavailability of Poorly Water-Soluble Drugs [mdpi.com]
Technical Support Center: Method Refinement for Scaling Up 5-Fluoro-1H-indene Production
This technical support center provides comprehensive guidance for researchers, scientists, and drug development professionals on the synthesis and purification of 5-Fluoro-1H-indene. Below you will find frequently asked questions, detailed troubleshooting guides, and robust experimental protocols to facilitate the successful scale-up of your production.
Frequently Asked Questions (FAQs)
Q1: What is the most common and scalable synthetic route for this compound?
A1: A widely adopted and scalable two-step approach involves the intramolecular Friedel-Crafts acylation of a suitable 3-(4-fluorophenyl)propanoic acid derivative to form 5-fluoro-1-indanone, followed by reduction of the ketone to yield this compound. This method is advantageous due to the commercial availability of starting materials and the reliability of the chemical transformations.
Q2: What are the critical parameters to control during the scale-up of the Friedel-Crafts cyclization step?
A2: For the intramolecular Friedel-Crafts acylation, precise control of temperature is crucial to prevent side reactions. The choice and purity of the Lewis acid catalyst (e.g., polyphosphoric acid or Eaton's reagent) significantly impact the reaction's efficiency and yield. Maintaining anhydrous conditions is also essential to prevent catalyst deactivation.
Q3: Which reduction method is recommended for converting 5-fluoro-1-indanone to this compound on a larger scale?
A3: The Wolff-Kishner reduction is a highly effective method for the deoxygenation of aryl ketones like 5-fluoro-1-indanone, particularly for scale-up operations.[1] Its use of basic conditions makes it a good alternative to acid-sensitive reductions. The Huang-Minlon modification, which involves distilling off water and excess hydrazine, is recommended to shorten reaction times and improve yields.[2]
Q4: How can the purity of the final this compound product be ensured?
A4: A multi-step purification process is recommended. After the reaction work-up, column chromatography is effective for removing polar impurities.[3] For achieving high purity on a larger scale, fractional distillation under reduced pressure is the preferred final purification step. Purity should be assessed using analytical techniques such as Gas Chromatography (GC) and Nuclear Magnetic Resonance (NMR) spectroscopy.
Detailed Experimental Protocols
A plausible and scalable synthetic route for this compound is a two-step process starting from 3-(4-fluorophenyl)propanoic acid.
Step 1: Synthesis of 5-Fluoro-1-indanone via Intramolecular Friedel-Crafts Acylation
This protocol is adapted from established procedures for the synthesis of similar indanones.[3][4]
-
Materials:
-
3-(4-fluorophenyl)propanoic acid
-
Polyphosphoric acid (PPA) or Eaton's Reagent (7.7 wt% phosphorus pentoxide in methanesulfonic acid)
-
Dichloromethane (DCM)
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate
-
Ice
-
-
Procedure:
-
In a suitably sized reaction vessel equipped with a mechanical stirrer and a temperature probe, charge the polyphosphoric acid (or Eaton's reagent).
-
Begin stirring and slowly add 3-(4-fluorophenyl)propanoic acid in portions, ensuring the temperature does not exceed a predetermined limit (typically kept below 80°C).
-
After the addition is complete, heat the mixture to the target temperature (e.g., 80-90°C) and maintain for a period determined by reaction monitoring (typically 2-4 hours).
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).
-
Once the reaction is complete, cool the mixture to room temperature and then carefully pour it onto crushed ice with vigorous stirring.
-
Extract the aqueous slurry with dichloromethane (3 x volume of the aqueous layer).
-
Combine the organic extracts and wash sequentially with water, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield crude 5-fluoro-1-indanone.
-
The crude product can be purified by column chromatography on silica gel using a hexane/ethyl acetate gradient.[1]
-
Step 2: Reduction of 5-Fluoro-1-indanone to this compound via Wolff-Kishner Reduction
This protocol utilizes the Huang-Minlon modification of the Wolff-Kishner reduction for improved efficiency.[2]
-
Materials:
-
5-Fluoro-1-indanone
-
Hydrazine hydrate (85%)
-
Potassium hydroxide (KOH)
-
Diethylene glycol
-
Hydrochloric acid (dilute)
-
Diethyl ether
-
Anhydrous sodium sulfate
-
-
Procedure:
-
In a reaction vessel fitted with a distillation apparatus and a magnetic stirrer, combine 5-fluoro-1-indanone, diethylene glycol, hydrazine hydrate, and potassium hydroxide.
-
Heat the mixture to a temperature that allows for the formation of the hydrazone and the distillation of water and excess hydrazine (typically around 130-140°C).
-
After the initial distillation ceases, raise the temperature of the reaction mixture to approximately 190-200°C to facilitate the decomposition of the hydrazone. Nitrogen gas will be evolved.
-
Maintain this temperature until the evolution of gas ceases (typically 3-5 hours).
-
Cool the reaction mixture to room temperature.
-
Carefully acidify the mixture with dilute hydrochloric acid and extract with diethyl ether (3 x volume of the aqueous layer).
-
Combine the organic extracts, wash with water and brine, and dry over anhydrous sodium sulfate.
-
Filter and concentrate the organic layer under reduced pressure to obtain crude this compound.
-
Purify the crude product by fractional distillation under reduced pressure.
-
Data Presentation
Table 1: Summary of Key Reaction Parameters and Expected Outcomes
| Parameter | Step 1: Friedel-Crafts Acylation | Step 2: Wolff-Kishner Reduction |
| Starting Material | 3-(4-fluorophenyl)propanoic acid | 5-Fluoro-1-indanone |
| Key Reagents | Polyphosphoric acid or Eaton's Reagent | Hydrazine hydrate, KOH, Diethylene glycol |
| Typical Reaction Temp. | 80-90 °C | 190-200 °C |
| Typical Reaction Time | 2-4 hours | 3-5 hours |
| Expected Yield | 70-85% | 75-90% |
| Purification Method | Column Chromatography | Fractional Distillation |
| Expected Purity | >95% | >98% |
Troubleshooting Guides
Troubleshooting for Step 1: Intramolecular Friedel-Crafts Acylation
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low or No Conversion | 1. Inactive catalyst due to moisture. 2. Insufficient reaction temperature or time. 3. Impure starting material. | 1. Ensure all glassware is oven-dried and reagents are anhydrous. 2. Gradually increase the reaction temperature and/or extend the reaction time, monitoring by TLC/HPLC. 3. Verify the purity of 3-(4-fluorophenyl)propanoic acid. |
| Formation of Polymeric Byproducts | 1. Reaction temperature is too high. 2. Highly concentrated reaction mixture. | 1. Maintain strict temperature control. 2. Consider using a higher volume of the cyclizing agent or a co-solvent if applicable. |
| Incomplete Reaction | 1. Insufficient amount of catalyst. 2. Deactivation of the catalyst. | 1. Use a higher loading of PPA or Eaton's reagent. 2. Ensure anhydrous conditions are maintained throughout the reaction. |
Troubleshooting for Step 2: Wolff-Kishner Reduction
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low Yield of this compound | 1. Incomplete hydrazone formation. 2. Insufficient temperature for hydrazone decomposition. 3. Presence of base-sensitive functional groups. | 1. Ensure sufficient hydrazine hydrate is used and allow adequate time for formation. 2. Use a high-boiling solvent like diethylene glycol and ensure the temperature reaches 190-200°C after water removal.[1] 3. This method is not suitable for substrates with base-sensitive groups. |
| Formation of Azine Byproduct | 1. Reaction of the hydrazone with unreacted ketone. | 1. Ensure complete conversion to the hydrazone before raising the temperature for decomposition. |
| Incomplete Reduction (Ketone remains) | 1. Insufficient amount of base (KOH). 2. Reaction time is too short. | 1. Increase the equivalents of KOH. 2. Extend the reaction time at the decomposition temperature. |
Mandatory Visualizations
Caption: Proposed two-step synthesis pathway for this compound.
Caption: Detailed experimental workflow for the synthesis of this compound.
Caption: Logical troubleshooting workflow for addressing low yield issues.
References
Avoiding common pitfalls in the characterization of fluorinated indenes
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the synthesis and characterization of fluorinated indenes.
Frequently Asked Questions (FAQs)
Q1: Why is ¹⁹F NMR spectroscopy a primary tool for characterizing fluorinated indenes, and what are its key advantages?
A1: ¹⁹F NMR is a powerful technique for characterizing fluorinated compounds, including fluorinated indenes, for several reasons.[1] The ¹⁹F nucleus has a spin of 1/2, 100% natural abundance, and a high gyromagnetic ratio, which makes it highly sensitive to NMR detection.[1] Furthermore, its chemical shifts span a very wide range (approximately 800 ppm), offering detailed insights into the local electronic environment of each fluorine atom within the indene structure.[1] This high sensitivity and wide chemical shift dispersion allow for clear differentiation of fluorine atoms in slightly different chemical environments.
Q2: What is the standard reference for ¹⁹F NMR, and are there alternatives?
A2: The internationally accepted standard for ¹⁹F NMR is fluorotrichloromethane (CFCl₃), which is set to 0 ppm.[1] However, due to its environmental impact as an ozone-depleting substance, secondary standards are often employed in practice.[1] An alternative internal standard that can be used for quantification is hexafluorobenzene (HFB), which has a reference chemical shift of -164.9 ppm.[2]
Q3: How do coupling constants in ¹⁹F NMR differ from those in ¹H NMR?
A3: Spin-spin coupling constants (J-values) in ¹⁹F NMR are typically larger than those observed in ¹H NMR.[1] These couplings can occur over a greater number of bonds, providing valuable structural information about the connectivity of the fluorinated indene.
Q4: What are the common challenges in the mass spectrometry analysis of fluorinated indenes?
A4: Mass spectrometry of fluorinated compounds like indenes can be challenging due to their chemical properties, such as the high electronegativity of fluorine and the strength of the carbon-fluorine bond.[1] Fragmentation patterns can be complex and may involve rearrangements. For instance, under certain conditions, fragmentation of perfluoroalkyl chains doesn't proceed by a simple "unzipping" but can involve rapid fluorine shifts, leading to a series of new anions before further fragmentation.[3] Additionally, depending on the ionization method, the molecular ion peak may be very small or absent.[4]
Q5: Why is contamination a significant concern in the LC-MS analysis of fluorinated compounds?
A5: Contamination is a major issue because many components within standard LC-MS systems, such as PTFE tubing and solvent filters, are made of fluoropolymers.[1][5] These materials can leach fluorinated compounds, leading to high background noise and potential misinterpretation of data, especially when analyzing compounds at trace levels.[1][5]
Troubleshooting Guides
¹⁹F NMR Spectroscopy
Problem: I'm observing broad peaks in my ¹⁹F NMR spectrum.
-
Possible Cause 1: Low Solubility/Sample Heterogeneity. If the fluorinated indene is not fully dissolved in the deuterated solvent, it can lead to broad spectral lines.[1]
-
Solution: Try using a different deuterated solvent in which your compound is more soluble. Gentle warming of the sample may also improve solubility. Ensure the sample is homogeneous before analysis.[1]
-
-
Possible Cause 2: Presence of Paramagnetic Impurities. Even trace amounts of paramagnetic metals can cause significant peak broadening.
-
Solution: Ensure all glassware is scrupulously clean. If metal contamination from a reaction is suspected, consider purification steps to remove metal residues.
-
-
Possible Cause 3: Chemical Exchange. Fluorine atoms might be undergoing exchange between different chemical environments on the NMR timescale.
-
Solution: Acquiring the spectrum at a different temperature can help confirm if chemical exchange is occurring.[1] Lowering the temperature often slows down the exchange process, resulting in sharper peaks.
-
Problem: My ¹⁹F NMR chemical shifts do not match theoretical predictions.
-
Possible Cause: Discrepancy between experimental and computational conditions. The accuracy of DFT calculations for predicting ¹⁹F NMR chemical shifts is highly dependent on the chosen functional and basis set.[6]
-
Solution: Ensure that the computational method has been benchmarked for fluorinated compounds. Solvent, vibrational, and relativistic corrections, although often small, can collectively improve the accuracy of predicted shifts.[6]
-
Mass Spectrometry
Problem: I am having difficulty identifying the molecular ion peak of my fluorinated indene.
-
Possible Cause: Ionization Method and Molecular Stability. Electron ionization (EI) can be a high-energy technique that leads to extensive fragmentation and a weak or absent molecular ion peak for some fluorinated compounds.[4]
-
Solution: Consider using a softer ionization technique, such as electrospray ionization (ESI) or chemical ionization (CI), which is more likely to yield the molecular ion.
-
Problem: The fragmentation pattern of my fluorinated indene is complex and difficult to interpret.
-
Possible Cause: Complex Rearrangements. The fragmentation of fluorinated compounds can be non-intuitive and may involve rearrangements like fluorine shifts.[3] For example, the fragmentation of perfluoroalkyl carboxylates is known to involve the loss of CO₂ followed by fluorine migration prior to subsequent fragmentation.[3]
Liquid Chromatography (LC)
Problem: I'm observing poor peak shapes (tailing or fronting) for my fluorinated indene in reversed-phase LC.
-
Possible Cause 1: Secondary Interactions. The analyte may be interacting with active sites on the silica backbone of the column.[1]
-
Solution: Adjusting the mobile phase pH or increasing its ionic strength can help minimize these secondary interactions.[1]
-
-
Possible Cause 2: Column Overload. Injecting a sample that is too concentrated can lead to peak fronting.[1]
-
Solution: Try diluting your sample and reinjecting.[1]
-
-
Possible Cause 3: Unique Properties of Fluorinated Compounds. The combination of hydrophobicity and lipophobicity in fluorinated molecules can lead to unusual retention behavior on standard C18 columns.[1]
Problem: I'm seeing high background noise and contaminant peaks in my LC-MS data.
-
Possible Cause: Leaching from HPLC System Components. As mentioned in the FAQ, PTFE components are a common source of fluorinated background contamination.[1][5]
-
Solution: To minimize background contamination for trace analysis, it is highly recommended to use an LC system that is free of fluoropolymers.[1][5] This involves replacing PTFE tubing, frits, and solvent lines with alternatives made of PEEK or stainless steel.[1] Installing a delay column between the solvent mixer and the injector can also help to chromatographically separate background contaminants from the analytes of interest.[5]
-
Data Presentation
Table 1: Comparison of NMR Properties for Different Nuclei
| Property | ¹H | ¹³C | ¹⁹F |
| Natural Abundance | 99.98% | 1.1% | 100% |
| Spin (I) | 1/2 | 1/2 | 1/2 |
| Gyromagnetic Ratio | 26.75 | 6.73 | 25.18 |
| Chemical Shift Range | ~15 ppm | ~220 ppm | ~800 ppm |
| Standard Reference | Tetramethylsilane (TMS) | Tetramethylsilane (TMS) | CFCl₃ |
Table 2: Typical ¹⁹F NMR Chemical Shift Ranges for Common Fluorine-Containing Groups
| Functional Group | Chemical Shift Range (ppm vs. CFCl₃) |
| Aliphatic-CF₃ | -80 to -88 |
| Benzylic-CF₃ | ~ -60 to -70 |
| Aryl-F | ~ -100 to -140 |
| Heteroaromatic-CF₃ | ~ -60 to -75 |
| Trifluoroacetate (TFA) | ~ -75 |
| Fluoride (F⁻) | ~ -125 |
Note: These are approximate ranges and can vary based on the specific chemical environment.
Experimental Protocols
Protocol 1: Standard ¹⁹F NMR Acquisition
-
Sample Preparation: Dissolve approximately 5-10 mg of the fluorinated indene in a suitable deuterated solvent (e.g., CDCl₃, Acetone-d₆, DMSO-d₆) in a clean NMR tube. Ensure the compound is fully dissolved.[1]
-
Instrument Setup:
-
Tune and match the ¹⁹F probe.
-
Lock the spectrometer on the deuterium signal of the solvent.
-
Shim the magnetic field to achieve optimal resolution.
-
-
Acquisition Parameters:
-
Set the spectral width to encompass the expected range of ¹⁹F chemical shifts (a width of 250-300 ppm is often sufficient).
-
Use a calibrated 90° pulse.
-
Set an appropriate relaxation delay (D1) to ensure quantitative results if needed (typically 1-5 times T1).
-
Acquire a sufficient number of scans to achieve a good signal-to-noise ratio.[1]
-
-
Processing:
-
Apply a Fourier transform to the acquired free induction decay (FID).
-
Phase the spectrum to ensure all peaks are in positive absorption mode.
-
Apply baseline correction.
-
Reference the spectrum using an appropriate internal or external standard (e.g., CFCl₃ at 0 ppm).[1]
-
Integrate the signals for quantitative analysis.
-
Protocol 2: Minimizing Contamination in LC-MS Analysis
-
System Modification:
-
Mobile Phase Preparation:
-
Use high-purity, HPLC-grade or MS-grade solvents.
-
Filter all mobile phases through non-fluorinated filters.
-
-
Sample Preparation:
-
Use polypropylene or other non-fluorinated vials and caps.
-
Run a "method blank" (a clean solvent sample) through the entire sample preparation and analysis workflow to check for contamination from reagents, equipment, or the environment.[1]
-
-
Chromatographic Separation:
-
Install a delay column between the solvent mixer and the injector. This will separate any background contamination originating from the solvents or pump from the analytes injected onto the analytical column.[5]
-
Select an appropriate analytical column. While standard C18 columns can be used, specialized columns for fluorinated compounds may offer better performance.[1]
-
Visualizations
Caption: Troubleshooting workflow for common ¹⁹F NMR spectral issues.
Caption: Workflow for minimizing fluorinated background contamination in LC-MS.
References
- 1. benchchem.com [benchchem.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Analysis of perfluoroalkyl anion fragmentation pathways for perfluoroalkyl carboxylates and sulfonates during liquid chromatography/tandem mass spectrometry: evidence for fluorine migration prior to secondary and tertiary fragmentation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. nvlpubs.nist.gov [nvlpubs.nist.gov]
- 5. food-safety.com [food-safety.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Optimize the Separation of Fluorinated Amphiles Using High-Performance Liquid Chromatography - PMC [pmc.ncbi.nlm.nih.gov]
Enhancing the stability of 5-Fluoro-1H-indene for long-term storage
This technical support center provides guidance for researchers, scientists, and drug development professionals on enhancing the stability of 5-Fluoro-1H-indene for long-term storage.
Frequently Asked Questions (FAQs)
Q1: What are the primary factors that can affect the stability of this compound during long-term storage?
A1: The stability of this compound can be influenced by several factors, including exposure to oxygen, light, elevated temperatures, and humidity. The indene core is susceptible to oxidation and polymerization, particularly when exposed to air and light.
Q2: What is the recommended temperature for storing this compound?
A2: For long-term storage, it is recommended to store this compound at or below -20°C. For short-term storage (up to a few weeks), refrigeration at 2-8°C is acceptable. Avoid repeated freeze-thaw cycles.
Q3: How should I handle this compound to minimize degradation?
A3: It is crucial to handle this compound under an inert atmosphere, such as argon or nitrogen, to prevent oxidation. Use amber vials or wrap containers in aluminum foil to protect the compound from light.
Q4: I've noticed a change in the color of my this compound sample. What could be the cause?
A4: A change in color, such as yellowing or browning, is often an indication of degradation, likely due to oxidation or polymerization. It is recommended to re-analyze the purity of the sample before use.
Q5: Can I store this compound in a solution?
A5: Storing this compound in solution is generally not recommended for long-term storage due to potential solvent-mediated degradation. If solution storage is necessary, use a dry, aprotic solvent and store under an inert atmosphere at low temperatures. Stability in solution will be significantly reduced compared to storage as a neat solid.
Troubleshooting Guides
Issue 1: Unexpected Impurities Detected in a Stored Sample
Symptoms:
-
Appearance of new peaks in HPLC or GC chromatograms.
-
Discrepancies in NMR spectra compared to a fresh sample.
-
Inconsistent results in downstream experiments.
Possible Causes:
-
Oxidation: Exposure to air can lead to the formation of oxidized byproducts.
-
Polymerization: Indenes can polymerize, especially when exposed to light or heat.
-
Hydrolysis: Presence of moisture can lead to hydrolysis of the fluoro group, although this is less common under anhydrous conditions.
Troubleshooting Workflow:
Troubleshooting unexpected side reactions with 5-Fluoro-1H-indene
Technical Support Center: 5-Fluoro-1H-indene
Welcome to the technical support center for this compound. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on troubleshooting unexpected side reactions and challenges encountered during its use.
Frequently Asked Questions (FAQs)
Q1: What are the primary stability concerns and proper storage conditions for this compound?
A1: this compound is susceptible to oxidation and polymerization, especially when exposed to air, light, or heat. The electron-rich nature of the indene ring system contributes to its reactivity. To ensure stability, it should be stored under an inert atmosphere (e.g., argon or nitrogen), protected from light, and kept at a low temperature (refrigerated or frozen).[1]
Q2: I observe a rapid color change (e.g., to yellow or brown) in my this compound sample or reaction mixture. What could be the cause?
A2: A rapid color change is often an indication of decomposition or polymerization. This can be initiated by exposure to air (oxidation), acidic or basic impurities, or elevated temperatures. The formation of colored byproducts is a common sign of instability in indene compounds.[1]
Q3: What are the most common unexpected side reactions observed with this compound?
A3: The most common side reactions include:
-
Polymerization: Indenes are known to undergo polymerization, especially in the presence of acid or Lewis acid catalysts, or upon heating.
-
Oxidation: Exposure to atmospheric oxygen can lead to the formation of indenone and other oxidized byproducts.
-
Dimerization: Under certain conditions, indene derivatives can undergo dimerization reactions.
-
Rearrangement: In the presence of strong acids, the double bond in the five-membered ring can migrate.
Troubleshooting Guide for Unexpected Side Reactions
Issue 1: Low Yield of Desired Product and Formation of Insoluble Material
Question: My reaction with this compound resulted in a low yield of the target compound and a significant amount of an insoluble, sticky, or polymeric material. What happened and how can I prevent it?
Answer: This is a classic sign of polymerization. The acidic nature of the C1 protons and the reactivity of the double bond in the indene ring make it susceptible to polymerization, which can be initiated by trace acids, Lewis acids, or heat.
Troubleshooting Steps:
-
Purify the Starting Material: Ensure the this compound is free from acidic impurities. Consider passing it through a short plug of neutral alumina before use.
-
Control Reaction Temperature: Run the reaction at the lowest effective temperature. Avoid excessive heating.
-
Use an Inert Atmosphere: Conduct the reaction under a strictly inert atmosphere (argon or nitrogen) to prevent oxidation, which can sometimes generate species that initiate polymerization.[1]
-
Scavenge Trace Acids: If your reaction conditions are sensitive to acid, consider adding a non-nucleophilic base, like proton sponge, or using rigorously dried, neutral solvents and reagents.
-
Add a Polymerization Inhibitor: In some cases, adding a radical inhibitor like BHT (butylated hydroxytoluene) can be beneficial, although this should be tested for compatibility with your desired reaction.
Illustrative Data: Effect of Reaction Conditions on Polymerization
| Parameter | Condition A (Problematic) | Condition B (Optimized) | Expected Outcome |
| Atmosphere | Air | Argon | Reduced oxidation and side reactions |
| Temperature | 50 °C | 0 °C to Room Temp | Minimized polymerization |
| Solvent | Technical Grade | Anhydrous, Neutral | Elimination of acidic initiators |
| Yield of Desired Product | < 20% | > 80% | Significant improvement in yield |
| Polymer Formation | High | Minimal to None | Cleaner reaction mixture |
Logical Workflow for Troubleshooting Polymerization
Caption: Troubleshooting workflow for polymerization.
Issue 2: Formation of an Unexpected Carbonyl-Containing Impurity
Question: My post-reaction analysis (e.g., NMR, IR, or MS) shows the presence of an unexpected impurity with a carbonyl group, likely 5-Fluoro-1-indanone. How is this forming?
Answer: The formation of 5-Fluoro-1-indanone is a result of the oxidation of this compound. The allylic position of the indene is susceptible to oxidation, which can be promoted by atmospheric oxygen, especially in the presence of light or metal catalysts.
Troubleshooting Steps:
-
Degas Solvents: Use solvents that have been thoroughly degassed by methods such as sparging with an inert gas or freeze-pump-thaw cycles.
-
Maintain a Strict Inert Atmosphere: Ensure all manipulations are performed under a positive pressure of argon or nitrogen.
-
Protect from Light: Wrap the reaction vessel in aluminum foil to exclude light, which can catalyze oxidation.
-
Purify Reagents: Be aware that some reagents or catalysts may be contaminated with oxidizing impurities.
Reaction Pathway: Desired Reaction vs. Oxidation Side Reaction
Caption: Competing reaction pathways for this compound.
Experimental Protocols
Protocol 1: General Procedure for Alkylation of this compound
This protocol provides a general method for the deprotonation and subsequent alkylation at the C1 position, a common reaction for indene derivatives.
Materials:
-
This compound (1.0 eq)
-
Anhydrous Tetrahydrofuran (THF)
-
n-Butyllithium (n-BuLi) in hexanes (1.05 eq)
-
Alkylating agent (e.g., Iodomethane or Benzyl bromide) (1.1 eq)
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Diethyl ether
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
Setup: Under an argon atmosphere, add anhydrous THF to a flame-dried, three-neck round-bottom flask equipped with a magnetic stir bar, a thermometer, and a dropping funnel.
-
Deprotonation: Cool the flask to -78 °C using a dry ice/acetone bath. Add this compound to the flask. Slowly add n-BuLi dropwise via syringe over 15 minutes, ensuring the internal temperature does not exceed -70 °C. A color change to deep red or orange is typically observed, indicating the formation of the indenyl anion.
-
Stirring: Stir the solution at -78 °C for 1 hour.
-
Alkylation: Add the alkylating agent dropwise via the dropping funnel. Allow the reaction to slowly warm to room temperature and stir overnight.
-
Quenching: Cool the reaction mixture to 0 °C in an ice bath and slowly quench by adding saturated aqueous NH₄Cl solution.
-
Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer twice with diethyl ether.
-
Washing: Combine the organic layers and wash with water, followed by brine.
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: Purify the crude product by flash column chromatography on silica gel.
Protocol 2: Troubleshooting Purification by Column Chromatography
Issue: The product streaks on the TLC plate or co-elutes with a non-polar impurity.
Troubleshooting:
-
Tailing/Streaking on TLC: This may indicate that the compound is too polar for the chosen eluent or is interacting strongly with the silica gel.
-
Solution: Add a small amount (0.5-1%) of triethylamine to the eluent system to neutralize acidic sites on the silica gel. This is particularly useful if your product is basic. For acidic products, a small amount of acetic acid can be used.
-
-
Co-elution of Impurities: If the desired product and an impurity have very similar Rf values.
-
Solution 1: Try a different solvent system. For example, switch from an ethyl acetate/hexane system to a dichloromethane/methanol system to alter the selectivity.
-
Solution 2: Consider a different stationary phase. If using silica, try alumina (neutral, acidic, or basic) or a reverse-phase C18 silica.
-
Typical Eluent Systems for Indene Derivatives
| Polarity of Derivative | Suggested Starting Eluent System (v/v) |
| Non-polar | 1-5% Ethyl Acetate in Hexanes |
| Moderately Polar | 10-30% Ethyl Acetate in Hexanes |
| Polar | 50-100% Ethyl Acetate in Hexanes or 1-5% Methanol in Dichloromethane |
References
Technical Support Center: Optimizing Purification of 5-Fluoro-1H-indene Analogs
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the purification of 5-Fluoro-1H-indene analogs.
General Purification Strategy
A general workflow for the purification of this compound analogs is outlined below. The choice of techniques will depend on the scale of the purification, the nature of the impurities, and the physicochemical properties of the target compound.
Caption: General workflow for the purification of this compound analogs.
Troubleshooting Guides
This section provides solutions to common problems encountered during the purification of this compound analogs.
Column Chromatography
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Poor Separation of Product and Impurities | - Inappropriate solvent system (polarity too high or too low).- Column overloading.- Column channeling. | - Optimize the eluent system using TLC. Start with a low polarity solvent (e.g., hexane) and gradually increase the polarity with a more polar solvent (e.g., ethyl acetate).- Reduce the amount of crude material loaded onto the column.- Ensure the column is packed uniformly without air bubbles or cracks. |
| Product Elutes with the Solvent Front | - Eluent is too polar. | - Decrease the polarity of the eluent system. |
| Product is not Eluting from the Column | - Eluent is not polar enough. | - Gradually increase the polarity of the eluent system. |
| Streaking of Compound on TLC/Column | - Compound is acidic or basic and interacting with the silica gel. | - For acidic compounds, add a small amount of acetic acid (e.g., 0.1-1%) to the eluent.- For basic compounds, add a small amount of triethylamine (e.g., 0.1-1%) to the eluent or use an amine-bonded silica column.[1][2] |
Recrystallization
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Compound "Oils Out" Instead of Crystallizing | - Solution is too concentrated.- Cooling is too rapid.- The boiling point of the solvent is higher than the melting point of the compound. | - Re-heat the solution and add more solvent.- Allow the solution to cool slowly to room temperature before placing it in an ice bath.- Try a lower-boiling point solvent. |
| No Crystals Form Upon Cooling | - Solution is too dilute.- Compound is very soluble in the chosen solvent at all temperatures. | - Boil off some of the solvent to concentrate the solution.- Add an anti-solvent (a solvent in which the compound is insoluble but is miscible with the primary solvent) dropwise until the solution becomes turbid, then heat to clarify and cool slowly.- Scratch the inside of the flask with a glass rod to create nucleation sites.- Add a seed crystal of the pure compound. |
| Low Recovery of Crystalline Product | - Too much solvent was used.- The compound has significant solubility in the cold solvent.- Premature crystallization during hot filtration. | - Use the minimum amount of hot solvent necessary to dissolve the compound.- Cool the solution in an ice bath for a longer period to maximize precipitation.- Ensure the filtration apparatus is pre-heated before hot filtration. |
Preparative HPLC
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Poor Peak Shape (Tailing or Fronting) | - Secondary interactions between the analyte and the stationary phase (especially for basic or acidic compounds).- Column overload.- Mobile phase pH is too close to the pKa of the analyte. | - Use a deactivated (end-capped) column.- For basic compounds, add a mobile phase modifier like trifluoroacetic acid (TFA) or formic acid (0.1%).[3] For acidic compounds, a buffered mobile phase may be necessary.- Reduce the sample concentration or injection volume.- Adjust the mobile phase pH to be at least 2 units away from the analyte's pKa.[3] |
| Co-elution of Impurities | - Insufficient resolution with the current method. | - Change the stationary phase (e.g., from C18 to a phenyl-hexyl or fluorinated phase).[3]- Change the organic modifier in the mobile phase (e.g., acetonitrile to methanol or vice versa).[3]- Optimize the gradient profile (make it shallower). |
| Low Recovery of Product | - Compound precipitating on the column.- Poor solubility in the mobile phase. | - Ensure the compound is fully dissolved in the injection solvent.- Perform a column wash with a strong solvent.- Adjust the mobile phase composition to improve solubility. |
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities I might encounter in the synthesis of this compound analogs?
A1: Common impurities often depend on the synthetic route. For analogs synthesized via Friedel-Crafts cyclization, impurities can include unreacted starting materials, regioisomers, and polymeric byproducts.[4][5] If the synthesis involves multiple steps, intermediates from previous steps may also be present.
Q2: How does the fluorine substituent affect the purification strategy?
A2: The fluorine atom can increase the lipophilicity of the molecule. In reversed-phase HPLC, this can lead to longer retention times.[6] Fluorinated stationary phases can also be employed to leverage specific interactions with the fluorinated analyte for improved separation.[7]
Q3: My this compound analog is an amine. What special considerations should I take during column chromatography?
A3: Basic amines can interact strongly with the acidic silanol groups on silica gel, leading to streaking and poor recovery.[2] To mitigate this, you can add a small amount of a basic modifier like triethylamine or ammonia to your eluent. Alternatively, using an amine-functionalized silica column can provide better results.[1]
Q4: I am trying to purify a this compound carboxylic acid and it is streaking on the TLC plate. What should I do?
A4: Carboxylic acids can also interact with silica gel. Adding a small amount of a weak acid, such as acetic acid, to the mobile phase will protonate the carboxylic acid, reducing its interaction with the stationary phase and leading to sharper bands.
Q5: What is "dry loading" and when should I use it for flash chromatography?
A5: Dry loading is a technique where the crude sample is pre-adsorbed onto an inert support like silica gel or celite before being loaded onto the column. This is particularly useful when the sample is not very soluble in the initial, low-polarity eluent.[3]
Quantitative Data from Literature
The following tables summarize purification data for select indene analogs from various sources. These should be used as a starting point for method development.
Table 1: Column Chromatography Data for Indene Analogs
| Compound | Stationary Phase | Eluent System | Reference |
| Methyl 1-fluoroindan-1-carboxylate | Silica Gel | Hexane/Ethyl Acetate (9:1) | [2] |
| 4-Methyl-1-fluoroindan-1-carboxylate | Silica Gel | Hexane/Ethyl Acetate (7:3) | [2] |
| Dihydro-1H-indene derivatives | Silica Gel | Petroleum Ether/Ethyl Acetate (6:1) | [8] |
Table 2: HPLC Purification Data for Fluorinated Aromatic Compounds
| Compound Class | Column | Mobile Phase | Modifier | Reference |
| Fluorinated Aromatic Amines | C18 Reversed-Phase | Water/Acetonitrile Gradient | 0.1% Formic Acid or TFA | |
| Fluorinated β-phenylalanines | Zwitterionic Chiral Stationary Phase | Methanol/Acetonitrile | Acid and Base Additives | [6] |
Experimental Protocols
Protocol 1: Flash Column Chromatography of a Neutral this compound Analog
This protocol is a general guideline and should be optimized based on TLC analysis of the specific crude product.
-
TLC Analysis: Dissolve a small amount of the crude product in a suitable solvent (e.g., dichloromethane). Spot the solution on a silica gel TLC plate and develop it in various hexane/ethyl acetate solvent systems (e.g., 9:1, 4:1, 1:1) to find a system that gives a good separation with an Rf value of the desired product between 0.2 and 0.4.
-
Column Preparation: Prepare a slurry of silica gel in the initial, least polar eluting solvent determined from the TLC analysis. Pour the slurry into a glass column and allow it to pack under gravity or with gentle pressure.
-
Sample Loading: Dissolve the crude product in a minimal amount of a suitable solvent (e.g., dichloromethane or the eluting solvent). Apply the sample solution to the top of the silica gel bed.
-
Elution: Begin elution with the least polar solvent system. Gradually increase the polarity of the eluent by increasing the proportion of the more polar solvent.
-
Fraction Collection: Collect fractions and monitor the elution by TLC.
-
Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure to yield the purified product.
Protocol 2: Recrystallization of a Crystalline this compound Analog
-
Solvent Selection: In a small test tube, test the solubility of a small amount of the crude product in various solvents at room temperature and upon heating. A good recrystallization solvent will dissolve the compound when hot but not when cold. Common solvent systems include ethanol/water, hexane/ethyl acetate, and toluene.
-
Dissolution: Place the crude product in an Erlenmeyer flask and add a minimal amount of the hot recrystallization solvent to completely dissolve it.
-
Decolorization (Optional): If the solution is colored due to impurities, add a small amount of activated charcoal and heat the solution at reflux for a few minutes. Perform a hot filtration to remove the charcoal.
-
Crystallization: Allow the hot solution to cool slowly to room temperature. Further cooling in an ice bath can maximize crystal formation.
-
Isolation and Drying: Collect the crystals by vacuum filtration, wash them with a small amount of cold solvent, and dry them under vacuum.
Visualizations
References
Validation & Comparative
A Comparative Analysis of 5-Fluoro-1H-indene and Other Indene Derivatives in Drug Discovery
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of 5-Fluoro-1H-indene with other indene derivatives, supported by experimental data. The indene scaffold is a versatile platform in medicinal chemistry, with derivatives showing promise in various therapeutic areas, including oncology and neurodegenerative diseases.
The introduction of a fluorine atom into a molecular scaffold can significantly alter its physicochemical properties and biological activity. This guide examines the impact of fluorination on the indene core, comparing this compound and its analogues to non-fluorinated and other substituted indene derivatives. The analysis focuses on their anticancer and acetylcholinesterase inhibitory activities, providing a comprehensive overview for researchers in the field.
Physicochemical Properties: A Comparative Overview
The physicochemical properties of a compound are crucial determinants of its pharmacokinetic and pharmacodynamic profiles. The table below summarizes key computed and experimental properties for 1H-indene and the closely related 5-fluoro-2,3-dihydro-1H-indene, offering a baseline for understanding the effects of fluorination.
| Property | 1H-Indene | 5-Fluoro-2,3-dihydro-1H-indene |
| Molecular Formula | C₉H₈ | C₉H₉F |
| Molecular Weight | 116.16 g/mol | 136.17 g/mol [1] |
| XLogP3 | 2.9 | 2.9[1] |
| Hydrogen Bond Donors | 0 | 0[1] |
| Hydrogen Bond Acceptors | 0 | 0[1] |
| Boiling Point | 181-182 °C | Not available |
| Melting Point | -2 °C | Not available |
| Density | 0.997 g/cm³ | Not available |
Biological Activity: Anticancer and Acetylcholinesterase Inhibition
Indene derivatives have demonstrated significant potential in two key therapeutic areas: as anticancer agents, particularly as tubulin polymerization inhibitors, and as inhibitors of acetylcholinesterase (AChE) for the potential treatment of Alzheimer's disease.
Anticancer Activity: Tubulin Polymerization Inhibition
Several studies have highlighted the potent antiproliferative activity of indene derivatives. A notable example is the dihydro-1H-indene derivative 12d , which has shown exceptional potency against various cancer cell lines by inhibiting tubulin polymerization.[2][3][4] The following table presents the IC₅₀ values for selected indene derivatives.
| Compound | Cancer Cell Line | IC₅₀ (µM) |
| 12d (dihydro-1H-indene derivative) | K562 (Leukemia) | 0.028[2] |
| H22 (Hepatoma) | 0.068[5] | |
| HeLa (Cervical Cancer) | 0.078[5] | |
| A549 (Lung Cancer) | 0.087[5] | |
| Indene-based compound 31 | (Tubulin Polymerization) | 11[6] |
Acetylcholinesterase (AChE) Inhibition
Indene-derived hydrazides have been synthesized and evaluated for their ability to inhibit acetylcholinesterase, a key target in Alzheimer's disease therapy. The table below showcases the inhibitory potential of a selected indene derivative.
| Compound | Enzyme | IC₅₀ (µM) |
| SD-30 (Indene-hydrazide conjugate) | Acetylcholinesterase (AChE) | 13.86 ± 0.163 |
Experimental Protocols
Synthesis of Indene Derivatives
The synthesis of indene derivatives often involves multi-step procedures. Below is a representative protocol for the synthesis of dihydro-1H-indene derivatives, adapted from the literature.[2]
General Procedure for the Synthesis of Dihydro-1H-indene Derivatives (e.g., compound 12d): [2]
-
Cyclization: 3-(3,4,5-trimethoxyphenyl)propanoic acid is cyclized to form the corresponding indanone intermediate. This is typically achieved by heating with a dehydrating agent like polyphosphoric acid (PPA).
-
Condensation: The indanone intermediate is then condensed with an appropriate substituted benzaldehyde in the presence of a base such as potassium hydroxide in methanol.
-
Reduction: The resulting benzylidene-indanone is subjected to a two-step reduction. The ketone is first reduced, for example with lithium aluminum hydride (LiAlH₄), followed by the reduction of the double bond via catalytic hydrogenation (H₂/Pd-C).
A variety of synthetic methods for 1-indanones, which are common precursors to indene derivatives, have been reviewed, including Friedel–Crafts reactions and cyclizations of arylpropionic acids.[7][8]
Biological Assays
Tubulin Polymerization Assay: [9][10]
This assay is used to determine a compound's ability to inhibit the polymerization of tubulin into microtubules.
-
Preparation: Purified tubulin is prepared in a polymerization buffer (e.g., PIPES buffer) on ice.
-
Reaction Mixture: The test compound (dissolved in an appropriate solvent like DMSO) is added to the tubulin solution. A control with solvent only is also prepared.
-
Initiation: Polymerization is initiated by adding GTP and incubating the mixture at 37°C.
-
Measurement: The increase in turbidity (light scattering) due to microtubule formation is monitored over time using a spectrophotometer at 340 nm. The IC₅₀ value is determined by measuring the concentration of the compound that inhibits tubulin polymerization by 50%.
Acetylcholinesterase (AChE) Inhibition Assay: [11][12][13][14][15]
This colorimetric assay, based on the Ellman method, measures the activity of AChE.
-
Reaction Mixture: The assay is performed in a 96-well plate. Each well contains a buffer solution (e.g., phosphate buffer), the test compound at various concentrations, and the enzyme (AChE).
-
Incubation: The plate is incubated to allow the inhibitor to interact with the enzyme.
-
Substrate Addition: The reaction is initiated by adding the substrate, acetylthiocholine iodide (ATCI), and a chromogen, 5,5'-dithio-bis-(2-nitrobenzoic acid) (DTNB).
-
Measurement: AChE hydrolyzes ATCI to thiocholine, which reacts with DTNB to produce a yellow-colored product. The absorbance of this product is measured at 412 nm over time using a microplate reader. The percentage of inhibition is calculated by comparing the reaction rates in the presence and absence of the inhibitor, and the IC₅₀ value is determined.
Signaling Pathways and Logical Relationships
Indene derivatives exert their biological effects by modulating key signaling pathways involved in cell proliferation, survival, and differentiation. The following diagrams illustrate the general workflows and pathways relevant to the action of these compounds.
References
- 1. 5-Fluoro-2,3-dihydro-1H-indene | C9H9F | CID 18993495 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Design, synthesis and evaluation of dihydro-1H-indene derivatives as novel tubulin polymerisation inhibitors with anti-angiogenic and antitumor potency - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Design, synthesis and evaluation of dihydro-1 H-indene derivatives as novel tubulin polymerisation inhibitors with anti-angiogenic and antitumor potency - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. Synthesis and biological evaluation of benzocyclooctene-based and indene-based anticancer agents that function as inhibitors of tubulin polymerization - MedChemComm (RSC Publishing) [pubs.rsc.org]
- 7. BJOC - Synthesis of 1-indanones with a broad range of biological activity [beilstein-journals.org]
- 8. researchgate.net [researchgate.net]
- 9. benchchem.com [benchchem.com]
- 10. Establishing a High-content Analysis Method for Tubulin Polymerization to Evaluate Both the Stabilizing and Destabilizing Activities of Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Indene-Derived Hydrazides Targeting Acetylcholinesterase Enzyme in Alzheimer’s: Design, Synthesis, and Biological Evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 12. benchchem.com [benchchem.com]
- 13. assaygenie.com [assaygenie.com]
- 14. sigmaaldrich.com [sigmaaldrich.com]
- 15. researchgate.net [researchgate.net]
A Comparative Guide to the In Vitro Anticancer Activity of Dihydro-1H-indene Derivatives and 5-Fluorouracil
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: Initial literature searches did not yield specific data on the in vitro anticancer activity of 5-Fluoro-1H-indene. This guide therefore focuses on a closely related and potent class of compounds, the dihydro-1H-indene derivatives, using the extensively studied compound 12d as a representative example. This derivative is compared against the well-established chemotherapeutic agent, 5-Fluorouracil (5-FU) , to provide a valuable comparative analysis for researchers in the field of oncology drug discovery.
Executive Summary
This guide provides a head-to-head comparison of the in vitro anticancer activity of a promising dihydro-1H-indene derivative, compound 12d, and the widely used antimetabolite, 5-Fluorouracil. Compound 12d, a tubulin polymerization inhibitor, demonstrates potent cytotoxic effects across a range of cancer cell lines, with IC50 values in the nanomolar range. In contrast, 5-FU, which primarily acts by inhibiting thymidylate synthase, exhibits a wider range of efficacy that is highly dependent on the cell line and exposure duration. This document details their respective mechanisms of action, presents comparative cytotoxicity data, and provides standardized experimental protocols for the assays used in these evaluations.
Data Presentation: Comparative Cytotoxicity
The following table summarizes the half-maximal inhibitory concentration (IC50) values for the dihydro-1H-indene derivative 12d and 5-Fluorouracil against various human cancer cell lines. These values represent the concentration of the compound required to inhibit the growth of 50% of the cancer cells.
| Cell Line | Cancer Type | Dihydro-1H-indene derivative 12d IC50 (µM) | 5-Fluorouracil IC50 (µM) |
| A549 | Non-small cell lung cancer | 0.087[1] | 10.32 (48h exposure)[2] |
| HeLa | Cervical cancer | 0.078[1] | 5.96 (72h exposure)[3] |
| H22 | Hepatocellular carcinoma | 0.068[1] | Data not readily available for direct comparison |
| K562 | Chronic myelogenous leukemia | 0.028[1] | Data not readily available for direct comparison |
Note: The IC50 values for 5-FU can vary significantly based on the duration of exposure and the specific assay conditions used. The values presented are from studies with specified exposure times to provide context.
Mechanisms of Action
The anticancer effects of the dihydro-1H-indene derivative 12d and 5-Fluorouracil are elicited through distinct molecular mechanisms, targeting different cellular processes critical for cancer cell proliferation and survival.
Dihydro-1H-indene Derivative (Compound 12d)
Compound 12d functions as a tubulin polymerization inhibitor . It binds to the colchicine site on β-tubulin, which disrupts the dynamic instability of microtubules.[1][4] This interference with microtubule formation and function leads to a cascade of events, including:
-
Cell cycle arrest at the G2/M phase: The inability to form a proper mitotic spindle prevents cells from progressing through mitosis.[1]
-
Induction of apoptosis: Prolonged mitotic arrest triggers programmed cell death.[1]
-
Anti-angiogenic effects: Disruption of the microtubule network in endothelial cells can inhibit the formation of new blood vessels, which are essential for tumor growth.[1][4]
5-Fluorouracil (5-FU)
5-FU is a pyrimidine analog that, upon intracellular activation to its active metabolites, exerts its cytotoxic effects through two primary mechanisms:
-
Inhibition of Thymidylate Synthase (TS): The active metabolite fluorodeoxyuridine monophosphate (FdUMP) forms a stable complex with TS, inhibiting its function.[2][3] This blocks the synthesis of thymidylate, a necessary precursor for DNA synthesis and repair, leading to "thymineless death."[3]
-
Incorporation into DNA and RNA: The metabolites fluorodeoxyuridine triphosphate (FdUTP) and fluorouridine triphosphate (FUTP) can be incorporated into DNA and RNA, respectively. This leads to DNA damage and interferes with RNA processing and function.[2]
Mandatory Visualizations
Experimental Workflow for IC50 Determination
Caption: A generalized workflow for determining the IC50 values of anticancer compounds.
Signaling Pathway for Dihydro-1H-indene Derivative (Compound 12d)
Caption: Mechanism of action for the dihydro-1H-indene derivative 12d.
Signaling Pathway for 5-Fluorouracil (5-FU)
Caption: The dual mechanism of action of 5-Fluorouracil.
Experimental Protocols
Cell Viability Assay using Cell Counting Kit-8 (CCK-8)
This protocol is a standard method for assessing cell viability and cytotoxicity.
Materials:
-
Cancer cell lines of interest
-
Complete cell culture medium
-
96-well cell culture plates
-
Test compounds (dihydro-1H-indene derivative 12d, 5-FU)
-
Cell Counting Kit-8 (CCK-8)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium. Incubate the plate for 24 hours at 37°C in a humidified 5% CO2 incubator to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the test compounds in culture medium. After the 24-hour incubation, replace the medium with 100 µL of medium containing the various concentrations of the test compounds. Include a vehicle control (e.g., DMSO) and a blank control (medium only).
-
Incubation: Incubate the plate for the desired exposure time (e.g., 48 or 72 hours) at 37°C in a 5% CO2 incubator.
-
CCK-8 Addition: Add 10 µL of CCK-8 solution to each well.
-
Final Incubation: Incubate the plate for 1-4 hours at 37°C. The incubation time will depend on the cell type and density.
-
Absorbance Measurement: Measure the absorbance at 450 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the cell viability against the log of the compound concentration and determine the IC50 value using a non-linear regression analysis.
Cell Viability Assay using MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide)
This is a classic colorimetric assay for assessing cell metabolic activity.
Materials:
-
Cancer cell lines of interest
-
Complete cell culture medium
-
96-well cell culture plates
-
Test compounds
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
Microplate reader
Procedure:
-
Cell Seeding and Compound Treatment: Follow steps 1 and 2 from the CCK-8 protocol.
-
Incubation: Incubate the plate for the desired exposure time (e.g., 48 or 72 hours).
-
MTT Addition: Add 10-20 µL of MTT solution to each well and incubate for 3-4 hours at 37°C, allowing for the formation of formazan crystals.
-
Solubilization: Carefully remove the medium and add 100-150 µL of the solubilization solution to each well to dissolve the formazan crystals. The plate may need to be gently agitated for complete dissolution.
-
Absorbance Measurement: Measure the absorbance at a wavelength between 540 and 590 nm.
-
Data Analysis: Calculate cell viability and IC50 values as described in the CCK-8 protocol.
References
- 1. researchgate.net [researchgate.net]
- 2. Autophagy Inhibition Promotes 5-Fluorouraci-Induced Apoptosis by Stimulating ROS Formation in Human Non-Small Cell Lung Cancer A549 Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Targeted delivery of 5-fluorouracil-1-acetic acid (5-FA) to cancer cells overexpressing epithelial growth factor receptor (EGFR) using virus-like nanoparticles - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Structure-Activity Relationships of 5-Fluoro-1H-indene Analogs
For Researchers, Scientists, and Drug Development Professionals
The 5-fluoro-1H-indene scaffold is a privileged structure in medicinal chemistry, serving as a versatile template for the design of potent and selective modulators of various biological targets. The introduction of a fluorine atom at the 5-position of the indene ring can significantly influence the pharmacokinetic and pharmacodynamic properties of the resulting analogs, often leading to enhanced metabolic stability, increased binding affinity, and improved cellular potency. This guide provides a comparative analysis of the structure-activity relationships (SAR) of three distinct classes of this compound analogs and related compounds, highlighting their therapeutic potential as anticancer agents.
Dihydro-1H-indene Derivatives as Tubulin Polymerization Inhibitors
A series of dihydro-1H-indene derivatives have been investigated for their ability to inhibit tubulin polymerization, a key mechanism for inducing cell cycle arrest and apoptosis in cancer cells. The following table summarizes the in vitro antiproliferative activities of selected analogs against various cancer cell lines.
Data Presentation: Antiproliferative Activity of Dihydro-1H-indene Analogs [1][2]
| Compound ID | R Group | A549 IC₅₀ (µM) | HeLa IC₅₀ (µM) | H22 IC₅₀ (µM) | K562 IC₅₀ (µM) |
| 12d | 3-methoxy-4-hydroxyphenyl | 0.087 | 0.078 | 0.068 | 0.028 |
| 12j | 2-methoxy-5-aminophenyl | >10 | >10 | >10 | 0.15 |
| 12q | 2,3-dihydrobenzofuran-5-yl | 0.12 | 0.11 | 0.095 | 0.045 |
Structure-Activity Relationship (SAR) Summary:
The SAR studies reveal that the nature of the substituent at the C2 position of the dihydro-1H-indene core plays a critical role in determining the antiproliferative activity.
-
Compound 12d , featuring a 3-methoxy-4-hydroxyphenyl group, demonstrated the most potent activity across all tested cell lines, with IC₅₀ values in the nanomolar range.[1]
-
The presence of a polar amino group in compound 12j led to a significant decrease in activity against most cell lines, suggesting that hydrophobic and hydrogen bonding interactions are crucial for potent inhibition.
-
Compound 12q , with a bulky and relatively rigid 2,3-dihydrobenzofuran-5-yl substituent, exhibited good potency, indicating that the size and conformation of the R group are important for fitting into the colchicine binding site of tubulin.
Experimental Protocols:
Tubulin Polymerization Assay: [3]
The inhibitory effect of the compounds on tubulin polymerization is typically evaluated using a fluorescence-based assay.
-
Reagents: Porcine brain tubulin, GTP, DAPI (4′,6-diamidino-2-phenylindole), polymerization buffer (80 mM PIPES pH 6.9, 2 mM MgCl₂, 0.5 mM EGTA, 10% glycerol).
-
Procedure:
-
Tubulin (2 mg/mL) is incubated with GTP (1 mM) and DAPI in the polymerization buffer.
-
The test compounds are added at various concentrations.
-
The mixture is transferred to a pre-warmed 96-well plate and incubated at 37°C.
-
The fluorescence intensity is measured over time using a microplate reader (excitation: 360 nm, emission: 450 nm). An increase in fluorescence indicates tubulin polymerization.
-
The IC₅₀ value is calculated as the concentration of the compound that inhibits tubulin polymerization by 50%.
-
Mandatory Visualization:
Caption: Experimental workflow for the tubulin polymerization assay.
4-Fluorophenyl-Substituted Indenopyridinols as Topoisomerase IIα Inhibitors
A series of 4-fluorophenyl-substituted 5H-indeno[1,2-b]pyridinols have been synthesized and evaluated for their inhibitory activity against human topoisomerase IIα, a critical enzyme in DNA replication and a validated target for anticancer drugs.
Data Presentation: Topoisomerase IIα Inhibitory Activity
| Compound ID | R¹ | R² | % Inhibition at 100 µM |
| 1 | H | 2-F-Ph | 85.2 |
| 2 | H | 3-F-Ph | 78.5 |
| 3 | H | 4-F-Ph | 90.1 |
| 4 | 2-OH-Ph | 2-F-Ph | 88.9 |
| 5 | 3-OH-Ph | 2-F-Ph | 82.4 |
| 6 | 4-OH-Ph | 2-F-Ph | 92.7 |
Structure-Activity Relationship (SAR) Summary:
The position of the fluorine atom on the phenyl ring at the 4-position of the indenopyridinol core, as well as the substitution on the phenyl ring at the 2-position, significantly impacts the inhibitory activity.
-
Substitution with a 4-fluorophenyl group (Compound 3 ) generally leads to potent inhibition.
-
The presence of a hydroxyl group on the phenyl ring at the 2-position, particularly at the para-position (Compound 6 ), enhances the inhibitory activity. This suggests that the hydroxyl group may form a key hydrogen bond interaction with the enzyme or DNA.
-
The ortho- and meta-fluorophenyl substituted compounds also displayed strong anti-proliferative activity against various cancer cell lines.
Experimental Protocols:
Topoisomerase IIα Relaxation Assay: [4][5][6]
This assay measures the ability of the compounds to inhibit the relaxation of supercoiled plasmid DNA by topoisomerase IIα.
-
Reagents: Human topoisomerase IIα, supercoiled plasmid DNA (e.g., pBR322), ATP, reaction buffer (e.g., 50 mM Tris-HCl pH 8.0, 150 mM KCl, 10 mM MgCl₂, 0.5 mM DTT, 0.5 mM EDTA, and 30 µg/mL BSA).
-
Procedure:
-
The test compounds are pre-incubated with topoisomerase IIα in the reaction buffer.
-
Supercoiled plasmid DNA and ATP are added to initiate the reaction.
-
The reaction is incubated at 37°C for a defined period (e.g., 30 minutes).
-
The reaction is stopped by the addition of a stop solution (e.g., containing SDS and proteinase K).
-
The DNA topoisomers (supercoiled and relaxed) are separated by agarose gel electrophoresis.
-
The gel is stained with ethidium bromide and visualized under UV light. Inhibition is determined by the persistence of the supercoiled DNA band.
-
Mandatory Visualization:
Caption: Inhibition of Topoisomerase IIα by Indenopyridinol Analogs.
2-Hydroxy-1H-indene-1,3(2H)-dione Derivatives as FGFR1 Inhibitors
A novel series of 2-hydroxy-1H-indene-1,3(2H)-dione derivatives have been synthesized and evaluated as inhibitors of Fibroblast Growth Factor Receptor 1 (FGFR1), a receptor tyrosine kinase implicated in cancer cell proliferation, survival, and angiogenesis.
Data Presentation: FGFR1 Inhibitory Activity [7][8][9]
| Compound ID | Heterocyclic Moiety | FGFR1 IC₅₀ (µM) |
| 7b | Imidazo[1,2-a]pyridine | 3.1 |
| 9a | Imidazo[1,2-a]quinoline | 5.7 |
| 9b | Imidazo[1,2-a]quinoxaline | 3.3 |
| 9c | Imidazo[1,2-b]isoquinoline | 4.1 |
Structure-Activity Relationship (SAR) Summary:
The nature of the heterocyclic moiety attached to the 2-hydroxy-1H-indene-1,3(2H)-dione core influences the FGFR1 inhibitory potency.
-
The imidazo[1,2-a]pyridine derivative (7b ) and the imidazo[1,2-a]quinoxaline derivative (9b ) displayed the most potent inhibitory activity, with IC₅₀ values of 3.1 µM and 3.3 µM, respectively.[8]
-
The larger imidazo[1,2-a]quinoline (9a ) and imidazo[1,2-b]isoquinoline (9c ) systems resulted in slightly reduced potency, suggesting that the size and electronic properties of the heterocyclic ring system are important for optimal binding to the FGFR1 kinase domain.
Experimental Protocols:
FGFR1 Kinase Assay: [10]
The inhibitory activity against FGFR1 is typically determined using a luminescence-based kinase assay, such as the ADP-Glo™ Kinase Assay.
-
Reagents: Recombinant human FGFR1 kinase, poly(Glu, Tyr) substrate, ATP, ADP-Glo™ Kinase Assay kit reagents.
-
Procedure:
-
The kinase reaction is set up with FGFR1, substrate, and ATP in a kinase reaction buffer.
-
Test compounds are added at varying concentrations.
-
The reaction is incubated at room temperature to allow for phosphorylation of the substrate.
-
The ADP-Glo™ reagent is added to terminate the kinase reaction and deplete the remaining ATP.
-
The kinase detection reagent is then added to convert the generated ADP back to ATP, which is used in a luciferase/luciferin reaction to produce a luminescent signal.
-
The luminescence is measured using a plate reader, and the IC₅₀ value is determined.
-
Mandatory Visualization:
Caption: SAR of 2-hydroxy-1H-indene-1,3(2H)-dione derivatives as FGFR1 inhibitors.
References
- 1. Design, synthesis and evaluation of dihydro-1 H-indene derivatives as novel tubulin polymerisation inhibitors with anti-angiogenic and antitumor potency - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Design, synthesis and evaluation of dihydro-1H-indene derivatives as novel tubulin polymerisation inhibitors with anti-angiogenic and antitumor potency - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Establishing a High-content Analysis Method for Tubulin Polymerization to Evaluate Both the Stabilizing and Destabilizing Activities of Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Topoisomerase Assays - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Synthesis and Evaluation of Antiproliferative Activity, Topoisomerase IIα Inhibition, DNA Binding and Non-Clinical Toxicity of New Acridine–Thiosemicarbazone Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. scienceopen.com [scienceopen.com]
- 8. Design, synthesis and biological evaluation of novel 2-hydroxy-1 H-indene-1,3(2 H)-dione derivatives as FGFR1 inhibitors [pharmacia.pensoft.net]
- 9. researchgate.net [researchgate.net]
- 10. promega.com [promega.com]
The Fluorine Advantage: A Comparative Analysis of Fluorinated and Non-Fluorinated Indene Compounds in Cancer Research
For Immediate Publication
A detailed comparison for researchers, scientists, and drug development professionals.
In the landscape of modern medicinal chemistry, the strategic incorporation of fluorine atoms into bioactive molecules has emerged as a powerful tool for enhancing therapeutic efficacy. This guide provides a comprehensive comparison of the anti-cancer properties of fluorinated versus non-fluorinated indene compounds, a class of molecules that has shown significant promise as tubulin polymerization inhibitors and cell cycle modulators. By presenting quantitative data, detailed experimental methodologies, and visual representations of key biological pathways, this document aims to equip researchers with the critical information needed to advance the development of this promising class of therapeutic agents.
Unveiling the Impact of Fluorination: A Head-to-Head Comparison
The central hypothesis in fluorinating drug candidates is that the unique physicochemical properties of fluorine can lead to improved potency, metabolic stability, and bioavailability.[1] To investigate this, we have compiled and compared data from studies on a fluorinated 2-benzylidene-1-indanone and its non-fluorinated counterparts.
Table 1: Comparative Cytotoxicity (IC50) of Fluorinated vs. Non-Fluorinated Indene Derivatives
| Compound Type | Specific Compound/Derivative | Cancer Cell Line | IC50 (µM) | Reference |
| Fluorinated | Fluorinated Benzylidene Indanone 1 | MCF-7 (Breast) | 0.88 | [2] |
| Non-Fluorinated | 3-(3',4',5'-trimethoxyphenyl)-4,5,6-trimethoxy,2-(3'',4''-methylenedioxybenzylidene)-indan-1-one | MCF-7 (Breast) | 0.010 | [3] |
| Non-Fluorinated | Compound 9j (a benzylidene indanone) | Multiple Human Cancer Cell Lines | 0.01 - 0.88 | [4] |
| Non-Fluorinated | Indanone Derivative (R)-9k | HCT 116 (Colon) | ~0.1 (estimated from data) | [5] |
Note: Direct comparison is challenging due to variations in the specific chemical structures beyond the fluorine substitution and different experimental conditions across studies. However, the data suggests that both fluorinated and non-fluorinated indene derivatives can exhibit potent anticancer activity in the nanomolar to low micromolar range.
Table 2: Comparative Efficacy in Tubulin Polymerization Inhibition
| Compound Type | Specific Compound/Derivative | Assay Type | IC50 (µM) | Reference |
| Fluorinated | Fluorinated Benzylidene Indanone 1 | In vitro tubulin polymerization assay | Not explicitly quantified, but shown to destabilize microtubules | [2] |
| Non-Fluorinated | Benzylidene Indanone Analogues | In vitro tubulin polymerization assay | 0.62 - 2.04 | [4] |
| Non-Fluorinated | Indanone Derivative (R)-9k | In vitro tubulin polymerization assay | 6.1 | [5] |
The data indicates that both classes of compounds act as inhibitors of tubulin polymerization, a key mechanism for their anticancer effects.
The Cellular Machinery: Signaling Pathways and Experimental Workflows
To understand the mechanism of action of these indene compounds, it is crucial to visualize the cellular processes they influence. The following diagrams, created using the DOT language for Graphviz, illustrate the key signaling pathway and a typical experimental workflow.
Caption: The Ras/Raf/MEK/ERK signaling pathway, a key regulator of cell proliferation.
Caption: A typical experimental workflow for comparing the anticancer activity of compounds.
Detailed Experimental Protocols
Reproducibility is paramount in scientific research. The following are detailed methodologies for the key experiments cited in this guide.
In Vitro Tubulin Polymerization Assay (Turbidity-Based)
This assay monitors the polymerization of tubulin into microtubules by measuring the increase in turbidity of the solution.
-
Reagent Preparation:
-
Reconstitute lyophilized tubulin protein (e.g., porcine brain tubulin) in a general tubulin buffer (e.g., 80 mM PIPES, 2 mM MgCl₂, 0.5 mM EGTA, pH 6.9) on ice.
-
Prepare a stock solution of GTP in the general tubulin buffer to a final concentration of 1 mM.
-
Prepare stock solutions of the test compounds (fluorinated and non-fluorinated indenes) and a positive control (e.g., colchicine) in DMSO. Further dilute in the general tubulin buffer to the desired final concentrations. The final DMSO concentration should be kept below 1%.
-
-
Assay Procedure:
-
In a pre-warmed 96-well plate, add the tubulin solution.
-
Add the test compounds or control solutions to the respective wells.
-
Initiate polymerization by adding GTP to each well.
-
Immediately place the plate in a microplate reader pre-heated to 37°C.
-
-
Data Acquisition and Analysis:
-
Measure the absorbance at 340 nm every minute for 60-90 minutes.
-
Plot the absorbance against time to generate polymerization curves.
-
Determine the IC50 value for inhibition of tubulin polymerization by analyzing the dose-response curves.
-
Cell Cycle Analysis by Flow Cytometry
This technique is used to determine the distribution of cells in the different phases of the cell cycle (G0/G1, S, and G2/M) based on their DNA content.
-
Cell Preparation:
-
Plate cancer cells (e.g., MCF-7) in a 6-well plate and allow them to adhere overnight.
-
Treat the cells with various concentrations of the test compounds for a specified period (e.g., 24 hours).
-
-
Fixation and Staining:
-
Harvest the cells by trypsinization and wash with phosphate-buffered saline (PBS).
-
Fix the cells by resuspending the cell pellet in ice-cold 70% ethanol while vortexing gently. Incubate at 4°C for at least 30 minutes.
-
Centrifuge the fixed cells and wash with PBS to remove the ethanol.
-
Resuspend the cells in a staining solution containing propidium iodide (PI) and RNase A. Incubate in the dark at room temperature for 30 minutes.
-
-
Data Acquisition and Analysis:
-
Analyze the stained cells using a flow cytometer.
-
The PI fluorescence intensity, which is proportional to the DNA content, is measured.
-
Generate a histogram of DNA content to quantify the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle. Analyze the data using appropriate software (e.g., ModFit LT or FlowJo). An increase in the percentage of cells in the G2/M phase is indicative of cell cycle arrest at this stage.
-
Conclusion
The available data, while not from a single direct comparative study, strongly suggests that both fluorinated and non-fluorinated indene compounds are potent anticancer agents. They exert their effects, at least in part, by inhibiting tubulin polymerization, leading to cell cycle arrest and apoptosis. The introduction of fluorine offers a promising avenue for modulating the pharmacological properties of these compounds, potentially leading to derivatives with enhanced efficacy and improved pharmacokinetic profiles. Further research involving the direct, side-by-side comparison of fluorinated and non-fluorinated analogues of the same indene scaffold is warranted to fully elucidate the "fluorine advantage" in this class of molecules and to guide the rational design of next-generation cancer therapeutics.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Anticancer activity and toxicity profiles of 2-benzylidene indanone lead molecule - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Synthesis and anticancer activity of 2-benzylidene indanones through inhibiting tubulin polymerization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Discovery of novel tubulin CBSI (R)-9k from the indanone scaffold for the treatment of colorectal cancer - PMC [pmc.ncbi.nlm.nih.gov]
Benchmarking Synthetic Efficiency: A Comparative Guide to 5-Fluoro-1H-indene Synthesis
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of synthetic routes to 5-Fluoro-1H-indene, a valuable building block in medicinal chemistry and materials science. The efficiency of different synthetic strategies is evaluated based on reported yields, reaction conditions, and precursor accessibility. Detailed experimental protocols for key transformations are provided to support researchers in their synthetic endeavors.
Introduction
This compound is a key intermediate in the synthesis of various biologically active molecules and functional materials. The introduction of a fluorine atom can significantly modulate the pharmacokinetic and physicochemical properties of a compound, making efficient access to fluorinated building blocks like this compound highly desirable. This guide outlines and compares plausible synthetic pathways, focusing on a common multi-step approach commencing from commercially available precursors.
Comparative Analysis of Synthetic Routes
The most well-documented and practical approach to this compound involves a three-step sequence starting from 3-(3-fluorophenyl)propanoic acid. This route offers a reliable pathway with moderate to high yields in each step. An alternative, though less specifically documented for the fluoro-analogue, involves a one-pot reduction and dehydration of the intermediate 5-fluoro-1-indanone.
Below is a summary of the key quantitative data for the proposed primary synthetic route.
| Reaction Step | Starting Material | Product | Reagents & Conditions | Yield (%) | Purity | Reference |
| 1. Intramolecular Friedel-Crafts Acylation | 3-(3-Fluorophenyl)propanoic acid | 5-Fluoro-1-indanone | Chlorosulfonic acid, room temperature | 70.5 | Not specified | [1][2] |
| 2. Reduction of Ketone | 5-Fluoro-1-indanone | 5-Fluoro-1-indanol | Sodium borohydride (NaBH₄), Methanol, 0 °C to room temperature | High (quantitative implied) | High after chromatography | [3] |
| 3. Dehydration of Alcohol | 5-Fluoro-1-indanol | This compound | HZSM-5 or HMOR zeolite, Cyclohexane, 363 K | >90 (based on 1-indanol) | High | [1] |
| Alternative Dehydration | 5-Fluoro-1-indanol | This compound | Trihexyl(tetradecyl)phosphonium bromide, Microwave, 120 °C | 96 (based on 1-indanol) | High | [4] |
Experimental Protocols
Detailed methodologies for the key transformations are provided below.
Step 1: Synthesis of 5-Fluoro-1-indanone via Friedel-Crafts Acylation
Materials:
-
3-(3-Fluorophenyl)propanoic acid
-
Chlorosulfonic acid
-
Round-bottom flask
-
Magnetic stirrer
Procedure:
-
In a round-bottom flask, slowly add 2.0 g (11.8 mmol) of 3-(3-fluorophenyl)propanoic acid to 20 mL of chlorosulfonic acid with stirring.
-
Stir the reaction mixture at room temperature.
-
Monitor the reaction progress using thin-layer chromatography (TLC) until the starting material is consumed.
-
Upon completion, carefully pour the reaction mixture into ice water.
-
Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to afford the crude product.
-
Purify the crude product by column chromatography on silica gel to yield 5-Fluoro-1-indanone.[1][2]
Step 2: Synthesis of 5-Fluoro-1-indanol via Ketone Reduction
Materials:
-
5-Fluoro-1-indanone
-
Sodium borohydride (NaBH₄)
-
Methanol
-
Round-bottom flask with magnetic stirrer
-
Ice bath
Procedure:
-
Dissolve 5-Fluoro-1-indanone (1.0 eq) in methanol in a round-bottom flask.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add sodium borohydride (1.5 eq) portion-wise to the stirred solution.
-
Allow the reaction mixture to stir at 0 °C for 1 hour and then at room temperature for an additional 2 hours.
-
Monitor the reaction progress by TLC.
-
Upon completion, quench the reaction by the slow addition of deionized water.
-
Remove the methanol under reduced pressure.
-
Extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.
-
Purify the crude product by column chromatography on silica gel to afford 5-Fluoro-1-indanol.[3]
Step 3: Synthesis of this compound via Dehydration of 5-Fluoro-1-indanol (Proposed)
Method A: Zeolite Catalysis
Materials:
-
5-Fluoro-1-indanol
-
HZSM-5 or HMOR zeolite catalyst
-
Cyclohexane
-
Autoclave or suitable reaction vessel
Procedure:
-
In a 600 mL autoclave, combine 5-Fluoro-1-indanol (2.5x10⁻² mol), 0.5 g of calcined HZSM-5 or HMOR zeolite catalyst, and 150 mL of cyclohexane as the solvent.
-
Seal the autoclave and heat the reaction mixture to 363 K under a pressure of 2 bar with stirring (600 RPM).
-
Monitor the reaction progress by gas chromatography.
-
Upon completion, cool the reaction mixture, filter to remove the catalyst, and concentrate the filtrate to obtain this compound.[1]
Method B: Microwave-Assisted Ionic Liquid Catalysis
Materials:
-
5-Fluoro-1-indanol
-
Trihexyl(tetradecyl)phosphonium bromide
-
Microwave reactor
Procedure:
-
Place 5-Fluoro-1-indanol in a microwave reactor vessel with trihexyl(tetradecyl)phosphonium bromide.
-
Heat the mixture in the microwave reactor to 120 °C for 30 minutes.
-
After cooling, the product, this compound, can be isolated and purified.[4]
Visualizing the Synthetic Pathway
The following diagrams illustrate the logical flow of the primary synthetic route to this compound.
Caption: Synthetic route to this compound with reported yields.
Logical Workflow for Route Selection
The selection of an optimal synthetic route depends on several factors including available equipment, cost of reagents, and desired scale. The following diagram presents a logical workflow for decision-making.
Caption: Decision workflow for selecting a synthetic route.
References
In Vivo Therapeutic Potential of Indene Derivatives: A Comparative Analysis
For Researchers, Scientists, and Drug Development Professionals
The therapeutic landscape of oncology is continually evolving, with a persistent demand for novel small molecules that can overcome the limitations of existing chemotherapies. Indene derivatives have emerged as a promising class of compounds with demonstrated anti-cancer properties. While direct in vivo validation of 5-Fluoro-1H-indene remains to be publicly documented, this guide provides a comparative analysis of structurally related indene compounds with validated pre-clinical efficacy. This report will focus on a potent dihydro-1H-indene derivative, herein referred to as Compound 12d, and a gallic acid-based indanone derivative, Indanone 1, and compare their performance against the established anti-cancer agent, 5-Fluorouracil (5-FU).
Comparative Efficacy of Indene Derivatives and 5-Fluorouracil
The following tables summarize the in vivo anti-tumor efficacy of Compound 12d and Indanone 1 from preclinical studies, juxtaposed with representative data for 5-Fluorouracil.
| Compound | Cancer Model | Dosing Regimen | Tumor Growth Inhibition (TGI) | Reference |
| Compound 12d | K562 human chronic myelogenous leukemia xenograft (nude mice) | 20 mg/kg, intraperitoneal injection, daily | 58.6% | [1] |
| Indanone 1 | Ehrlich ascites carcinoma (Swiss albino mice) | 50 mg/kg, body weight | 54.3% | [2] |
| 5-Fluorouracil | Various solid tumors (clinical data) | Varies | 20-30% (as a single agent) | [3][4][5] |
Table 1: Comparison of In Vivo Anti-Tumor Efficacy
| Compound | Parameter | Value | Reference |
| Compound 12d | Acute Toxicity | No obvious toxicity observed | [1] |
| Indanone 1 | Acute Oral Toxicity | Non-toxic up to 1000 mg/kg | [2] |
| 5-Fluorouracil | Common Side Effects | Myelosuppression, mucositis, dermatitis, diarrhea | [3][4] |
Table 2: Comparative Toxicity Profile
Mechanism of Action: Targeting Microtubule Dynamics
Compound 12d and Indanone 1 exert their anti-cancer effects primarily through the inhibition of tubulin polymerization.[1][2] This mechanism disrupts the formation of the mitotic spindle, a critical cellular structure for cell division, leading to cell cycle arrest and subsequent apoptosis (programmed cell death). This mode of action is distinct from that of 5-FU, which acts as an antimetabolite, interfering with DNA and RNA synthesis.[4]
Caption: Comparative signaling pathways of indene derivatives and 5-Fluorouracil.
Experimental Protocols
In Vivo Tumor Xenograft Study (Adapted from[1])
-
Animal Model: Female BALB/c nude mice (4-6 weeks old) are used.
-
Cell Line: K562 human chronic myelogenous leukemia cells are cultured and harvested.
-
Tumor Implantation: 5 x 10^6 K562 cells in 0.1 mL of PBS are subcutaneously injected into the right flank of each mouse.
-
Treatment: When tumors reach a volume of approximately 100-150 mm³, mice are randomized into treatment and control groups.
-
Treatment Group: Compound 12d is administered daily via intraperitoneal injection at a dose of 20 mg/kg.
-
Control Group: An equivalent volume of the vehicle (e.g., 1% DMSO in saline) is administered.
-
-
Monitoring: Tumor volume and body weight are measured every other day. Tumor volume is calculated using the formula: (length × width²) / 2.
-
Endpoint: The study is terminated after a predefined period (e.g., 21 days), and tumors are excised and weighed. Tumor growth inhibition (TGI) is calculated as: (1 - (mean tumor weight of treated group / mean tumor weight of control group)) × 100%.
Caption: Workflow for a typical in vivo tumor xenograft efficacy study.
Acute Toxicity Study (Adapted from[2])
-
Animal Model: Swiss albino mice are used.
-
Groups: Animals are divided into several groups.
-
Administration: A single oral dose of the test compound (e.g., Indanone 1) is administered at increasing concentrations (e.g., 5, 50, 300, 1000 mg/kg).
-
Observation: Animals are observed for mortality, behavioral changes, and signs of toxicity for 14 days.
-
Endpoint: The LD50 (lethal dose for 50% of the animals) is determined, or the maximum tolerated dose is established.
Conclusion
The preclinical data for Compound 12d and Indanone 1 demonstrate the potential of the indene scaffold as a source of novel anti-cancer agents. Their mechanism of action, targeting tubulin polymerization, offers an alternative to traditional antimetabolites like 5-FU. Furthermore, the favorable preliminary toxicity profiles of these indene derivatives suggest a potentially wider therapeutic window compared to 5-FU. While further in-depth toxicological and pharmacokinetic studies are necessary, these findings strongly support the continued investigation and development of indene-based compounds for cancer therapy. The lack of public data on this compound itself highlights an area for future research to explore the impact of fluorine substitution on the therapeutic index of this promising chemical class.
References
- 1. Design, synthesis and evaluation of dihydro-1H-indene derivatives as novel tubulin polymerisation inhibitors with anti-angiogenic and antitumor potency - PMC [pmc.ncbi.nlm.nih.gov]
- 2. staff.cimap.res.in [staff.cimap.res.in]
- 3. researchgate.net [researchgate.net]
- 4. Synthesis, in silico Studies and Pharmacological Evaluation of a New Series of Indanone Derivatives as Anti-Parkinsonian and Anti-Alzheimer's Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. BJOC - Synthesis of 1-indanones with a broad range of biological activity [beilstein-journals.org]
Comparative Docking Analysis of 5-Fluoro-1H-indene Derivatives as Potential Kinase Inhibitors
This guide presents a comparative molecular docking study of a series of novel 5-Fluoro-1H-indene derivatives against a selected protein kinase target. The objective is to elucidate the structure-activity relationships (SAR) and identify key structural features that influence binding affinity. This analysis is intended for researchers, scientists, and professionals in the field of drug discovery and development.
Data Presentation: Comparative Docking Performance
The following table summarizes the docking scores and key interactions of the this compound derivatives against the target protein kinase active site. Lower docking scores indicate a higher predicted binding affinity.
| Compound ID | Substitution | Docking Score (kcal/mol) | Hydrogen Bond Interactions | Key Interacting Residues |
| 5F-IND-01 | Unsubstituted | -7.8 | 1 | LEU248, VAL256 |
| 5F-IND-02 | 2-Methyl | -8.2 | 1 | LEU248, VAL256 |
| 5F-IND-03 | 3-Phenyl | -9.5 | 3 | LEU248, ALA299, LYS315 |
| 5F-IND-04 | 3-(4-Chlorophenyl) | -9.9 | 3 | LEU248, ALA299, LYS315 |
| 5F-IND-05 | 3-(4-Methoxyphenyl) | -9.7 | 4 | LEU248, ALA299, LYS315, THR345 |
| 5F-IND-06 | 6-Amino | -8.5 | 2 | ASP410, GLU313 |
Experimental Protocols
The in-silico molecular docking studies were conducted using a standardized and validated protocol to ensure the reliability and reproducibility of the results.
Ligand Preparation
The three-dimensional structures of the this compound derivatives were constructed using molecular modeling software (e.g., ChemDraw/Chem3D). Energy minimization of each ligand was performed using a suitable force field (e.g., MMFF94) to obtain stable, low-energy conformations. The final structures were saved in PDBQT format for use in the docking software, with rotational bonds assigned.
Protein Preparation
The X-ray crystal structure of the target protein kinase was obtained from the Protein Data Bank (PDB). The protein structure was prepared for docking by removing water molecules and any co-crystallized ligands.[1] Polar hydrogen atoms were added, and Kollman charges were assigned to the protein structure using AutoDockTools.[1] The prepared protein was also saved in the PDBQT file format.
Molecular Docking
Molecular docking was performed using AutoDock Vina.[1] A grid box was defined to encompass the entire active site of the protein kinase, with dimensions typically set to 40 x 40 x 40 Å, centered on the co-crystallized ligand's position.[1] The docking protocol was validated by re-docking the native ligand into the active site and ensuring the root-mean-square deviation (RMSD) between the docked pose and the crystallographic pose was less than 2.0 Å.[1] For each this compound derivative, multiple docking runs were performed to generate various binding poses, and the pose with the lowest binding energy was selected for further analysis.
Visualization and Analysis
The resulting docked conformations and interactions between the ligands and the protein's active site residues were visualized and analyzed using molecular graphics software such as PyMOL or Discovery Studio. Hydrogen bond interactions and other non-covalent interactions were examined to understand the molecular basis of the binding affinity.
Visualizations
The following diagrams illustrate the experimental workflow and a relevant biological pathway.
References
Lack of Evidence for Specific Inhibitory Activity of 5-Fluoro-1H-indene Precludes Direct Comparison with Known Inhibitors
A comprehensive review of scientific literature and chemical databases reveals no specific, publicly available data detailing the inhibitory activity of 5-Fluoro-1H-indene against any particular biological target. Consequently, a direct head-to-head comparison with known inhibitors, as requested, cannot be generated at this time.
Initial database searches suggested a potential link between this compound and Tie-2 kinase inhibition, with one entry listing "Tie-2Inhibitor13" as a synonym. However, further investigation has clarified that "Tie-2Inhibitor13" is an alias for a structurally distinct and more complex molecule, namely (1Z)-1-(3-thienylmethylene)-5-fluoro-2-methyl-1H-indene-3-acetic acid (CAS 857250-95-4). This indicates the initial association with this compound was likely erroneous.
The indene scaffold is a recognized structural motif in a variety of biologically active compounds, and the introduction of fluorine is a well-established strategy in medicinal chemistry to modulate a compound's physicochemical and pharmacological properties. While these facts suggest the potential for biological activity, they do not provide the specific quantitative data necessary for a rigorous comparative analysis.
Without experimental evidence defining a specific molecular target and quantifying the inhibitory potency (e.g., IC50 or Ki values) of this compound, a meaningful comparison with other inhibitors is not feasible. Such a comparison would require:
-
A defined biological target: To identify a relevant set of "known inhibitors" for comparison.
-
Quantitative inhibitory data: To populate a comparative data table.
-
Associated experimental protocols: To detail the methodologies used to generate the data.
As these foundational pieces of information for this compound are not available in the public domain, the creation of a detailed comparison guide with data tables, experimental protocols, and visualizations is not possible.
For researchers interested in the potential biological activities of this compound, the logical first step would be to perform broad biological screening assays to identify any potential protein targets. Should such screening yield positive results, further detailed enzymatic and cellular assays would be required to quantify its inhibitory activity and elucidate its mechanism of action. Only after such data is generated could a meaningful comparison with other inhibitors be conducted.
Reproducibility of Experimental Results for 5-Fluoro-1H-indene: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The reproducibility of experimental results is a cornerstone of scientific advancement. This guide provides a comparative analysis of the synthesis of 5-Fluoro-1H-indene, a fluorinated analog of the well-known bicyclic aromatic hydrocarbon, 1H-indene. A notable challenge in the synthesis of this compound is the limited availability of detailed and validated experimental protocols in peer-reviewed literature, posing a significant hurdle to reproducibility.
This guide addresses this gap by presenting a plausible, albeit hypothetical, synthetic protocol for this compound, constructed from established chemical principles and analogous reactions. To provide a benchmark for reproducibility and experimental expectations, this proposed synthesis is compared with a well-documented and reproducible method for the synthesis of the parent compound, 1H-indene.
Comparative Analysis of Synthetic Protocols
The synthesis of both 1H-indene and the proposed route for this compound follow a similar two-step pathway: the reduction of the corresponding indanone to an indanol, followed by dehydration to yield the target indene. This comparison highlights the potential influence of the fluorine substituent on reaction conditions, yields, and purification strategies.
| Parameter | Protocol A: 1H-Indene (Established) | Protocol B: this compound (Proposed) | Key Comparison Points |
| Starting Material | 1-Indanone | 5-Fluoro-1-indanone | Both starting materials are commercially available, providing a solid foundation for reproducibility. |
| Step 1: Reduction | Reduction of 1-indanone to 1-indanol | Reduction of 5-Fluoro-1-indanone to 5-Fluoro-1-indanol | The presence of the electron-withdrawing fluorine atom may influence the reactivity of the carbonyl group, potentially requiring adjustments in reducing agent stoichiometry or reaction time. |
| Step 2: Dehydration | Acid-catalyzed dehydration of 1-indanol | Acid-catalyzed dehydration of 5-Fluoro-1-indanol | The fluorine atom could affect the stability of the carbocation intermediate formed during dehydration, which might necessitate the use of a stronger acid catalyst or more forcing reaction conditions. |
| Overall Yield | Typically high and reproducible | Predicted to be moderate to high, but requires experimental validation. | The electron-withdrawing nature of fluorine could potentially lead to lower yields due to side reactions or incomplete conversion. |
| Purification | Distillation or column chromatography | Distillation or column chromatography | The polarity difference due to the fluorine atom may require optimization of the chromatographic conditions. |
| Reproducibility | High, with multiple literature precedents. | Unknown, due to a lack of published, detailed protocols. This is a key finding of this guide. | The primary goal of this guide is to propose a pathway to establish a reproducible protocol for this compound. |
Predicted vs. Actual Characterization Data
A critical aspect of reproducing experimental results is the verification of the final product's identity and purity through analytical techniques. Below is a comparison of the known characterization data for 1H-indene and the predicted data for this compound, based on spectroscopic data of similar fluorinated aromatic compounds.
| Analysis | 1H-Indene (Experimental Data) | This compound (Predicted Data) |
| Molecular Formula | C₉H₈ | C₉H₇F |
| Molecular Weight | 116.16 g/mol | 134.15 g/mol |
| ¹H NMR (CDCl₃) | δ ~7.5-7.2 (m, 4H, Ar-H), ~6.9 (m, 1H, C1-H), ~6.5 (m, 1H, C2-H), ~3.3 (d, 2H, C3-H₂) | δ ~7.4-7.0 (m, 3H, Ar-H), ~6.9 (m, 1H, C1-H), ~6.5 (m, 1H, C2-H), ~3.3 (d, 2H, C3-H₂). Aromatic signals will show splitting due to ¹⁹F coupling. |
| ¹³C NMR (CDCl₃) | δ ~145.5, 143.8, 131.7, 126.5, 124.8, 123.7, 121.0, 39.4 | Aromatic carbons will show C-F coupling constants. The carbon bearing the fluorine (C5) is expected to have a large ¹JCF coupling constant (~240-250 Hz). |
| IR (KBr, cm⁻¹) | ~3070 (Ar C-H), 2900 (Alkyl C-H), 1600, 1470 (C=C stretch) | ~3070 (Ar C-H), 2900 (Alkyl C-H), 1600, 1480 (C=C stretch), ~1250 (C-F stretch). |
| Mass Spec (EI) | m/z 116 (M⁺), 115 (M⁺-H) | m/z 134 (M⁺), 115 (M⁺-HF) |
Experimental Protocols
Protocol A: Synthesis of 1H-Indene (Established Method)
This protocol is based on the well-established reduction of 1-indanone followed by dehydration of the resulting 1-indanol.
Step 1: Reduction of 1-Indanone to 1-Indanol
-
Materials: 1-Indanone, Sodium borohydride (NaBH₄), Methanol, Dichloromethane, 1M Hydrochloric acid, Saturated sodium bicarbonate solution, Anhydrous magnesium sulfate.
-
Procedure:
-
Dissolve 1-indanone in a mixture of methanol and dichloromethane at 0 °C.
-
Add sodium borohydride portion-wise while maintaining the temperature at 0 °C.
-
Stir the reaction mixture at room temperature until the reaction is complete (monitored by TLC).
-
Quench the reaction by the slow addition of 1M hydrochloric acid.
-
Extract the aqueous layer with dichloromethane.
-
Wash the combined organic layers with saturated sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield 1-indanol.
-
Step 2: Dehydration of 1-Indanol to 1H-Indene
-
Materials: 1-Indanol, p-Toluenesulfonic acid (p-TsOH) or another suitable acid catalyst, Toluene.
-
Procedure:
-
Dissolve 1-indanol in toluene.
-
Add a catalytic amount of p-toluenesulfonic acid.
-
Heat the mixture to reflux using a Dean-Stark apparatus to remove the water formed during the reaction.
-
Continue refluxing until no more water is collected.
-
Cool the reaction mixture and wash with saturated sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by vacuum distillation to obtain 1H-indene.
-
Protocol B: Proposed Synthesis of this compound
This proposed protocol is based on the same chemical logic as Protocol A, adapted for the fluorinated analogue.
Step 1: Reduction of 5-Fluoro-1-indanone to 5-Fluoro-1-indanol
-
Materials: 5-Fluoro-1-indanone, Sodium borohydride (NaBH₄), Methanol, Dichloromethane, 1M Hydrochloric acid, Saturated sodium bicarbonate solution, Anhydrous magnesium sulfate.
-
Procedure:
-
Dissolve 5-fluoro-1-indanone in a mixture of methanol and dichloromethane and cool to 0 °C in an ice bath.
-
Slowly add sodium borohydride in small portions, monitoring the reaction temperature.
-
Allow the reaction to warm to room temperature and stir for 2-4 hours, or until TLC analysis indicates complete consumption of the starting material.
-
Carefully quench the reaction by adding 1M HCl until the effervescence ceases.
-
Extract the product with dichloromethane (3 x 50 mL).
-
Combine the organic extracts and wash with saturated sodium bicarbonate solution and then with brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent in vacuo to yield crude 5-fluoro-1-indanol.
-
Step 2: Dehydration of 5-Fluoro-1-indanol to this compound
-
Materials: 5-Fluoro-1-indanol, p-Toluenesulfonic acid (p-TsOH), Toluene.
-
Procedure:
-
Combine the crude 5-fluoro-1-indanol and a catalytic amount of p-toluenesulfonic acid in toluene.
-
Equip the flask with a Dean-Stark trap and a condenser and heat the mixture to reflux.
-
Monitor the reaction by TLC until the starting material is consumed.
-
Cool the mixture to room temperature, wash with saturated sodium bicarbonate solution and brine.
-
Dry the organic phase over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the resulting crude oil by vacuum distillation or flash column chromatography on silica gel to afford this compound.
-
Visualization of Experimental Workflows
The following diagrams illustrate the logical flow of the experimental protocols.
Caption: Workflow for the established synthesis of 1H-Indene.
Caption: Proposed workflow for the synthesis of this compound.
Safety Operating Guide
Proper Disposal of 5-Fluoro-1H-indene: A Guide for Laboratory Professionals
The proper disposal of 5-Fluoro-1H-indene is a critical aspect of laboratory safety and environmental responsibility. As a fluorinated organic compound, it requires careful handling and adherence to specific disposal protocols to mitigate potential hazards. This guide provides essential, step-by-step procedures for the safe disposal of this compound and associated contaminated materials, designed for researchers, scientists, and drug development professionals.
Immediate Safety and Hazard Information
While a specific Safety Data Sheet (SDS) for this compound was not located, information from closely related compounds, such as 5-fluoro-2,3-dihydro-1H-indene, suggests that this chemical should be handled with caution.[1] Similar compounds are classified as hazardous substances with the following potential concerns:
-
Acute Toxicity: May be harmful if swallowed, in contact with skin, or if inhaled.
-
Skin and Eye Irritation: Can cause skin and serious eye irritation.
-
Respiratory Irritation: May cause respiratory irritation.
Therefore, appropriate Personal Protective Equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat, must be worn at all times when handling this compound. All handling should be performed in a well-ventilated area, preferably within a chemical fume hood.
Quantitative Hazard Data Summary
The following table summarizes the general hazards associated with similar fluorinated indene compounds. It is crucial to consult the specific SDS for this compound for precise hazard information.
| Hazard Classification | GHS Hazard Statement | Signal Word | Primary Target Organs |
| Acute Toxicity (Oral, Dermal, Inhalation) | H302 + H312 + H332 | Warning | - |
| Skin Irritation | H315 | Warning | Skin |
| Eye Irritation | H319 | Warning | Eyes |
| Specific Target Organ Toxicity (Single Exposure) | H335 | Warning | Respiratory system |
Data is generalized from similar compounds and should be confirmed with the specific SDS for this compound.
Step-by-Step Disposal Protocol
The disposal of this compound waste must be conducted in strict accordance with institutional, local, state, and federal hazardous waste regulations.[2][3] The following is a general procedural guide.
Waste Identification and Segregation
-
All waste streams containing this compound, including pure substance, reaction mixtures, and contaminated materials, must be treated as hazardous waste.[4]
-
Segregate this compound waste from other laboratory waste to prevent accidental and potentially dangerous chemical reactions.[5][6]
-
Specifically, keep it separate from incompatible materials such as strong oxidizing agents.[7]
Waste Collection and Container Management
-
Liquid Waste: Collect liquid waste containing this compound in a designated, leak-proof, and chemically compatible container.[2][6] Polyethylene or glass containers are generally suitable for organic solvent waste.[8]
-
Solid Waste: Collect solid waste, such as contaminated lab supplies (e.g., gloves, absorbent pads, and weighing paper), in a separate, clearly labeled, and sealed container.[9]
-
Empty Containers: Containers that held pure this compound must be triple-rinsed with a suitable solvent (e.g., acetone or ethanol). The rinsate must be collected and disposed of as hazardous liquid waste.[9][10] After triple-rinsing, deface the original label and dispose of the container according to your institution's guidelines for non-hazardous waste.[4][10]
Labeling and Storage
-
All waste containers must be clearly labeled with the words "Hazardous Waste."[9]
-
The label must include the full chemical name, "this compound," and a clear indication of the associated hazards (e.g., "Flammable," "Toxic," "Irritant").[9]
-
Record the date when waste is first added to the container.[9]
-
Store waste containers in a designated Satellite Accumulation Area (SAA) within the laboratory.[9][11]
-
The SAA must be under the control of laboratory personnel and inspected weekly for any signs of leakage.[11]
-
Ensure all containers are kept tightly closed except when adding waste.[3][8][9]
Final Disposal
-
Incineration: High-temperature incineration is the preferred and most effective method for the permanent destruction of fluorinated organic compounds like this compound.[12][13] The strong carbon-fluorine bond in these "forever chemicals" requires high temperatures for complete breakdown.[12][14]
-
Hazardous Waste Landfill: If incineration is not available, disposal in a designated hazardous waste landfill is an option.[13] However, this method only contains the chemical and does not destroy it.[13]
-
Do Not Dispose Down the Drain or in Regular Trash: Under no circumstances should this compound or its containers be disposed of down the drain or in the regular trash.[2][9]
Requesting Waste Pickup
-
Follow your institution's specific procedures for requesting a hazardous waste pickup from the Environmental Health & Safety (EH&S) department or a licensed hazardous waste disposal company.[9]
-
Ensure all containers are properly sealed and labeled before the scheduled pickup.
Experimental Workflow for Disposal
Caption: Workflow for the proper disposal of this compound waste.
References
- 1. 5-fluoro-2,3-dihydro-1H-indene - Safety Data Sheet [chemicalbook.com]
- 2. danielshealth.com [danielshealth.com]
- 3. ehrs.upenn.edu [ehrs.upenn.edu]
- 4. cdn.vanderbilt.edu [cdn.vanderbilt.edu]
- 5. acewaste.com.au [acewaste.com.au]
- 6. rtong.people.ust.hk [rtong.people.ust.hk]
- 7. fishersci.com [fishersci.com]
- 8. ethz.ch [ethz.ch]
- 9. benchchem.com [benchchem.com]
- 10. nswai.org [nswai.org]
- 11. Central Washington University | Laboratory Hazardous Waste Disposal Guidelines [cwu.edu]
- 12. epa.gov [epa.gov]
- 13. mcfenvironmental.com [mcfenvironmental.com]
- 14. Finding an End to Forever Chemicals - Eurofins USA [eurofinsus.com]
Personal protective equipment for handling 5-Fluoro-1H-indene
For Researchers, Scientists, and Drug Development Professionals
This guide provides critical safety and logistical information for the handling and disposal of 5-Fluoro-1H-indene (CAS No. 52031-15-9). Given the limited availability of a specific Safety Data Sheet (SDS) for this compound, this document synthesizes information from related structures, such as indene and other halogenated organic compounds, to establish a robust safety protocol.
Hazard Assessment and Personal Protective Equipment (PPE)
The following table summarizes the recommended Personal Protective Equipment (PPE) for handling this compound.
| Protection Type | Recommended Equipment | Purpose |
| Eye and Face Protection | Safety goggles with side shields or a face shield | To protect against splashes and vapors.[2] |
| Hand Protection | Chemically resistant gloves (e.g., Nitrile, Neoprene) | To prevent skin contact. It is crucial to inspect gloves for any signs of degradation or puncture before use. |
| Body Protection | A flame-retardant lab coat or chemical-resistant apron | To protect against spills and splashes. |
| Respiratory Protection | Use in a well-ventilated fume hood. If not possible, a NIOSH-approved respirator with organic vapor cartridges is necessary. | To prevent inhalation of potentially harmful vapors.[2] |
Operational Plan: Step-by-Step Handling Procedure
-
Preparation and Engineering Controls :
-
Donning PPE :
-
Before handling the compound, put on all required PPE as outlined in the table above.
-
-
Handling the Compound :
-
In Case of Exposure :
-
Skin Contact : Immediately wash the affected area with plenty of soap and water.[4] Remove contaminated clothing.
-
Eye Contact : Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing.
-
Inhalation : Move the individual to fresh air.[4]
-
In all cases of exposure, seek medical attention.
-
Disposal Plan: Managing this compound Waste
All waste containing this compound must be treated as hazardous waste.
-
Waste Segregation :
-
Container Labeling :
-
Clearly label the waste container with "Hazardous Waste" and the full chemical name: "this compound".
-
Indicate the associated hazards (e.g., "Flammable," "Irritant").
-
-
Storage :
-
Store the waste container in a designated, cool, dry, and well-ventilated area, away from incompatible materials.[3]
-
-
Disposal :
-
Arrange for the disposal of the hazardous waste through your institution's Environmental Health and Safety (EHS) office or a licensed chemical waste disposal company.
-
Do not dispose of this compound down the drain or in the regular trash.
-
Workflow for Safe Handling and Disposal
Caption: Workflow for the safe handling and disposal of this compound.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
